molecular formula C7H14O6 B076133 3-O-Methyl-D-glucopyranose CAS No. 13224-94-7

3-O-Methyl-D-glucopyranose

Cat. No.: B076133
CAS No.: 13224-94-7
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-OVHBTUCOSA-N
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Description

3-O-Methyl-alpha-D-glucopyranose is a chemically modified monosaccharide where a methyl group substitutes the hydroxyl at the C-3 position of the alpha-D-glucopyranose ring. This specific modification renders it a non-metabolizable analog of glucose in many biological systems, making it an indispensable tool for probing carbohydrate transport and metabolism. Its primary research value lies in its application as a specific substrate or inhibitor for sodium-glucose cotransporters (SGLTs) and glucose transporters (GLUTs), allowing researchers to delineate transport mechanisms and kinetics without the complication of subsequent metabolic steps. Furthermore, its resistance to phosphorylation by hexokinase enables studies focused on isolating transport phenomena from intracellular metabolism. Beyond transporter studies, 3-O-Methyl-alpha-D-glucopyranose serves as a crucial building block in synthetic carbohydrate chemistry for the preparation of more complex oligosaccharides and glycoconjugates. It is also utilized in the development of biochemical assays, diagnostic reagents, and as a standard in chromatographic analysis (HPLC, GC-MS) for identifying and quantifying sugar moieties. This compound provides a unique window into cellular energetics, glycosylation pathways, and the fundamental biology of carbohydrate recognition.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037629
Record name 3-O-Methylglucose
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Molecular Weight

194.18 g/mol
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CAS No.

13224-94-7, 146-72-5
Record name 3-O-Methyl-α-D-glucopyranose
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Record name 3-O-Methyl-alpha-D-glucopyranose
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Record name 3-O-Methylglucose
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Record name 3-O-methyl-α-D-glucopyranose
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Record name 3-O-METHYL-.ALPHA.-D-GLUCOPYRANOSE
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Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: A Tool for Probing Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog. Its primary function as a competitive inhibitor of glucose transport allows for the specific investigation of glucose transporter (GLUT) kinetics and cellular glucose uptake mechanisms. This document details the physicochemical properties of 3-OMG, presents quantitative data on its interaction with various glucose transporters, provides a detailed experimental protocol for its use in glucose transport assays, and illustrates its application in studying insulin-mediated signaling pathways.

Introduction to this compound

This compound is a synthetic monosaccharide derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group.[1][2] This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] Consequently, 3-OMG is transported into the cell by the same facilitative glucose transporters (GLUTs) as D-glucose but is not further metabolized, making it an invaluable tool for isolating and studying the transport step of glucose uptake.[3] Its accumulation inside the cell is solely dependent on the activity of glucose transporters, providing a direct measure of transport kinetics without the confounding effects of subsequent metabolic pathways.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 13224-94-7[2]
Synonyms 3-O-Methylglucose, 3-O-Methyl-D-glucose[2]
Appearance White to off-white crystalline powderChem-Impex
Solubility Soluble in waterSigma-Aldrich
Melting Point 167-169 °CSigma-Aldrich

Primary Function: A Probe for Glucose Transport

The principal application of this compound in research is the quantitative analysis of facilitative glucose transport. Because it is a substrate for GLUT transporters but not a substrate for downstream metabolic enzymes, it allows for the specific measurement of glucose transporter activity. This is particularly useful in:

  • Determining the kinetic parameters (Kₘ and Vₘₐₓ) of different GLUT isoforms. By measuring the rate of 3-OMG uptake at various concentrations, researchers can characterize the affinity and maximum transport velocity of specific transporters expressed in cells or tissues.

  • Investigating the regulation of glucose transport. 3-OMG is used to study the effects of various stimuli, such as hormones (e.g., insulin), growth factors, and pharmacological agents, on the activity of glucose transporters.

  • Diagnosing diseases related to impaired glucose transport. For example, the uptake of radiolabeled 3-OMG in erythrocytes is used as a diagnostic tool for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[4]

  • Distinguishing between glucose transport and metabolism. In studies of cellular metabolism, 3-OMG can be used as a control to differentiate the effects of a given treatment on glucose uptake versus its subsequent metabolic fate.

Quantitative Data: Transport Kinetics of this compound

The following tables summarize the kinetic parameters of this compound transport by various glucose transporters in different experimental systems.

Table 3.1: Michaelis-Menten Constants (Kₘ) for this compound Transport
TransporterCell Type/SystemKₘ (mM)Reference
GLUT1 Xenopus Oocytes26.2[5]
GLUT1 Human Erythrocytes5.9 - 6.0[6]
GLUT3 Xenopus Oocytes10.6[7]
GLUT4 Xenopus Oocytes4.3[5]
Overall Isolated Rat Hepatocytes16.8 - 18.1[8]
Overall Newborn Pig Red Blood Cells15.2 - 18.2[1]
Table 3.2: Maximum Transport Velocities (Vₘₐₓ) for this compound Transport
TransporterCell Type/SystemVₘₐₓReference
GLUT1 Xenopus Oocytes3.5 nmol/min/cell[5]
GLUT1 Rat Thymocytes1.36 ± 0.16 mmol/min/L cell water[6]
GLUT4 Xenopus Oocytes0.7 nmol/min/cell[5]
Overall Isolated Rat Hepatocytes78.8 - 86.2 mmol/L cell water/min[8]
Overall Human Erythrocytes35.32 µmol/mL cell x min[9]

Experimental Protocol: Measuring Glucose Transport Using [³H]-3-O-Methyl-D-glucopyranose

This section provides a detailed methodology for a typical glucose transport assay in cultured adherent cells using radiolabeled this compound.

Materials
  • Cultured cells (e.g., adipocytes, myotubes) grown in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-3-O-Methyl-D-glucopyranose (radiolabeled tracer)

  • Unlabeled this compound (for competition and standard curve)

  • Insulin or other stimulating agent

  • Phloridzin or Cytochalasin B (glucose transport inhibitors)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Glucose Transport Assay cluster_quant Quantification A 1. Seed and culture cells to confluency B 2. Serum-starve cells overnight A->B C 3. Pre-incubate with KRH buffer B->C D 4. Stimulate with insulin (or other agent) C->D E 5. Add [3H]-3-O-Methyl-D-glucopyranose D->E F 6. Incubate for a defined time (e.g., 5-10 min) E->F G 7. Stop transport with ice-cold KRH buffer containing a transport inhibitor F->G H 8. Wash cells to remove extracellular tracer G->H I 9. Lyse cells H->I J 10. Measure radioactivity by scintillation counting I->J K 11. Determine protein concentration for normalization J->K

Caption: Experimental workflow for measuring glucose transport using [³H]-3-O-Methyl-D-glucopyranose.

Detailed Steps
  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum Starvation: Prior to the assay, serum-starve the cells for 3-18 hours in a serum-free medium. This minimizes basal glucose transport.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30-60 minutes at 37°C to bring them to a resting state.

  • Stimulation: For insulin-stimulated glucose uptake, add insulin to the desired final concentration and incubate for the appropriate time (e.g., 20-30 minutes). For basal uptake, add vehicle control.

  • Initiate Transport: Add a known concentration of [³H]-3-O-Methyl-D-glucopyranose (typically 0.1-1.0 µCi/mL) to each well. To determine non-specific uptake, a parallel set of wells should be pre-incubated with a glucose transport inhibitor like cytochalasin B.

  • Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stop Transport: Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of a glucose transport inhibitor (e.g., 20 µM cytochalasin B or 100 µM phloridzin).

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the cell lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake. Express the results as pmol or nmol of 3-OMG transported per mg of protein per minute.

Application in Signaling Pathway Analysis: The Insulin Signaling Cascade

This compound is a critical tool for dissecting the signaling pathways that regulate glucose transport. A prime example is the insulin signaling pathway leading to the translocation of GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue.

Insulin-Mediated GLUT4 Translocation

Insulin binding to its receptor on the cell surface initiates a phosphorylation cascade.[5] This involves the activation of the insulin receptor substrate (IRS) proteins, which in turn recruit and activate phosphatidylinositol 3-kinase (PI3K).[5] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream kinases, most notably Akt (also known as protein kinase B).[10] Activated Akt phosphorylates a number of substrates, ultimately leading to the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the plasma membrane increases the number of functional glucose transporters on the cell surface, thereby enhancing glucose uptake.

By using 3-OMG, researchers can specifically measure the functional consequence of this signaling cascade – the increase in glucose transport capacity – without the interference of glucose metabolism.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_pm GLUT4 OMG_out This compound (in) GLUT4_pm->OMG_out transports OMG_in This compound (out) OMG_in->GLUT4_pm PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm fuses with

Caption: Insulin signaling pathway leading to GLUT4 translocation and this compound uptake.

Synthesis of this compound

The chemical synthesis of this compound typically involves the selective methylation of the hydroxyl group at the C3 position of D-glucose. This requires the use of protecting groups for the other hydroxyl groups to ensure regioselectivity. A general synthetic strategy is as follows:

  • Protection of C1, C2, C5, and C6 hydroxyl groups: D-glucose is first converted to a derivative where the hydroxyl groups at positions 1, 2, 5, and 6 are protected. For example, treatment of D-glucose with acetone can form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, leaving the C3 hydroxyl group free.

  • Methylation of the C3 hydroxyl group: The free hydroxyl group at the C3 position is then methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride, NaH).

  • Deprotection: The protecting groups are subsequently removed, typically by acid hydrolysis, to yield this compound.

Conclusion

This compound is an indispensable tool in the fields of metabolism, physiology, and pharmacology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise and specific quantification of glucose transporter activity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing 3-OMG in their investigations of glucose transport and its regulation in both health and disease. As our understanding of the complexities of metabolic diseases continues to grow, the role of this compound as a fundamental research tool remains as critical as ever.

References

A Technical Guide to 3-O-Methyl-D-glucopyranose: A Non-Metabolizable Glucose Analog for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic analog of D-glucose that has become an invaluable tool in metabolic research. Its key characteristic is its resistance to metabolic breakdown within the cell.[1] Specifically, the methyl group at the 3rd position of the glucose ring prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] This property makes 3-OMG an ideal probe for studying glucose transport mechanisms across cell membranes, independent of downstream metabolic events.[1][2]

This technical guide provides an in-depth overview of 3-OMG, including its properties, experimental applications, and relevant protocols. It is designed to assist researchers in leveraging this compound to investigate glucose transport and its role in various physiological and pathological states.

Properties of this compound

PropertyValueReference
Molecular Formula C7H14O6[3]
Molecular Weight 194.18 g/mol [1][3]
CAS Number 13224-94-7[3]
Solubility Water (50-100 mg/mL)[4]
Metabolic Fate Not phosphorylated by hexokinase, not metabolized[1]
Transport Mechanism Passive carrier-mediated transport via glucose transporters (GLUTs)

Applications in Research

The primary application of 3-OMG is the measurement of glucose transport capacity in various cell types and tissues.[2][3] By using radiolabeled 3-OMG, researchers can quantify its uptake and efflux, providing a direct measure of glucose transporter activity. This has been instrumental in:

  • Characterizing Glucose Transporter Function: Determining the kinetics (Km and Vmax) of different GLUT isoforms.

  • Studying Disease States: Investigating alterations in glucose transport in conditions like diabetes, cancer, and neurological disorders.[5] For instance, it has been used to assess intestinal glucose transport in diabetic rats.[3]

  • Drug Development: Screening for compounds that modulate glucose transport.

  • Investigating Insulin Signaling: Dissecting the effects of insulin and other signaling molecules on glucose uptake.

Quantitative Data on 3-O-Methyl-D-glucose Transport

The following table summarizes key kinetic parameters of 3-OMG transport in rat red blood cells, a model system for studying glucose transport.

ParameterValue (at 24°C)Reference
Zero-trans Net Uptake Km 2.3 ± 0.48 mM[6]
Zero-trans Net Uptake Vmax 0.055 ± 0.003 µmol (ml cell water)-1 min-1[6]
Net Exit Km 2.1 ± 0.12 mM[6]
Net Exit Vmax 0.12 ± 0.01 µmol (ml cell water)-1 min-1[6]
Infinite-trans Exchange Uptake Km 2.24 ± 0.14 mM[6]
Infinite-trans Exchange Uptake Vmax 0.20 ± 0.04 µmol (ml cell water)-1 min-1[6]

Experimental Protocols

Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

This protocol describes a common method for measuring 3-OMG uptake in cultured adherent cells.

Materials:

  • Adherent cells cultured in 24- or 96-well plates

  • Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

  • Radiolabeled 3-O-Methyl-D-[14C]glucose or 3-O-Methyl-D-[3H]glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Test compounds or inhibitors

  • Cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.2 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to near confluence in multi-well plates.

  • On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.

  • Add 0.15 ml of fresh assay buffer to each well.

  • To determine non-specific uptake, add a high concentration of unlabeled 3-OMG to a subset of wells.

  • Add 50 µL of the test compound or vehicle control and incubate for a predetermined time (e.g., 30 minutes).

  • Initiate uptake by adding 50 µL of radiolabeled 3-OMG in assay buffer.

  • Incubate for a specific time interval with gentle agitation. The linear range of uptake should be determined empirically for each cell type.[7]

  • Stop the incubation by rapidly washing the cells three times with cold PBS.

  • Lyse the cells by adding 50 µl of lysis buffer.

  • After complete lysis, add scintillation cocktail to each well.

  • Quantify the radioactivity in a scintillation counter.

3-O-Methyl-D-glucose Uptake Assay in Suspension Cells (e.g., Erythrocytes)

This protocol is adapted for cells in suspension.

Materials:

  • Suspension cells (e.g., erythrocytes)

  • Assay Buffer

  • Radiolabeled 3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Stop Solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Cell Lysis Buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Wash the cells with assay buffer and resuspend to a known concentration.

  • Pre-incubate the cell suspension with test compounds or vehicle.

  • Initiate uptake by adding radiolabeled 3-OMG.

  • At specific time points, transfer an aliquot of the cell suspension to a microcentrifuge tube containing stop solution.

  • Pellet the cells by centrifugation.

  • Aspirate the supernatant and wash the cell pellet with cold stop solution.

  • Lyse the cell pellet.

  • Add scintillation cocktail and quantify the radioactivity.

Visualizations

Experimental Workflow for 3-OMG Uptake Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Uptake cluster_3 Termination and Lysis cluster_4 Quantification prep Culture and Seed Cells wash1 Wash with Assay Buffer prep->wash1 add_buffer Add Fresh Assay Buffer wash1->add_buffer add_compound Add Test Compound/Vehicle add_buffer->add_compound add_3omg Initiate with Radiolabeled 3-OMG add_compound->add_3omg incubate Incubate for Defined Time add_3omg->incubate stop_wash Stop and Wash with Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse add_scint Add Scintillation Cocktail lyse->add_scint count Quantify Radioactivity add_scint->count G cluster_0 Insulin Signaling Cascade cluster_1 GLUT4 Translocation cluster_2 Glucose Transport Measurement cluster_3 Metabolic Fate Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles GLUT4_translocation Translocation to Membrane GLUT4_vesicles->GLUT4_translocation GLUT4 GLUT4 GLUT4_translocation->GLUT4 Ext_3OMG Extracellular 3-O-Methyl-D-glucose Ext_3OMG->GLUT4 Int_3OMG Intracellular 3-O-Methyl-D-glucose GLUT4->Int_3OMG No_Phos No Phosphorylation by Hexokinase Int_3OMG->No_Phos

References

The Discovery and Synthesis of 3-O-Methyl-D-glucopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group. This structural modification prevents its metabolism within cells, as it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] Consequently, this compound has become an invaluable tool in biomedical research, primarily as a marker for assessing glucose transport across cell membranes.[1] Its synthesis and characterization are therefore of significant interest to researchers studying glucose metabolism and transport in various physiological and pathological contexts.

Historical Context of Glucose Methylation

The systematic study of carbohydrate structure and function was significantly advanced by the development of methylation analysis in the early 20th century. Pioneers in this field, such as Sir James Irvine and Sir Norman Haworth, utilized methylation to determine the ring structures of monosaccharides. The fundamental principle of this technique involves methylating all free hydroxyl groups of a sugar, followed by acidic hydrolysis of the glycosidic bond. The position of the remaining free hydroxyl group then indicates the original point of linkage in a more complex carbohydrate or, in the case of a simple sugar, the location of the hemiacetal hydroxyl involved in ring formation. This foundational work on the controlled methylation of sugars laid the groundwork for the synthesis of specifically methylated derivatives like this compound.

Synthesis of this compound

The synthesis of this compound requires a regioselective approach to ensure methylation occurs specifically at the C3 hydroxyl group. Modern synthetic strategies often employ protecting groups to block other reactive hydroxyls, followed by methylation and subsequent deprotection. Below is a representative experimental protocol for a multi-step synthesis, adapted from principles of regioselective carbohydrate chemistry.

Experimental Protocol: Regioselective Synthesis

This synthesis involves the protection of the 4 and 6 positions using a benzylidene acetal, followed by methylation and subsequent deprotection.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • To a suspension of methyl-α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction, driving the reaction to completion.

  • Cool the reaction mixture and neutralize the acid with triethylamine.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Step 2: Methylation of the C2 and C3 Hydroxyls

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add methyl iodide (CH₃I) and stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the dimethylated product.

Step 3: Selective Deprotection and Isolation

  • The resulting product from Step 2 is a mixture of di-O-methylated isomers. To obtain this compound, a different strategy focusing on regioselective methylation at the C3 position is often preferred. A common approach involves the use of a copper chelate to enhance the reactivity of the C3 hydroxyl.

  • Alternatively, the benzylidene acetal can be removed by acidic hydrolysis (e.g., with aqueous acetic acid) to yield a mixture of methylated glucosides, which can then be separated by chromatography.

  • For a more direct regioselective approach, the C2 hydroxyl can be selectively protected, followed by methylation of the C3 hydroxyl, and subsequent removal of all protecting groups.

Quantitative Data for a Representative Regioselective Methylation
Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Methyl 4,6-O-benzylidene-α-D-glucopyranosideC₁₄H₁₈O₆282.291.0 g1.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.34 g2.4
Methyl IodideCH₃I141.940.88 mL4.0
Product Yield
Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranosideC₁₆H₂₂O₆310.34~85-95%

Note: This table represents a general procedure for methylation. The final yield of this compound would depend on the subsequent deprotection steps and purification.

Experimental Workflow

G Synthesis Workflow cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection A Methyl-α-D-glucopyranoside B Methyl 4,6-O-benzylidene-α-D-glucopyranoside A->B Benzaldehyde dimethyl acetal, p-TsOH C Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside B->C 1. NaH 2. CH₃I D Methyl 2,3-di-O-methyl-α-D-glucopyranoside C->D Acidic Hydrolysis E This compound D->E Further selective demethylation/hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques.

PropertyValue
Molecular FormulaC₇H₁₄O₆
Molecular Weight194.18 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point167-169 °C
Optical Rotation [α]D²⁵+55° to +57° (c=1 in H₂O with trace NH₄OH)
SolubilitySoluble in water (50 mg/mL)

Spectroscopic data (NMR, IR) would be used to confirm the precise structure and the position of the methyl group.

Applications in Research

The primary application of this compound is in the study of glucose transport systems. Since it is transported into cells by the same carriers as glucose but is not subsequently metabolized, it allows for the specific measurement of transport rates without the confounding effects of downstream metabolic processes.[1] This makes it an essential tool for:

  • Characterizing glucose transporter (GLUT) proteins: By measuring the uptake of radiolabeled this compound, researchers can determine the kinetics and capacity of different GLUT isoforms.

  • Studying insulin signaling: The effect of insulin on glucose transport can be quantified by comparing the uptake of this compound in the presence and absence of the hormone.

  • Investigating metabolic diseases: In conditions like diabetes and cancer, where glucose transport is often dysregulated, this compound can be used to probe the underlying transport defects.

Mechanism of Action in Glucose Transport Studies

G Glucose Transport Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT OMG This compound OMG->GLUT Competitive Binding Glucose_in Glucose GLUT->Glucose_in OMG_in This compound GLUT->OMG_in Glycolysis Glycolysis Glucose_in->Glycolysis No_Metabolism No Metabolism OMG_in->No_Metabolism

Caption: Competitive binding of this compound to the GLUT transporter.

Conclusion

This compound, a product of targeted chemical synthesis, stands as a critical tool in the field of metabolic research. While its initial discovery is rooted in the foundational principles of carbohydrate chemistry, its modern applications continue to provide valuable insights into the intricate mechanisms of glucose transport and its role in health and disease. The ability to synthesize this and other specifically modified monosaccharides remains a cornerstone of glycobiology and drug development.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Physicochemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Methyl-D-glucopyranose is a monosaccharide derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group. This structural modification prevents its metabolism within the cell, making it a valuable tool for researchers, particularly in the fields of biochemistry, physiology, and drug development. Its primary application lies in the study of glucose transport mechanisms across cell membranes, as it is recognized and transported by glucose transporters but not subsequently processed in the glycolytic pathway. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its use and analysis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that this sugar exists in solution as an equilibrium mixture of two anomers, the α- and β-pyranose forms. This phenomenon, known as mutarotation, results in a time-dependent change in the optical rotation of a freshly prepared solution until equilibrium is reached.

General and Physical Properties
PropertyValueSource(s)
Synonyms 3-O-Methyl-D-glucose, 3-OMG
Appearance White to off-white crystalline powder
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
Melting Point 160-169 °C
Solubility Soluble in water
Storage Conditions 0-8 °C, desiccated
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 3370-81-8 (for D-glucopyranose)
13224-94-7 (often for α-D-glucopyranose)
PubChem CID 247323
MDL Number MFCD00006608
Optical Properties
PropertyValueSource(s)
Specific Optical Rotation ([α]D²⁰) +54° to +58° (c=1 in H₂O, after 24h)
Anomeric Equilibrium (α:β ratio at room temp.) Approximately 1:1.4

Chemical Behavior

Mutarotation

When this compound is dissolved in a solvent such as water, it undergoes mutarotation, the interconversion between the α and β anomers via the open-chain form. This process can be monitored by observing the change in the specific optical rotation over time until a stable value is reached, indicating that the anomeric equilibrium has been established. At room temperature, it takes approximately 6 hours to reach 95% of the equilibrium state.

Experimental Protocols

Synthesis and Purification of this compound

General Synthetic Strategy:

  • Protection of Hydroxyl Groups: D-glucose is treated with reagents that selectively protect the hydroxyl groups at the C1, C2, C4, and C6 positions. This multi-step process often involves the formation of acetal or silyl ether protecting groups.

  • Methylation: The remaining free hydroxyl group at the C3 position is then methylated, typically using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH).

  • Deprotection: Finally, all the protecting groups are removed under conditions that do not affect the newly formed methyl ether linkage at the C3 position. This usually involves acid hydrolysis or fluoride-mediated cleavage of silyl ethers.

  • Purification: The final product is purified from by-products and unreacted reagents using techniques such as column chromatography on silica gel or recrystallization.

Note: The specific choice of protecting groups and reaction conditions is critical for achieving high yields and purity and requires careful optimization.

Analysis of this compound

The purity and identity of synthesized or commercially obtained this compound can be confirmed by several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and determining the anomeric ratio. The chemical shifts of the protons and carbons are distinct for the α and β anomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile form (e.g., as a trimethylsilyl ether), GC-MS can be used for both qualitative and quantitative analysis.

Glucose Transport Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol outlines a general procedure for measuring glucose uptake in cultured cells using radiolabeled 3-O-Methyl-D-glucose (e.g., [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose).

Materials:

  • Cultured cells grown in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • Radiolabeled 3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Pre-incubation: Gently wash the cells with KRH buffer and then pre-incubate them in the same buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37 °C) to equilibrate.

  • Initiation of Uptake: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled 3-O-Methyl-D-glucose. For competition experiments, also include varying concentrations of unlabeled 3-O-Methyl-D-glucose or other potential inhibitors.

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold PBS to remove any unincorporated radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of 3-O-Methyl-D-glucose transported into the cells and normalize it to the protein concentration or cell number.

Visualizations

Logical Workflow for Glucose Transport Assay

The following diagram illustrates the logical steps involved in a typical glucose transport assay using this compound.

GlucoseTransportAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis CellCulture 1. Cell Culture Preincubation 2. Pre-incubation in Assay Buffer CellCulture->Preincubation Equilibrate cells InitiateUptake 3. Add Radiolabeled 3-O-Methyl-D-glucose Preincubation->InitiateUptake Start transport Incubation 4. Short Incubation InitiateUptake->Incubation TerminateUptake 5. Wash with Ice-Cold PBS Incubation->TerminateUptake Stop transport CellLysis 6. Cell Lysis TerminateUptake->CellLysis ScintillationCounting 7. Scintillation Counting CellLysis->ScintillationCounting Measure radioactivity DataAnalysis 8. Data Normalization and Analysis ScintillationCounting->DataAnalysis

Caption: Workflow for a cellular glucose transport assay.

Conceptual Diagram of 3-O-Methyl-D-glucose in Glucose Transport Studies

This diagram illustrates the principle behind using this compound to study glucose transporters.

GlucoseTransportMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OMG_ext 3-O-Methyl-D-glucose GLUT Glucose Transporter (e.g., GLUT1) OMG_ext->GLUT Transported Glucose_ext D-Glucose Glucose_ext->GLUT Transported OMG_int 3-O-Methyl-D-glucose GLUT->OMG_int Glucose_int D-Glucose GLUT->Glucose_int NoMetabolism No Metabolism OMG_int->NoMetabolism Not Metabolized Glycolysis Glycolysis Glucose_int->Glycolysis Metabolized

Caption: Fate of 3-O-Methyl-D-glucose vs. D-Glucose.

3-O-Methyl-D-glucopyranose: A Technical Guide to its Mechanism of Action in Glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG), a synthetic analog of D-glucose, is a pivotal tool in the study of glucose transport across biological membranes. Its unique property of being recognized and transported by glucose transporters (GLUTs) without being metabolized intracellularly makes it an invaluable probe for dissecting the kinetics and regulation of glucose uptake. This technical guide provides an in-depth overview of the mechanism of action of 3-OMG, summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Core Mechanism of Action

The utility of 3-OMG in glucose transport studies stems from its structural similarity to D-glucose, allowing it to bind to and be transported by GLUT family proteins. However, the methylation at the C-3 position of the glucopyranose ring prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1][2] This metabolic inertia ensures that once transported into the cell, 3-OMG does not enter downstream metabolic pathways and can equilibrate across the cell membrane, reflecting the activity of the glucose transporters.[1]

This characteristic allows for the specific measurement of glucose transport rates, independent of subsequent metabolic steps. In contrast, metabolizable analogs like 2-deoxy-D-glucose (2-DG) are phosphorylated and trapped intracellularly, which reflects both transport and phosphorylation.[1] Therefore, 3-OMG is the substrate of choice for studies aiming to isolate and characterize the transport step itself.

Quantitative Data on 3-OMG Transport Kinetics

The following tables summarize key kinetic parameters of 3-OMG transport mediated by different glucose transporters in various experimental systems.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport by GLUT1 and GLUT4

Cell Type/SystemTransporterTreatmentKm (mM)Vmax (nmol/min/cell or other units)Reference
3T3-L1 adipocytesGLUT1 & GLUT4 (apparent)Acute Insulin12.30.52 mM·s⁻¹[3][4]
3T3-L1 adipocytesGLUT1 & GLUT4 (apparent)Chronic Insulin23.01.24 mM·s⁻¹[3][4]
3T3-L1 adipocytesGLUT1Acute & Chronic Insulin~20-[3][4]
3T3-L1 adipocytesGLUT4Acute & Chronic Insulin~7-[3][4]
Xenopus oocytesGLUT1-26.23.5 nmol/min/cell[5]
Xenopus oocytesGLUT4-4.30.7 nmol/min/cell[5]
AdipocytesNot specifiedBasal~3.50.13 mmol·s⁻¹·L intracellular water⁻¹[6]
AdipocytesNot specifiedInsulin~3.50.8 mmol·s⁻¹·L intracellular water⁻¹[6]
Newborn pig red blood cellsNot specified-15.2 (15°C), 18.2 (22°C)-[7]

Table 2: Transport Capacity and Turnover Numbers for GLUT1 and GLUT4

Cell TypeTransporterTreatmentTransport Capacity (TK) (mM⁻¹·min⁻¹)Turnover Number (min⁻¹)Reference
3T3-L1 adipocytesGLUT1Acute & Chronic Insulin0.36 x 10⁴7.2 x 10⁴[3][4]
3T3-L1 adipocytesGLUT4Acute & Chronic Insulin1.13 x 10⁴7.9 x 10⁴[3][4]
Xenopus oocytesGLUT1 & GLUT4--~20,000[5]

Experimental Protocols

In Vitro 3-O-Methyl-D-glucose Uptake Assay in Cultured Cells (e.g., Adipocytes, Myocytes)

This protocol describes a common method for measuring 3-OMG uptake in cultured cells to assess glucose transporter activity.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)

  • Radiolabeled [¹⁴C]- or [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Insulin (or other stimulating agent)

  • Cytochalasin B (as a transport inhibitor for determining non-specific uptake)

  • Phloretin and mercuric chloride (as stop solution components)[8]

  • Lysis buffer (e.g., 0.1% SDS or NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate and differentiate cells in appropriate culture vessels (e.g., 6-well or 12-well plates).

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to establish a basal state.

  • Stimulation: Incubate the cells with or without a stimulating agent (e.g., insulin) for a specific time and concentration to induce glucose transporter translocation.

  • Wash: Wash the cells with KRH buffer to remove serum and stimulating agents.

  • Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG. For kinetic studies, a range of concentrations of unlabeled 3-OMG mixed with a tracer amount of radiolabeled 3-OMG is used. To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B before adding the uptake solution.

  • Uptake Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C). It is crucial that the uptake is measured during the initial linear phase.

  • Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells multiple times with an ice-cold stop solution (e.g., KRH buffer containing phloretin and mercuric chloride).[8]

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Express the results as pmol or nmol of 3-OMG per mg of protein per minute.

In Vivo Measurement of 3-O-Methyl-D-glucose Transport

3-OMG can also be used to assess glucose transport in whole organisms.

General Approach:

  • Animal Preparation: Anesthetize the animal and, if necessary, insert catheters for blood sampling.

  • 3-OMG Administration: Administer a bolus of radiolabeled 3-OMG intravenously.[9]

  • Blood Sampling: Collect arterial and venous blood samples at timed intervals across the tissue of interest (e.g., brain, muscle, heart).

  • Tissue Sampling: At the end of the experiment, collect tissue samples.[9]

  • Sample Processing: Measure the concentration of radiolabeled 3-OMG in plasma and tissue homogenates.

  • Kinetic Modeling: Apply appropriate kinetic models to calculate transport parameters such as the transport rate constant (K₁) and the distribution volume.

Signaling Pathways and Experimental Workflows

Insulin-Mediated GLUT4 Translocation

Insulin stimulates glucose uptake in muscle and adipose tissue primarily by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane. 3-OMG is a valuable tool for studying the functional consequences of this process.

Insulin_GLUT4_Translocation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates GLUT4_PM GLUT4 OMG_in 3-O-Methyl-D-glucose GLUT4_PM->OMG_in OMG_out 3-O-Methyl-D-glucose OMG_out->GLUT4_PM Transport PI3K PI3K IRS->PI3K Recruits & Activates Akt Akt/PKB PI3K->Akt Activates GSV GLUT4 Storage Vesicles (GSVs) Akt->GSV Promotes Translocation GSV->GLUT4_PM Fuses with Plasma Membrane No_Metabolism No Metabolism OMG_in->No_Metabolism

Caption: Insulin signaling pathway leading to GLUT4 translocation and 3-OMG uptake.

Experimental Workflow for 3-OMG Uptake Assay

The following diagram illustrates the typical workflow for an in vitro 3-OMG uptake experiment.

OMG_Uptake_Workflow start Start: Cultured Cells serum_starve Serum Starvation start->serum_starve stimulate Stimulation (e.g., Insulin) serum_starve->stimulate wash1 Wash stimulate->wash1 uptake Add Radiolabeled 3-OMG Solution wash1->uptake incubate Incubate (e.g., 5-10 min) uptake->incubate stop Terminate Uptake (Ice-cold Stop Solution) incubate->stop wash2 Wash stop->wash2 lyse Cell Lysis wash2->lyse count Scintillation Counting lyse->count protein Protein Assay lyse->protein analyze Data Analysis: Normalize & Calculate Specific Uptake count->analyze protein->analyze end End: Transport Rate analyze->end

Caption: Standard experimental workflow for an in vitro 3-O-Methyl-D-glucose uptake assay.

Conclusion

This compound remains an indispensable tool for researchers, scientists, and drug development professionals investigating the intricacies of glucose transport. Its characteristic as a non-metabolizable substrate allows for the precise and reliable quantification of glucose transporter activity. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments utilizing 3-OMG to explore the mechanisms of glucose homeostasis and the development of novel therapeutics for metabolic diseases.

References

A Comprehensive Technical Guide to 3-O-Methyl-D-glucopyranose: Synonyms, Properties, and Applications in Glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-Methyl-D-glucopyranose, a non-metabolizable glucose analog pivotal in the study of glucose transport and metabolism. This document outlines its alternative names, summarizes its physicochemical properties, and presents a detailed experimental protocol for its use in a cellular glucose uptake assay.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

  • 3-O-Methyl-α-D-glucopyranose[1]

  • 3-O-Methylglucose[2][3]

  • 3-O-Methylglucopyranose[4]

  • 3-OME-D-GLC[5]

  • (3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxytetrahydro-2H-pyran-2,3,5-triol[5]

  • D-Glucopyranose, 3-O-methyl-[5]

  • NSC 61740[5]

  • NSC 62383[5]

  • 3-O-Methyl-beta-D-glucopyranose[6]

  • beta-D-Glucopyranose, 3-O-methyl-[6]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReferences
CAS Number 13224-94-7 (for α-anomer), 3370-81-8, 13224-95-8 (for β-anomer)[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₁₄O₆[2][3][4][5][7][8]
Molecular Weight 194.18 g/mol [4][6][8]
Appearance White to off-white crystalline powder[4]
Melting Point 160-169 °C, 167-169 °C (lit.)[1][4]
Solubility Water: 50 mg/mL, clear to slightly hazy, colorless
Optical Rotation [α]D²⁰ = +54 to +58º (c=1 in H₂O, 24 hour); [α]D²⁵ = 55 to 57° (c=1% (w/v) in water + trace NH₄OH)[4]
Purity ≥98% (GC), ≥98% (HPLC)[4][8]
Storage Conditions 0-8 °C, -20°C (desiccated)[4][5][9]

Experimental Protocol: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay

This compound is a valuable tool for studying glucose transport mechanisms because it is transported by the same carriers as D-glucose but is not metabolized by the cell.[9] This allows for the specific measurement of transport activity. The following protocol is a synthesized methodology based on published studies for determining glucose transporter function in erythrocytes, which can be adapted for other cell types.[10][11][12][13]

Principle

This assay measures the uptake of radiolabeled 3-O-Methyl-D-glucose ([¹⁴C]-3-OMG) into erythrocytes. Since [¹⁴C]-3-OMG is not metabolized, the rate of its accumulation inside the cells is a direct measure of the glucose transporter activity, primarily GLUT-1 in erythrocytes.[12]

Materials
  • Freshly collected whole blood in sodium-heparin or citrate-phosphate-dextrose solution.[10][11]

  • [¹⁴C]-labeled 3-O-Methyl-D-glucose ([¹⁴C]-3-OMG).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lysis buffer.

  • Scintillation cocktail.

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

  • Incubator or water bath set to 4°C.[10][11]

Procedure
  • Erythrocyte Preparation:

    • Centrifuge the whole blood sample to pellet the erythrocytes.

    • Aspirate the plasma and buffy coat.

    • Wash the erythrocytes three times with cold PBS (pH 7.4).

    • Resuspend the erythrocyte pellet in PBS to a defined hematocrit.

  • Uptake Assay:

    • Prepare a stock solution of [¹⁴C]-3-OMG in PBS. The final concentration in the assay is typically 0.5 mmol/L with an activity of 1 µCi/mL.[10][11]

    • Pre-cool all solutions and cell suspensions to 4°C.

    • Initiate the uptake by adding the [¹⁴C]-3-OMG solution to the erythrocyte suspension.

    • At specific time intervals (e.g., 5, 10, 15, 20, 25, 30 seconds), take aliquots of the cell suspension and immediately add them to a stop solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin) to terminate the uptake.[10]

  • Separation and Lysis:

    • Rapidly centrifuge the aliquots to pellet the erythrocytes.

    • Aspirate the supernatant containing the extracellular [¹⁴C]-3-OMG.

    • Wash the cell pellet with ice-cold stop solution.

    • Lyse the washed erythrocytes using a lysis buffer.[10]

  • Quantification:

    • Add the cell lysate to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • The measured counts per minute (CPM) are proportional to the amount of [¹⁴C]-3-OMG transported into the cells.

  • Data Analysis:

    • Plot the intracellular [¹⁴C]-3-OMG concentration (or CPM) against time.

    • The initial rate of uptake is determined from the linear portion of the curve.

    • This rate can be compared between different experimental conditions (e.g., control vs. drug-treated cells) to assess changes in glucose transporter activity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a cellular glucose uptake assay using this compound.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification cell_source Source of Cells (e.g., Whole Blood) isolate_cells Isolate Target Cells (e.g., Erythrocytes) cell_source->isolate_cells wash_cells Wash Cells isolate_cells->wash_cells resuspend_cells Resuspend Cells in Assay Buffer wash_cells->resuspend_cells pre_incubation Pre-incubate Cells (e.g., with inhibitors) resuspend_cells->pre_incubation add_radiolabel Add Radiolabeled This compound pre_incubation->add_radiolabel time_points Incubate for Defined Time Points add_radiolabel->time_points stop_reaction Terminate Uptake with Stop Solution time_points->stop_reaction separate_cells Separate Cells from Extracellular Medium stop_reaction->separate_cells lyse_cells Lyse Cells separate_cells->lyse_cells scintillation Liquid Scintillation Counting lyse_cells->scintillation analyze_data Data Analysis (Uptake Rate) scintillation->analyze_data

Caption: Workflow for a cellular glucose uptake assay.

This in-depth guide provides essential information for researchers working with this compound. By understanding its properties and employing standardized protocols, scientists can effectively utilize this compound as a tool to investigate the critical biological process of glucose transport.

References

3-O-Methyl-D-glucopyranose CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a key biochemical reagent used in life sciences research. The document details its chemical properties, molecular structure, and its significant applications, particularly in the study of glucose metabolism and transport.

Core Compound Identification and Properties

This compound is a methylated derivative of D-glucose. It is notable for being a non-metabolizable glucose analogue, which makes it an invaluable tool for studying glucose transport mechanisms across cell membranes without the interference of downstream metabolic processes.[1][2]

Chemical and Physical Data

The quantitative properties of this compound are summarized below. It is important to note that different stereoisomers may have distinct CAS numbers. The α-anomer is commonly cited with CAS number 13224-94-7, while the β-anomer is associated with 13224-95-8.[3][4] The general CAS number 3370-81-8 is also frequently used.[5]

PropertyValueSource(s)
CAS Number 13224-94-7 (α-anomer), 3370-81-8[4][6][7][8]
Molecular Formula C₇H₁₄O₆[1][5][6]
Molecular Weight 194.18 g/mol [1][5][6][7]
Appearance White to off-white crystalline powder[5]
Melting Point 160-169 °C[5][6][8]
Optical Rotation [α]25/D +55° to +57° (c=1 in H₂O + trace NH₄OH)[6]
[α]D20 = +54 to +58º (C=1 in H₂O, 24 hour)[5]
Solubility Water: 50 mg/mL, clear to slightly hazy[6]
Purity ≥98%[1][5]
SMILES String CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O[6]
InChI Key SCBBSJMAPKXHAH-OVHBTUCOSA-N[6]
Molecular Structure

This compound is a monosaccharide derivative characterized by a six-membered pyranose ring. A methyl group (-OCH₃) is attached to the oxygen atom at the C3 position of the glucose ring, distinguishing it from native D-glucose. This modification prevents the molecule from being phosphorylated by hexokinase, the first step in glycolysis, thus halting its metabolism. Its structure makes it a suitable substrate for glucose transporters (GLUTs), allowing it to serve as a competitive inhibitor and a tracer for transport studies.[6]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several research areas:

  • Glucose Transport Studies : As a non-metabolizable analogue, it is widely used to measure and characterize glucose transport capacity and carrier affinity in various cell types and tissues, including in studies of diabetes.[2][6][9]

  • Pharmaceutical Development : It serves as a synthetic building block in the synthesis of more complex glycosides and therapeutic agents.[5]

  • Biochemical Research : It is employed in studies of carbohydrate metabolism, enzyme interactions, and to determine intracellular water space in cultured cells.[1][5]

Experimental Protocols and Methodologies

Protocol: Assessing Intestinal Glucose Transport in a Rat Model of Diabetes

This protocol describes the use of this compound to measure intestinal glucose transport, adapted from methodologies mentioned in the literature.[6][9]

Objective: To determine the maximal transport capacity (Vmax) and carrier affinity (Km) for glucose in the jejunum and ileum of diabetic versus control rats.

Materials:

  • This compound (≥98% purity)

  • Ussing chambers for mounting intestinal tissue

  • Krebs-Ringer bicarbonate buffer

  • Voltage-clamp apparatus

  • Diabetic rat model (e.g., streptozotocin-induced) and healthy control rats

Methodology:

  • Animal Model: Induce diabetes in the experimental group. House animals under controlled conditions.

  • Tissue Preparation: After a defined period, euthanize the rats and excise segments of the jejunum and ileum.

  • Ussing Chamber Setup: Mount the intestinal segments in Ussing chambers, separating the mucosal and serosal sides. Bathe both sides with oxygenated Krebs-Ringer buffer maintained at 37°C.

  • Short-Circuit Current Measurement: Short-circuit the tissue by applying a voltage clamp to maintain a zero potential difference. The resulting current is a measure of net ion transport.

  • Experimental Procedure:

    • Allow the tissue to equilibrate until a stable baseline short-circuit current is achieved.

    • Add increasing concentrations of this compound to the mucosal side of the chamber.

    • Record the change in short-circuit current after each addition. The increase in current is proportional to the rate of glucose analogue transport.

  • Data Analysis:

    • Plot the change in short-circuit current against the concentration of this compound.

    • Use a Michaelis-Menten kinetic model to fit the data and calculate the Vmax (maximal transport rate) and Km (substrate concentration at half-maximal transport).

    • Compare the kinetic parameters between the diabetic and control groups to assess changes in intestinal glucose transport.

Visualizing Experimental Workflows

Workflow for Glucose Transport Assay

The following diagram illustrates the logical flow of the experimental protocol for assessing intestinal glucose transport using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Induce Diabetes in Rat Model Tissue_Excision Excise Jejunum & Ileum Segments Animal_Model->Tissue_Excision Ussing_Chamber Mount Tissue in Ussing Chambers Tissue_Excision->Ussing_Chamber Equilibration Equilibrate & Establish Baseline Ussing_Chamber->Equilibration Add_3OMG Add Varying Concentrations of This compound Equilibration->Add_3OMG Measure_Isc Measure Short-Circuit Current (Isc) Add_3OMG->Measure_Isc Plot_Data Plot ΔIsc vs. [3-O-MG] Measure_Isc->Plot_Data Kinetics Calculate Vmax and Km (Michaelis-Menten) Plot_Data->Kinetics Comparison Compare Diabetic vs. Control Kinetics->Comparison

Caption: Experimental workflow for assessing intestinal glucose transport using this compound.

References

A Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Purity Analysis, and Biological Interactions

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a critical carbohydrate derivative for research and development in pharmaceuticals and biotechnology. This document details its commercial suppliers, available purity levels, and methodologies for its analysis. Furthermore, it explores the primary biological application of this molecule in studying glucose transport and its impact on related pathways.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in high purity, essential for reliable experimental outcomes. The following table summarizes the offerings from prominent chemical suppliers.

SupplierStated PurityAnalytical MethodCAS Number
Chem-Impex≥ 98%HPLC3370-81-8[1]
Sigma-Aldrich≥98%GC13224-94-7[2]
GoldBioInformation not specifiedNot specifiedNot specified[3]
Manchester OrganicsInformation not specifiedNot specified13224-94-7[4]
GeorganicsHigh purityNot specified13224-94-7
CD BioGlyco≥95%Not specified3370-81-8[5]
United States Biological98+%HPLCNot specified[6]

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of this compound can be effectively performed using GC-MS, a sensitive and specific analytical technique. The following protocol is a representative method based on established procedures for analyzing monosaccharide derivatives.[7][8][9]

1. Sample Preparation and Derivatization:

  • Objective: To convert the non-volatile sugar into a volatile derivative suitable for gas chromatography.

  • Procedure:

    • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL) to the sample.

    • Incubate the mixture at 90°C for 30 minutes to form the methoxime derivative.

    • Cool the vial to room temperature.

    • Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 60 minutes to complete the silylation reaction, forming the volatile trimethylsilyl ether derivative.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold: Maintain 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • The purity of the sample is determined by calculating the peak area of the this compound derivative as a percentage of the total peak area of all components in the chromatogram.

  • The mass spectrum of the derivative can be used for structural confirmation by comparing it to a reference spectrum.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the selective methylation of a suitably protected D-glucose derivative. The following is a generalized protocol based on established carbohydrate chemistry principles.

1. Protection of D-glucose:

  • Objective: To protect all hydroxyl groups except for the one at the C3 position to ensure selective methylation. This is a multi-step process often involving the formation of an acetal at C1 and protection of the C2, C4, and C6 hydroxyls. A common starting material is methyl α-D-glucopyranoside.

2. Selective Methylation:

  • Procedure:

    • Dissolve the protected D-glucose derivative in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

    • Add a strong base, such as sodium hydride, to deprotonate the free hydroxyl group at the C3 position.

    • Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

3. Deprotection:

  • Objective: To remove all protecting groups to yield the final product.

  • Procedure:

    • The specific deprotection steps will depend on the protecting groups used. This may involve acidic hydrolysis to remove acetal groups and catalytic hydrogenation to remove benzyl ethers.

4. Purification:

  • Procedure:

    • The crude product is typically purified by column chromatography on silica gel.

    • A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) is used to elute the desired compound.

    • Fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

    • The final product can be further purified by recrystallization from an appropriate solvent.

Biological Role and Signaling Pathway

This compound is a non-metabolizable analog of D-glucose.[10] Its primary utility in research is to study glucose transport across cell membranes. Because it is recognized and transported by glucose transporters (GLUTs) but not subsequently metabolized, it acts as a competitive inhibitor of glucose uptake.[4][11] This allows researchers to isolate and study the transport step of glucose metabolism.

The diagram below illustrates the competitive inhibition of glucose transport by this compound.

GlucoseTransportInhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext D-Glucose GLUT Glucose Transporter (GLUT) Glucose_ext->GLUT 3OMG_ext 3-O-Methyl- D-glucopyranose 3OMG_ext->GLUT Competes with Glucose for binding Glucose_int D-Glucose GLUT->Glucose_int 3OMG_int 3-O-Methyl- D-glucopyranose GLUT->3OMG_int Metabolism Glycolysis & Further Metabolism Glucose_int->Metabolism Phosphorylation by Hexokinase No_Metabolism No Metabolism 3OMG_int->No_Metabolism Not a substrate for Hexokinase

Caption: Competitive inhibition of glucose transport by this compound.

The experimental workflow for studying glucose transport using this analog typically involves incubating cells with radiolabeled this compound and measuring its uptake over time.

ExperimentalWorkflow Start Start: Cell Culture Incubation Incubate cells with radiolabeled this compound Start->Incubation Wash Wash cells to remove extracellular tracer Incubation->Wash Lysis Lyse cells to release intracellular contents Wash->Lysis Scintillation Measure radioactivity using liquid scintillation counting Lysis->Scintillation Analysis Data Analysis: Calculate uptake rate Scintillation->Analysis End End: Determine Glucose Transport Kinetics Analysis->End

Caption: Experimental workflow for measuring glucose transport using radiolabeled this compound.

References

Methodological & Application

Application Notes and Protocols for 3-O-Methyl-D-glucopyranose in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a valuable tool in metabolic research, particularly for studying glucose transport across cell membranes. As a non-metabolizable analog of D-glucose, 3-OMG is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated or further metabolized intracellularly.[1][2] This key characteristic allows for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic pathways.[1] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped within the cell, 3-OMG equilibrates across the cell membrane.[1] This property makes it an ideal substrate for studying the kinetics of glucose transport and the activity of GLUT proteins under various physiological and pathological conditions.

These application notes provide detailed protocols for utilizing radiolabeled 3-OMG in glucose uptake assays, guidance on data analysis, and examples of its application in studying insulin signaling and GLUT4 translocation.

Key Characteristics of this compound

PropertyDescriptionReference(s)
Metabolism Non-metabolizable; not phosphorylated by hexokinase.[1][2]
Transport Transported by facilitative glucose transporters (GLUTs).[3]
Cellular Fate Equilibrates across the cell membrane, allowing for the study of bidirectional transport.[1]
Assay Principle Measurement of the rate of radiolabeled 3-OMG accumulation inside cells over a short time period.[1]
Primary Application Specific measurement of glucose transport activity.[4][5]

Experimental Protocols

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cultured Cells (e.g., 3T3-L1 Adipocytes)

This protocol is designed for measuring insulin-stimulated glucose transport in differentiated 3T3-L1 adipocytes, a common model for studying insulin resistance.

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well or 24-well plates

  • Krebs-Ringer-Phosphate (KRP) buffer (or Krebs-Ringer-HEPES (KRH) buffer), pH 7.4

  • KRP buffer with 0.2% Bovine Serum Albumin (BSA)

  • Insulin solution (e.g., 1 µM in KRP with 0.2% BSA)

  • [¹⁴C]- or [³H]-3-O-Methyl-D-glucose (radiolabeled 3-OMG)

  • Unlabeled ("cold") 3-O-Methyl-D-glucose

  • Phloretin or Cytochalasin B solution (as a transport inhibitor for determining non-specific uptake)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation and Serum Starvation:

    • Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation).

    • Serum-starve the cells for 2-4 hours in serum-free DMEM prior to the assay to reduce basal glucose uptake.

  • Pre-incubation and Insulin Stimulation:

    • Wash the cells twice with warm KRP buffer.

    • Pre-incubate the cells in KRP buffer with 0.2% BSA for 30 minutes at 37°C.

    • For insulin-stimulated conditions, replace the buffer with KRP/BSA containing the desired concentration of insulin (e.g., 100 nM) and incubate for 20-30 minutes at 37°C. For basal conditions, add KRP/BSA without insulin.

  • Glucose Uptake Initiation:

    • Prepare the uptake solution containing radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration (e.g., 0.1-10 mM). The specific activity will depend on the experimental goals.

    • To start the uptake, remove the pre-incubation buffer and add the 3-OMG uptake solution to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. It is crucial to keep this time consistent across all wells as 3-OMG rapidly equilibrates.[1] A time-course experiment is recommended to determine the linear range of uptake for the specific cell type.

  • Termination of Uptake and Washing:

    • To stop the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. The cold temperature and rapid washing minimize the efflux of 3-OMG.

    • For determining non-specific uptake, a parallel set of wells should be incubated with the uptake solution containing a glucose transport inhibitor like cytochalasin B (e.g., 10-20 µM) or phloretin (e.g., 200 µM).

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each well from a parallel plate to normalize the data.

    • Subtract the counts per minute (CPM) of the inhibitor-treated wells (non-specific uptake) from the CPM of the other wells (total uptake) to get the specific uptake.

    • Calculate the rate of glucose uptake, typically expressed as pmol or nmol of 3-OMG per mg of protein per minute.

Data Presentation

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport

TransporterCell Type/SystemK_m (mM)NotesReference(s)
GLUT1 Human Erythrocytes~20Equilibrium exchange conditions.[3]
GLUT1 Fat Cells~6Not affected by insulin.[6]
GLUT1 Newborn Pig Red Blood Cells15.2 - 18.2Efflux measurements at 15-22°C.[7]
GLUT4 Fat Cells~6In the presence of insulin.[6]
SGLT2 -Not efficiently transported-[3]

Table 2: Comparison of Glucose Analogs for Uptake Assays

Feature3-O-Methyl-D-glucose (3-OMG)2-Deoxy-D-glucose (2-DG)
Metabolism Not metabolizedPhosphorylated to 2-DG-6-Phosphate
Cellular Fate Equilibrates across the membraneTrapped intracellularly
Assay Duration Short (minutes), requires precise timingLonger incubation times possible
Primary Measurement Glucose transport rateGlucose uptake and phosphorylation
Advantages Isolates the transport stepSignal accumulates, potentially higher sensitivity
Disadvantages Rapid equilibrium can make timing criticalReflects both transport and hexokinase activity

Mandatory Visualizations

Signaling Pathway

insulin_signaling_glut4 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS Tyr Phosphorylation GLUT4_pm GLUT4 OMG_in 3-O-Methyl- D-glucopyranose (intracellular) GLUT4_pm->OMG_in OMG_out 3-O-Methyl- D-glucopyranose (extracellular) OMG_out->GLUT4_pm Transport PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Phosphorylation (Inhibition) GLUT4_vesicle GLUT4 Storage Vesicle (GSV) Akt->GLUT4_vesicle Promotes Translocation AS160->GLUT4_vesicle Inhibits Translocation GLUT4_vesicle->GLUT4_pm Translocation

Caption: Insulin signaling pathway leading to GLUT4 translocation and 3-OMG uptake.

Experimental Workflow

glucose_uptake_workflow A 1. Cell Culture & Serum Starvation (e.g., 3T3-L1 Adipocytes) B 2. Pre-incubation (KRP Buffer) A->B C 3. Stimulation (Basal vs. Insulin) B->C D 4. Initiate Uptake (Add Radiolabeled 3-OMG) C->D E 5. Incubate (1-5 min @ 37°C) D->E F 6. Terminate Uptake (Ice-cold PBS Wash) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Normalize to protein, subtract non-specific uptake) H->I

Caption: Experimental workflow for a this compound glucose uptake assay.

Applications and Considerations

  • Studying Insulin Resistance: This assay is widely used to investigate defects in insulin signaling by comparing glucose transport in response to insulin in cells from normal versus insulin-resistant models.[8]

  • Screening for GLUT Inhibitors/Activators: The specificity of 3-OMG for transport makes it an excellent tool for high-throughput screening of compounds that modulate GLUT activity.[9]

  • Characterizing GLUT Isoforms: By expressing specific GLUT isoforms in systems like Xenopus oocytes, the kinetic properties and substrate specificity of individual transporters for 3-OMG can be determined.[3]

  • Linear Range of Uptake: Due to the rapid equilibration of 3-OMG, it is imperative to perform a time-course experiment to identify the initial linear phase of uptake for each cell type and experimental condition.[1] Measurements should be taken within this linear range to accurately reflect the initial rate of transport.

  • Non-Specific Uptake: It is crucial to include a control with a potent glucose transport inhibitor, such as cytochalasin B, to determine the amount of 3-OMG that enters the cell through non-specific diffusion or is trapped extracellularly.[6][9] This value must be subtracted from all other measurements.

  • Comparison with 2-Deoxy-D-glucose: While 2-DG assays are also common, they measure both glucose transport and phosphorylation.[10] The choice between 3-OMG and 2-DG depends on the specific research question. If the focus is solely on the transport step, 3-OMG is the more appropriate tool.[1][11]

By following these detailed protocols and considering the key characteristics of this compound, researchers can obtain reliable and specific measurements of glucose transport, providing valuable insights into metabolic regulation in health and disease.

References

Application Note: Quantification of 3-O-Methyl-D-glucopyranose in Human Plasma using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable glucose analog that is transported into cells by the same glucose transporters as D-glucose.[1] This characteristic makes it a valuable tool in biomedical research, particularly for studying glucose transport kinetics in various physiological and pathological states, such as diabetes mellitus.[1] Accurate and precise quantification of 3-OMG in plasma is crucial for these studies. This application note details a robust and validated method for the quantification of this compound in human plasma samples using Gas Chromatography-Mass Spectrometry (GC/MS) following a two-step derivatization process.

Principle

To enable GC/MS analysis of the non-volatile 3-OMG, a derivatization procedure is employed. This involves a two-step reaction: first, an oximation reaction with methoxyamine hydrochloride to stabilize the open-chain form of the sugar, followed by a silylation reaction using N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to create volatile trimethylsilyl (TMS) ethers. The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

  • This compound (≥99% purity)

  • Myo-inositol (Internal Standard, ≥99% purity)

  • Methanol (HPLC grade)

  • Pyridine (Silylation grade)

  • Methoxyamine hydrochloride

  • N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Human plasma (EDTA)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

  • Nitrogen gas supply

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 3-OMG and a 1 mg/mL stock solution of myo-inositol (internal standard, IS) in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 3-OMG stock solution into a blank plasma pool to achieve final concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 75 µg/mL) in a blank plasma pool.

3. Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the 1 mg/mL myo-inositol internal standard solution to each tube.

  • For protein precipitation, add 800 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean GC vial insert.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

4. Derivatization Procedure

  • Oximation: Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to each dried sample extract. Vortex thoroughly and incubate at 80°C for 1.5-2 hours.

  • Silylation: After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS to each vial. Vortex and incubate at 80°C for 1.5-2 hours.

  • Allow the vials to cool to room temperature before GC/MS analysis.

5. GC/MS Analysis

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS system or equivalent.

  • Column: DB-5 silica capillary column (60 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 2.5°C/min to 190°C.

    • Ramp 2: 2.0°C/min to 252°C.

    • Ramp 3: 25°C/min to 310°C, hold for 15 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier and Qualifier Ions: Specific m/z values for the derivatized 3-OMG and myo-inositol should be determined by analyzing the respective standards. For trimethylsilyl derivatives of hexoses, characteristic ions are often found in the m/z range of 204, 217, 307, and 319.[2]

6. Data Analysis and Quantification

The concentration of 3-OMG in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the 3-OMG derivative to the internal standard derivative is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentrations in the unknown samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC/MS method for the quantification of this compound in plasma.

ParameterResult
Linearity (r²) > 0.99[2][3]
Limit of Detection (LOD) 0.03 mg/L[3]
Limit of Quantification (LOQ) 0.1 mg/L
Intra-Assay Precision (CV%) 0.1% - 11.5%[1][3]
Inter-Assay Precision (CV%) 3.7% - 15.9%[1][3]
Recovery (%) 95.5% ± 16.5%[3]

Note: The presented data is a synthesis from multiple sources analyzing 3-OMG or similar monosaccharides with comparable methodologies. Actual performance may vary and should be validated in the user's laboratory.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_result Result plasma Plasma Sample (100 µL) add_is Add Internal Standard (Myo-inositol) plasma->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry oximation Oximation (Methoxyamine HCl in Pyridine) dry->oximation silylation Silylation (MSTFA + 1% TMCS) oximation->silylation gcms GC/MS Analysis silylation->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_concentration Final 3-OMG Concentration quantification->final_concentration

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose in Diabetes and Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a valuable research tool in the fields of diabetes and metabolic research. It is a synthetic, non-metabolizable analog of D-glucose.[1][2] Its key characteristic is that it is recognized and transported by the same glucose transporter proteins (GLUTs) as D-glucose but is not phosphorylated by hexokinase, the first and rate-limiting step of glycolysis.[2] This property prevents it from being further metabolized, causing it to equilibrate across the cell membrane.[2] Consequently, 3-OMG serves as an ideal probe for specifically studying the transport step of glucose uptake, independent of subsequent metabolic pathways.[3] This allows for the precise measurement of glucose transporter activity in various cell types and tissues, both in vitro and in vivo.

Key Applications in Diabetes and Metabolic Research

  • Quantifying Glucose Transport: 3-OMG is extensively used to measure the rate of glucose transport across cell membranes.[2][3] This is crucial for understanding the efficacy of insulin and other therapeutic agents on glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue.

  • Studying Insulin Resistance: By comparing 3-OMG uptake in the presence and absence of insulin, researchers can quantify the degree of insulin sensitivity or resistance in various experimental models. For instance, a robust six-fold increase in 3-OMG transport is observed in human skeletal muscle during insulin infusion.[4][5]

  • Investigating GLUT Transporter Kinetics: 3-OMG is used to determine the kinetic properties, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), of different GLUT isoforms.[6] This helps in characterizing the function of specific transporters in health and disease.

  • Drug Discovery and Development: Pharmaceutical companies utilize 3-OMG assays to screen for compounds that can enhance glucose uptake in insulin-resistant states, a key strategy in the development of new anti-diabetic drugs.

  • In Vivo Metabolic Studies: Radiolabeled 3-OMG (e.g., with Carbon-11 or Carbon-14) can be used in animal models and even human studies with techniques like Positron Emission Tomography (PET) to assess tissue-specific glucose transport in vivo.[4][5] This provides valuable insights into the dynamic regulation of glucose metabolism in a whole-organism context.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound transport.

Table 1: Kinetic Parameters of 3-OMG Transport by GLUT Isoforms

GLUT IsoformModel SystemKm (mM)Vmax (nmol/min/cell)Reference
GLUT1Xenopus oocytes26.23.5[6]
GLUT4Xenopus oocytes4.30.7[6]

Table 2: Kinetic Parameters of 3-OMG Transport in Adipocytes

ConditionParameterValueReference
BasalVmax~0.13 mmol/s/L intracellular water[7]
Insulin-StimulatedVmax~0.8 mmol/s/L intracellular water[7]
Equilibrium ExchangeKm~3.5 mM[7]
Net Uptake (Insulin)Km2.5 - 5.0 mM[7]

Experimental Protocols

1. In Vitro 3-O-Methyl-D-glucose Uptake Assay in Adipocytes

This protocol describes a method to measure insulin-stimulated glucose transport in cultured adipocytes (e.g., 3T3-L1).

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • KRH buffer with 2% Bovine Serum Albumin (BSA)

  • Insulin solution (10 µM stock in KRH)

  • [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin (transport inhibitor)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Serum Starvation: Wash differentiated adipocytes twice with serum-free DMEM and incubate in the same medium for 2-3 hours.

  • Pre-incubation: Wash the cells three times with KRH buffer.

  • Insulin Stimulation: Add 1 ml of KRH buffer with or without a final concentration of 100 nM insulin to each well. Incubate for 30 minutes at 37°C.

  • Initiate Uptake: Add [³H]-3-O-Methyl-D-glucose (to a final concentration of 0.1 µCi/ml) and unlabeled 3-OMG (to a final concentration of 10 µM). For non-specific uptake control, add phloretin (200 µM) to designated wells 5 minutes before adding the radiolabeled glucose.

  • Incubation: Incubate for 5 minutes at 37°C. Note: The uptake is linear for a short period.[2]

  • Terminate Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µl of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add 5 ml of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

2. In Vivo Assessment of Skeletal Muscle Glucose Transport in Rodents

This protocol provides a framework for measuring glucose transport in rodent skeletal muscle using radiolabeled 3-OMG.

Materials:

  • Anesthetized rodent (e.g., rat, mouse)

  • [¹⁴C]-3-O-Methyl-D-glucose

  • [³H]-Mannitol (extracellular space marker)

  • Saline solution (0.9% NaCl)

  • Insulin or other test compounds

  • Liquid nitrogen

  • Tissue homogenization buffer

  • Scintillation counter

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Catheterize the jugular vein for infusions and the carotid artery for blood sampling if required.

  • Infusion: Administer a bolus injection of a saline solution containing [¹⁴C]-3-O-Methyl-D-glucose and [³H]-Mannitol via the jugular vein. If studying insulin's effect, a hyperinsulinemic-euglycemic clamp can be established prior to the tracer injection.

  • Blood Sampling: Collect arterial blood samples at predetermined time points to measure plasma tracer concentrations.

  • Tissue Harvest: At the end of the experimental period (e.g., 60 minutes), excise the target skeletal muscle (e.g., gastrocnemius, soleus) and immediately freeze it in liquid nitrogen.

  • Tissue Processing: Weigh the frozen muscle tissue and homogenize it.

  • Radioactivity Measurement: Take an aliquot of the tissue homogenate and plasma samples for dual-label scintillation counting to determine the concentrations of [¹⁴C]-3-OMG and [³H]-Mannitol.

  • Calculation: Calculate the intracellular concentration of 3-OMG by subtracting the extracellular tracer amount (determined by mannitol distribution) from the total tissue tracer amount. The rate of glucose transport can then be calculated based on the intracellular accumulation of 3-OMG over time and the plasma concentration of the tracer.

Visualizations: Signaling Pathways and Workflows

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3-Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSV [label="GLUT4 Storage\nVesicles (GSV)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GLUT4_PM [label="GLUT4 Translocation\nto Plasma Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake\n(measured by 3-OMG)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Recruits &\nActivates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> AS160 [label="Phosphorylates &\nInhibits"]; AS160 -> GSV [label="Inhibits\n(in basal state)"]; GSV -> GLUT4_PM [label="Translocates"]; GLUT4_PM -> Glucose_Uptake [label="Mediates"];

// Rank alignment {rank=same; Insulin; IR;} {rank=same; IRS; PI3K;} {rank=same; PIP3; Akt;} {rank=same; AS160;} {rank=same; GSV;} {rank=same; GLUT4_PM; Glucose_Uptake;} } . Caption: Insulin signaling pathway leading to GLUT4 translocation.[8][9][10]

// Nodes start [label="Start: Differentiated Cells\nin Culture Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; serum_starve [label="1. Serum Starve Cells\n(2-3 hours)"]; pre_incubate [label="2. Pre-incubate in KRH Buffer"]; stimulate [label="3. Stimulate with Insulin\n(or vehicle control)\n(30 min)"]; add_tracer [label="4. Add [3H]-3-OMG\n(initiate uptake)"]; incubate [label="5. Incubate\n(5 min)"]; stop_wash [label="6. Stop Uptake &\nWash with Ice-Cold Buffer"]; lyse [label="7. Lyse Cells\n(e.g., 0.1M NaOH)"]; quantify [label="8. Scintillation Counting"]; normalize [label="9. Normalize to\nProtein Content"]; end [label="End: Glucose\nUptake Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> serum_starve; serum_starve -> pre_incubate; pre_incubate -> stimulate; stimulate -> add_tracer; add_tracer -> incubate; incubate -> stop_wash; stop_wash -> lyse; lyse -> quantify; quantify -> normalize; normalize -> end; } . Caption: Experimental workflow for in vitro 3-OMG uptake assay.

// Nodes property [label="3-OMG Property:\nNon-metabolizable", fillcolor="#FBBC05", fontcolor="#202124"]; transport [label="Transported by GLUTs\n(Same as Glucose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_phos [label="Not Phosphorylated\nby Hexokinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolates the Transport Step\nfrom Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; application [label="Application:\nAccurate measurement of\nglucose transporter activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges property -> transport; property -> no_phos; transport -> isolation; no_phos -> isolation; isolation -> application; } . Caption: Rationale for using 3-OMG in glucose transport studies.

References

Application Notes and Protocols: Utilizing 3-O-Methyl-D-glucopyranose for Blood-Brain Barrier Glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, dynamic interface that meticulously regulates the passage of substances between the systemic circulation and the central nervous system (CNS), crucial for maintaining brain homeostasis.[1][2][3][4][5][6][7] Glucose is the primary energy source for the brain and its transport across the BBB is predominantly mediated by the glucose transporter type 1 (GLUT1), which is highly expressed in the endothelial cells of brain capillaries.[6][8][9][10] Understanding the kinetics and regulation of glucose transport is vital for both basic neuroscience research and the development of CNS-targeted therapeutics.

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of glucose, making it an invaluable tool for studying glucose transport mechanisms.[11][12][13] It is recognized and transported by the same GLUT transporters as D-glucose but is not subsequently metabolized by cellular enzymes like hexokinase.[11][12] This property allows for the specific investigation of transport kinetics without the confounding effects of downstream metabolic pathways.[14] This document provides detailed application notes and experimental protocols for utilizing 3-OMG in the study of BBB glucose transport.

Principle of Application

The core principle behind using 3-OMG is its ability to act as a competitive substrate for glucose transporters. By measuring the rate of 3-OMG transport, researchers can infer the transport capacity and characteristics of GLUT1 at the BBB. Since 3-OMG is not metabolized, its accumulation in the brain tissue is directly proportional to its transport rate across the BBB.[11][12] This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal transport velocity (Vmax).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound transport across the blood-brain barrier, primarily mediated by GLUT1.

Table 1: Kinetic Parameters of this compound Transport by GLUT1

ParameterValueExperimental SystemReference
Km20-21 mMXenopus oocytes (equilibrium exchange)[8]
Km26.2 mMXenopus oocytes (equilibrium exchange)[15]
Vmax3.5 nmol/min/cellXenopus oocytes[15]
KT (for glucose)3.6 ± 0.4 (SD) mMRat brain (gray matter)[16]
KT (for glucose)5.9 mMRat brain (white matter)[16]
Tmax (for glucose)5.3 ± 0.3 (SD) µmol·g⁻¹·min⁻¹Rat brain (gray matter)[16]
Tmax (for glucose)4.3 µmol·g⁻¹·min⁻¹Rat brain (white matter)[16]

Table 2: In Vivo Distribution and Transport Parameters of this compound in Rats

ParameterValueConditionReference
Distribution Space0.52Brain[11][12]
Inward Transport Rate Constant (K₁)Reduced by 24% (gray matter), 7% (white matter)Hyperinsulinemia[17]
Outward Transport Rate Constant (k₂)Reduced by 31% (gray matter), 16% (white matter)Hyperinsulinemia[17]
Equilibrium Distribution Ratio (K₁/k₂)Increased by 10-11%Hyperinsulinemia[17]
Metabolic Stability97-100% recovered as unmetabolized in brain after 60 minIn vivo (rat)[11][12]

Experimental Protocols

Protocol 1: In Vivo Measurement of BBB 3-OMG Transport in Rats using Intravenous Infusion and Quantitative Autoradiography

This protocol is designed to determine the regional brain uptake of 3-OMG in vivo.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • [¹⁴C]-3-O-Methyl-D-glucose

  • Anesthesia (e.g., isoflurane)

  • Catheters for femoral artery and vein

  • Infusion pump

  • Blood collection tubes (heparinized)

  • Scintillation counter

  • Brain harvesting tools

  • Cryostat

  • X-ray film or phosphor imaging screens

  • Image analysis software

Procedure:

  • Anesthetize the rat and insert catheters into the femoral artery and vein for blood sampling and infusion, respectively.

  • Begin a programmed intravenous infusion of [¹⁴C]-3-OMG to achieve and maintain a constant plasma concentration.

  • Collect timed arterial blood samples throughout the infusion period (e.g., at 1, 2, 5, 10, 15, 20, 25, and 30 minutes).[17]

  • At the end of the infusion period (e.g., 30 minutes), decapitate the rat and rapidly remove the brain.

  • Freeze the brain in isopentane cooled with liquid nitrogen.

  • Section the frozen brain into 20 µm coronal sections using a cryostat.

  • Expose the brain sections to X-ray film or a phosphor imaging screen along with calibrated [¹⁴C] standards.[18]

  • Develop the film or scan the screen to create autoradiograms.

  • Measure the radioactivity in the plasma samples using a scintillation counter.

  • Quantify the local cerebral tissue concentrations of [¹⁴C]-3-OMG from the autoradiograms using image analysis software and the calibrated standards.[17]

  • Calculate the transport rate constants (K₁ and k₂) by fitting the time courses of plasma and tissue concentrations to a kinetic model.[17]

G cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthetize Anesthetize Rat catheterize Catheterize Artery & Vein anesthetize->catheterize infuse Infuse [¹⁴C]-3-OMG catheterize->infuse sample_blood Collect Timed Blood Samples infuse->sample_blood decapitate Decapitate & Harvest Brain sample_blood->decapitate quantify_plasma Quantify Plasma [¹⁴C] sample_blood->quantify_plasma freeze_section Freeze & Section Brain decapitate->freeze_section autoradiography Autoradiography freeze_section->autoradiography quantify_tissue Quantify Tissue [¹⁴C] autoradiography->quantify_tissue calculate_kinetics Calculate Transport Kinetics quantify_tissue->calculate_kinetics quantify_plasma->calculate_kinetics

In Vivo 3-OMG Transport Experimental Workflow
Protocol 2: In Vitro BBB Model - Transwell Permeability Assay

This protocol assesses the transport of 3-OMG across a cellular model of the BBB.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3 or similar)

  • Astrocyte and pericyte cell lines (optional, for co-culture models)[2][3]

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • [³H]-3-O-Methyl-D-glucose

  • [¹⁴C]-Sucrose or [³H]-Inulin (as a paracellular permeability marker)[19]

  • Hank's Balanced Salt Solution (HBSS)

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Coat Transwell inserts with an appropriate extracellular matrix component (e.g., collagen).

    • Seed endothelial cells on the apical (upper) side of the Transwell membrane.[3][20]

    • For co-culture models, seed astrocytes and/or pericytes on the basolateral (lower) side of the membrane or in the bottom of the well.[2][3]

    • Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of [³H]-3-OMG and a paracellular marker (e.g., [¹⁴C]-Sucrose) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C.

    • At specified time intervals (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Quantification and Analysis:

    • Measure the radioactivity of all samples using a dual-channel scintillation counter to differentiate between ³H and ¹⁴C.

    • Calculate the apparent permeability coefficient (Papp) for both 3-OMG and the paracellular marker using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • A significantly higher Papp for 3-OMG compared to the paracellular marker indicates carrier-mediated transport.

G cluster_model In Vitro BBB Model (Transwell) cluster_transport Transport Mechanism Apical Chamber (Blood Side) Apical Chamber (Blood Side) Endothelial Monolayer Endothelial Monolayer Apical Chamber (Blood Side)->Endothelial Monolayer 3-OMG (Apical) 3-OMG Basolateral Chamber (Brain Side) Basolateral Chamber (Brain Side) Porous Membrane Porous Membrane Astrocyte/Pericyte Co-culture Astrocyte/Pericyte Co-culture Porous Membrane->Astrocyte/Pericyte Co-culture Endothelial Monolayer->Porous Membrane Astrocyte/Pericyte Co-culture->Basolateral Chamber (Brain Side) GLUT1 GLUT1 3-OMG (Apical)->GLUT1 Carrier-Mediated Transport 3-OMG (Basolateral) 3-OMG GLUT1->3-OMG (Basolateral)

Conceptual Diagram of 3-OMG Transport in a Transwell BBB Model

Signaling and Transport Pathways

Glucose transport across the BBB is a critical process for neuronal function. This transport is primarily facilitated by the GLUT1 transporter, which is highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells.[9] 3-OMG utilizes this same transporter to cross the BBB.

G cluster_blood Blood Vessel Lumen cluster_endothelial Endothelial Cell cluster_brain Brain Interstitium blood_glucose Blood Glucose glut1_luminal GLUT1 blood_glucose->glut1_luminal Transport blood_3omg 3-O-Methyl-D-glucose blood_3omg->glut1_luminal Transport glut1_abluminal GLUT1 glut1_luminal->glut1_abluminal Intracellular Passage brain_glucose Brain Glucose glut1_abluminal->brain_glucose Transport brain_3omg Brain 3-O-Methyl-D-glucose glut1_abluminal->brain_3omg Transport

3-OMG and Glucose Transport Pathway across the BBB

Conclusion

This compound is a robust and reliable tool for the quantitative assessment of glucose transport across the blood-brain barrier. Its characteristic of being transported but not metabolized allows for the precise dissection of transport kinetics. The protocols outlined in this document provide a framework for both in vivo and in vitro studies, which are essential for understanding BBB physiology in health and disease, and for the development of novel strategies for drug delivery to the CNS.

References

Application Notes and Protocols for 3-O-Methyl-D-glucopyranose (3-OMG) Cell Loading in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, for studying glucose transport in cultured cells. 3-OMG is a valuable tool for isolating the transport step of glucose uptake, as it is recognized and transported by glucose transporters (GLUTs) but is not subsequently phosphorylated and trapped intracellularly. This allows for the investigation of glucose transporter kinetics and the effects of various stimuli and inhibitors on glucose transport.

Principle of 3-OMG Uptake Assays

The fundamental principle of a 3-OMG uptake assay is to measure the rate at which this glucose analog enters a cell via glucose transporters. Typically, a radiolabeled form of 3-OMG (e.g., ¹⁴C- or ³H-labeled) is used. Cells are incubated with the labeled 3-OMG for a defined period, after which the uptake is stopped, and the cells are washed to remove any extracellular label. The amount of intracellular radiolabel is then quantified, usually by scintillation counting, and reflects the rate of glucose transport.

Key Signaling Pathway: PI3K/Akt and Glucose Transporter Translocation

A critical pathway regulating glucose uptake in many cell types is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is particularly important for insulin-stimulated glucose uptake in cells like adipocytes and muscle cells, which primarily involves the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane. Understanding this pathway is crucial for contextualizing experimental results related to glucose transport.

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits Rab_GTP Rab-GTP AS160->Rab_GTP Inhibits conversion to Rab-GDP GLUT4_Vesicle GLUT4 Vesicle Rab_GTP->GLUT4_Vesicle Promotes fusion GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose (3-OMG) Uptake GLUT4_Translocation->Glucose_Uptake Facilitates Plasma_Membrane Plasma Membrane

PI3K/Akt signaling pathway for GLUT4 translocation.

Experimental Protocols

A generalized workflow for a radiolabeled 3-OMG uptake assay is presented below. Specific parameters will need to be optimized for different cell types.

Experimental_Workflow Cell_Seeding 1. Cell Seeding Starvation 2. Serum/Glucose Starvation Cell_Seeding->Starvation Pre_incubation 3. Pre-incubation (Inhibitors/Stimulators) Starvation->Pre_incubation Uptake_Initiation 4. Initiate Uptake (Add Radiolabeled 3-OMG) Pre_incubation->Uptake_Initiation Uptake_Termination 5. Terminate Uptake (Ice-cold Wash) Uptake_Initiation->Uptake_Termination Cell_Lysis 6. Cell Lysis Uptake_Termination->Cell_Lysis Scintillation_Counting 7. Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis 8. Data Analysis Scintillation_Counting->Data_Analysis

General workflow for a 3-OMG uptake assay.
Detailed Protocol: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • Radiolabeled 3-O-[¹⁴C]methyl-D-glucose or 3-O-[³H]methyl-D-glucose

  • Unlabeled 3-O-methyl-D-glucose

  • Stimulators (e.g., insulin) and/or inhibitors (e.g., cytochalasin B, phloretin) of glucose transport

  • Ice-cold PBS or stop solution (e.g., PBS with 0.2 mM phloretin)

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates (e.g., 12- or 24-well) and grow to the desired confluency.

  • Serum Starvation: To reduce basal glucose uptake, wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours or overnight, depending on the cell type.

  • Glucose Starvation: Following serum starvation, wash the cells twice with a glucose-free buffer (e.g., KRH buffer) and incubate in the same buffer for 30-60 minutes at 37°C.

  • Inhibitor/Stimulator Treatment: If applicable, replace the glucose-free buffer with a fresh buffer containing the desired concentration of inhibitor or stimulator. Incubate for the appropriate time (e.g., 30 minutes for many inhibitors, or as determined by time-course experiments).

  • Uptake Initiation: Initiate glucose uptake by adding the assay buffer containing radiolabeled 3-OMG and unlabeled 3-OMG to the desired final concentration. The specific activity of the radiolabeled 3-OMG will determine the ratio of labeled to unlabeled substrate.

  • Incubation: Incubate the cells at 37°C for a short period (e.g., 1-10 minutes). It is crucial that the uptake is measured during the initial linear phase.[1]

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution. The low temperature and the presence of an inhibitor like phloretin in the stop solution will halt further transport.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the results as counts per minute (CPM) per milligram of protein or another appropriate unit. The percentage of inhibition can be calculated relative to a vehicle control.

Data Presentation

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Various Cultured Cells
Cell TypeSpeciesK_m (mM)V_max (nmol/mg protein/min)Reference
Rat ThymocytesRat~6.0Not specified[2]
White Fat CellsRat~6.0Not specified[3]
Newborn Pig Red Blood CellsPig15.2 - 18.2Not specified[4]
Isolated Rat HepatocytesRat~6Not specified

Note: V_max values are often reported in various units and can be highly dependent on experimental conditions, making direct comparisons challenging.

Table 2: Common Inhibitors of 3-O-Methyl-D-glucose Transport
InhibitorMechanism of ActionCell TypeEffective Concentration% InhibitionReference
Cytochalasin BCompetitive inhibitor of GLUTsWhite Fat Cells~2.5 x 10⁻⁷ M (Ki)-[3]
BRIN-BD11 Cells20 µMModest but significant[5][6]
PhloretinInhibits facilitated diffusionIntestinal Epithelial CellsNot specified~50% more than theophylline[7]
DexamethasoneReduces V_maxRat Thymocytes5 x 10⁻⁷ M15-55%[2]
Table 3: Exemplary Parameters for Radiolabeled 3-OMG Uptake Assays
Cell TypeRadiolabel3-OMG ConcentrationSpecific ActivityIncubation TimeIncubation Temp.Reference
Human Erythrocytes¹⁴C0.5 mM1 µCi/mL5-30 seconds4°C[8][9]
BRIN-BD11 Cells¹⁴C8.3 mMNot specified5-30 minutesNot specified[5][6]
Adherent Tumor CellsNot specifiedNot specifiedNot specified2 hours37°C[10]
Human Primary Myotubes³H1 mM (2-deoxyglucose)1 µCi/mL15 minutesNot specified[11]

Note: The protocol for human primary myotubes uses 2-deoxyglucose, another glucose analog, but provides a relevant example of a radiolabeled glucose uptake assay.

Concluding Remarks

The protocols and data presented here offer a robust starting point for researchers investigating glucose transport using this compound. It is imperative to empirically optimize conditions such as incubation times, substrate concentrations, and cell densities for each specific cell line and experimental question to ensure accurate and reproducible results. The use of appropriate positive and negative controls, such as insulin and cytochalasin B, respectively, is crucial for validating the assay and interpreting the data correctly.

References

Application Notes and Protocols for In Vivo Administration of 3-O-Methyl-D-glucopyranose in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose. Its structural similarity to glucose allows it to be recognized and transported by glucose transporters (GLUTs), but the methyl group at the C3 position prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis. This key characteristic makes 3-OMG an invaluable tool in biomedical research, particularly for in vivo studies of glucose transport and metabolism.

These application notes provide detailed protocols and compiled data for the in vivo administration of 3-OMG in animal models, primarily focusing on rodents. The information is intended to guide researchers in designing and executing experiments to investigate glucose transport in various physiological and pathological states, such as diabetes, metabolic syndrome, and neurological disorders.

Principle of Action

In vivo, 3-OMG competes with glucose for uptake into cells via GLUT transporters. Once inside the cell, it is not metabolized and is eventually cleared from the body. By tracing the distribution and clearance of labeled or unlabeled 3-OMG, researchers can assess the capacity and kinetics of glucose transport across biological barriers like the blood-brain barrier and the intestinal epithelium, as well as into peripheral tissues.

Applications in Animal Studies

  • Assessment of intestinal glucose absorption: 3-OMG is orally administered to animals, and its appearance in the bloodstream is measured over time to quantify the rate and extent of intestinal glucose uptake.

  • Evaluation of blood-brain barrier glucose transport: Following intravenous injection, the concentration of 3-OMG in the brain and plasma is measured to determine the kinetics of glucose transport into the central nervous system.

  • Investigation of insulin secretion: 3-OMG can be used to study the role of glucose transport in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1]

  • Studies in experimental diabetes: It is used to assess glucose transport capacity in animal models of diabetes.[2]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies involving the administration of 3-OMG to animal models.

Table 1: Dosage and Administration of this compound in Rodent Models

Animal ModelAdministration RouteDosage/ConcentrationVehicleApplicationReference
RatIntravenous (i.v.)Up to 2 g/kgRinger's solutionBrain glucose and lactate metabolism[3][4]
MouseOral gavage4 mg/mouse (with 4 g/kg glucose)Not specifiedIntestinal glucose absorption[5]
RatIntravenous (i.v.)Not specifiedNot specifiedProtection against alloxan-induced diabetes[6]
MouseIntraperitoneal (i.p.)Not specifiedNot specifiedProtection against alloxan-induced diabetes[6]
RatNot specified30-80 mM (in vitro islets)Not specifiedInhibition of glucose-induced insulin release[1]

Table 2: Reported In Vivo Effects of this compound Administration

Animal ModelDosageObserved EffectTime CourseReference
Rat2 g/kg (i.v.)Transient drop in brain glucose to 42% of controlWithin 2.5 minutes[3][4]
Rat2 g/kg (i.v.)Drop in brain lactate to 75% of controlWithin 5 minutes[3][4]
Mouse (GF)4 mg/mouse (oral)Lower rate of appearance in circulation and lower peak serum concentration in mice with specific microbiotaNot specified[5]
RatNot specifiedInhibition of glucose-induced insulin releaseRapid and sustained[1]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Rats for Brain Metabolism Studies

This protocol is adapted from a study investigating the effects of 3-OMG on brain glucose and lactate levels.[3][4]

Materials:

  • This compound (powder)

  • Ringer's solution (sterile)

  • Male rats (e.g., Sprague-Dawley, 220-240 g)

  • Tail vein catheter

  • Syringes and needles

  • Analytical equipment for measuring glucose and lactate

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. On the day of the experiment, anesthetize the rat and place a catheter in the tail vein for administration.

  • Preparation of 3-OMG Solution: Dissolve this compound in sterile Ringer's solution to achieve the desired concentration for a final dose of 2 g/kg. For a 230 g rat, this would be 460 mg of 3-OMG. The volume of injection is 2 ml. Therefore, the concentration of the solution should be 230 mg/ml.

  • Administration: Slowly administer 2 ml of the prepared 3-OMG solution through the tail vein catheter over 30 seconds.

  • Sample Collection: At predetermined time points (e.g., 2.5 and 5 minutes post-injection), sacrifice the animals.[3][4]

  • Tissue Processing and Analysis: Immediately after sacrifice, collect trunk blood and harvest the brain. Process the brain tissue to measure glucose and lactate concentrations using appropriate biochemical assays. Plasma can be separated from the blood for analysis.

Protocol 2: Oral Gavage Administration of this compound in Mice for Intestinal Glucose Absorption Studies

This protocol is based on a study assessing intestinal glucose absorption in mice.[5]

Materials:

  • This compound (powder)

  • D-glucose

  • Male mice (e.g., C57BL/6)

  • Oral gavage needles

  • Syringes

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Analytical equipment for measuring 3-OMG in plasma (e.g., LC/MS)

Procedure:

  • Animal Preparation: Acclimatize mice to their housing conditions. Fast the mice overnight before the experiment to ensure an empty stomach for consistent absorption.

  • Preparation of Gavage Solution: Prepare a solution containing 4 mg of this compound and a glucose load (e.g., 4 g/kg body weight) in a suitable vehicle (e.g., water). The final volume for oral gavage should be appropriate for the size of the mouse (typically 5-10 ml/kg).

  • Administration: Administer the prepared solution to the mice via oral gavage using a proper-sized gavage needle.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points after gavage (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plasma Analysis: Separate the plasma from the blood samples by centrifugation. Analyze the plasma samples for 3-OMG concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC/MS).

  • Data Analysis: Calculate the area under the curve (AUC) of the plasma 3-OMG concentration-time profile to determine the extent of intestinal glucose absorption.

Visualizations

Signaling Pathway

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space (Pancreatic β-cell) Glucose Glucose GLUT GLUT1/GLUT2 Glucose->GLUT Transport 3OMG 3-O-Methyl- D-glucopyranose 3OMG->GLUT Competitive Inhibition Glucose_in Glucose GLUT->Glucose_in 3OMG_in 3-O-Methyl- D-glucopyranose GLUT->3OMG_in Glucokinase Glucokinase Glucose_in->Glucokinase 3OMG_in->Glucokinase Inhibition G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_release Insulin Vesicle Exocytosis Ca_influx->Insulin_release

Caption: Signaling pathway of 3-OMG-mediated inhibition of insulin secretion.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., overnight for oral studies) Acclimatization->Fasting Solution_Prep Prepare 3-OMG Solution (e.g., in Ringer's or water) Fasting->Solution_Prep Administration 3-OMG Administration (i.v., i.p., or oral gavage) Solution_Prep->Administration Sampling Timed Sample Collection (Blood and/or Tissues) Administration->Sampling Processing Sample Processing (e.g., Plasma separation, Tissue homogenization) Sampling->Processing Quantification Quantification of 3-OMG and other analytes (e.g., LC/MS, biochemical assays) Processing->Quantification Data_Analysis Data Analysis (e.g., AUC calculation, Statistical analysis) Quantification->Data_Analysis

Caption: General experimental workflow for in vivo studies using 3-OMG.

References

Application Notes and Protocols for Measuring 3-O-Methyl-D-glucopyranose Uptake in Erythrocytes for GLUT1 Deficiency Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS), also known as De Vivo disease, is a rare genetic metabolic disorder caused by mutations in the SLC2A1 gene, which encodes the GLUT1 protein. This protein is essential for transporting glucose across the blood-brain barrier. A deficiency in GLUT1 leads to a state of cerebral energy failure, resulting in a variety of neurological symptoms, including seizures, developmental delay, and movement disorders.

Diagnosis of GLUT1DS is confirmed by identifying a pathogenic variant in the SLC2A1 gene and is supported by the characteristic clinical presentation and analysis of cerebrospinal fluid (CSF), which typically shows low glucose levels (hypoglycorrhachia). A highly valuable functional assay in the diagnostic workup is the measurement of 3-O-Methyl-D-glucopyranose (3-OMG) uptake in erythrocytes (red blood cells). Since GLUT1 is highly expressed on the surface of erythrocytes, assessing their glucose transport capacity serves as a reliable surrogate for GLUT1 function at the blood-brain barrier. 3-OMG is a glucose analog that is transported by GLUT1 but is not metabolized by the cell, making it an ideal tracer for measuring transporter activity. In patients with GLUT1DS, the uptake of 3-OMG by erythrocytes is significantly reduced.[1][2][3][4]

These application notes provide a detailed protocol for the 3-OMG uptake assay in erythrocytes, a summary of expected quantitative results, and diagrams to illustrate the experimental workflow and the underlying principles of the measurement.

Data Presentation

The this compound uptake assay provides quantitative results that can effectively distinguish between individuals with GLUT1 deficiency and healthy controls. The results are typically expressed as a percentage of the uptake observed in control samples.

ParameterHealthy ControlsGLUT1 Deficiency Syndrome PatientsReference
Relative 3-OMG Uptake 100 ± 22%35 - 74% (average ~50%)[1][3][5][6]
Diagnostic Cut-off > 74%< 74%[2]
Sensitivity Not Applicable99% (at <74% cut-off)[2]
Specificity Not Applicable100% (at <74% cut-off)[2]

Note: While the assay is highly sensitive and specific, a small percentage of patients with certain missense mutations may exhibit normal or near-normal 3-OMG uptake.[1][6]

Experimental Protocols

Principle of the Assay

The assay measures the rate of uptake of radioactively labeled this compound into erythrocytes. Since 3-OMG is a non-metabolizable substrate for the GLUT1 transporter, its rate of accumulation inside the red blood cells directly reflects the transport activity of GLUT1. The experiment is conducted at a low temperature (4°C) to slow down the transport kinetics, allowing for more precise measurements over a time course.

Materials
  • Whole blood collected in sodium-heparin or citrate-phosphate-dextrose tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • [14C]-3-O-Methyl-D-glucose

  • Non-radiolabeled 3-O-Methyl-D-glucose

  • Erythrocyte lysis buffer (e.g., ammonium chloride-based)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Pipettes

  • Centrifuge

  • Liquid scintillation counter

  • Incubator/water bath at 4°C

Methods

1. Preparation of Erythrocytes

  • Collect whole blood from the patient and a healthy control subject in sodium-heparin or citrate-phosphate-dextrose tubes.

  • Centrifuge the blood at 500 x g for 5 minutes at 4°C to pellet the erythrocytes.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the erythrocyte pellet by resuspending in 10 volumes of ice-cold PBS (pH 7.4).

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Repeat the washing step two more times.

  • After the final wash, resuspend the erythrocyte pellet in an appropriate volume of ice-cold PBS to achieve a defined hematocrit (e.g., 20%).

2. 3-OMG Uptake Assay

  • Prepare a "hot" solution containing 0.5 mmol/L non-radiolabeled 3-OMG and [14C]-3-O-Methyl-D-glucose at a concentration of 1 µCi/mL in ice-cold PBS.[3][4]

  • Pre-chill all tubes and solutions to 4°C.

  • In a series of microcentrifuge tubes, add a defined volume of the prepared erythrocyte suspension.

  • To initiate the uptake, add an equal volume of the "hot" 3-OMG solution to the erythrocyte suspension and mix gently.

  • Incubate the tubes at 4°C.

  • At specified time intervals (e.g., 0, 5, 10, 15, and 20 seconds), terminate the uptake by adding a large volume of ice-cold PBS containing a GLUT1 inhibitor (e.g., cytochalasin B) to one of the tubes and immediately centrifuging at high speed (e.g., 12,000 x g) for 1 minute to pellet the cells.[3]

  • Rapidly aspirate and discard the supernatant.

  • Wash the pellet with ice-cold PBS to remove any remaining extracellular radioactivity.

3. Measurement of 3-OMG Uptake

  • Lyse the washed erythrocyte pellets by adding a specific volume of erythrocyte lysis buffer or deionized water.

  • Transfer the lysate to a scintillation vial.

  • Add an appropriate volume of scintillation fluid to each vial.

  • Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.

4. Data Analysis

  • Plot the intracellular radioactivity (CPM) against time (seconds) for both the patient and the control samples.

  • Determine the initial rate of uptake from the linear portion of the curve (slope).

  • Calculate the patient's 3-OMG uptake as a percentage of the control uptake: (Patient Uptake Rate / Control Uptake Rate) x 100%

Visualizations

G cluster_principle Principle of 3-OMG Uptake Assay extracellular Extracellular Space membrane Erythrocyte Membrane intracellular Intracellular Space omg_out 3-O-Methyl-D-glucose (3-OMG) glut1 GLUT1 Transporter omg_out->glut1 Transport omg_in 3-OMG glut1->omg_in no_metabolism Not Metabolized omg_in->no_metabolism

Caption: Principle of 3-OMG as a non-metabolizable glucose analog for measuring GLUT1 transport activity.

G cluster_workflow Experimental Workflow for 3-OMG Uptake Assay start Whole Blood Sample (Patient and Control) wash Isolate and Wash Erythrocytes start->wash prepare Prepare Erythrocyte Suspension wash->prepare uptake Incubate with [14C]-3-OMG at 4°C prepare->uptake terminate Terminate Uptake at Timed Intervals uptake->terminate lyse Lyse Erythrocytes terminate->lyse measure Measure Radioactivity (Liquid Scintillation) lyse->measure analyze Calculate Uptake Rate and Compare to Control measure->analyze

Caption: Experimental workflow of the 3-OMG uptake assay for GLUT1 deficiency diagnosis.

References

Application Notes and Protocols: The Use of 3-O-Methyl-D-glucopyranose in a|nd Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose, making it an invaluable tool for investigating intestinal glucose absorption.[1][2] Its structural similarity to glucose allows it to be recognized and transported by the same membrane transporters, primarily the sodium-dependent glucose cotransporter 1 (SGLT1) and the facilitated glucose transporter 2 (GLUT2).[3][4][5] Unlike glucose, 3-OMG is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, allowing for the specific study of its transport across the intestinal epithelium without the confounding variable of cellular metabolism.[1] This key characteristic makes 3-OMG an ideal probe for quantifying active and passive glucose transport, assessing intestinal absorptive capacity, and screening for potential inhibitors of glucose uptake in both physiological and pathophysiological contexts.[6][7][8]

These application notes provide a comprehensive overview of the use of 3-OMG in intestinal glucose absorption studies, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Key Applications

  • Quantification of Intestinal Glucose Transport: 3-OMG is used to measure the maximal transport capacity and carrier affinity of intestinal glucose transporters.[9][10]

  • Assessment of Intestinal Absorptive Capacity: It serves as a marker to evaluate the functional surface area and nutrient absorption capability of the intestine, particularly in conditions like short bowel syndrome.

  • Drug Development and Screening: 3-OMG is utilized in screening for and characterizing the efficacy of SGLT1 inhibitors, which are of significant interest in the development of therapies for type 2 diabetes.[7]

  • Investigating Transport Mechanisms: It aids in elucidating the roles of different transporters, such as SGLT1 and GLUT2, in intestinal glucose uptake under various physiological and experimental conditions.[3]

Data Presentation

The following tables summarize quantitative data related to the transport kinetics of this compound and its application in intestinal absorption studies.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport

TransporterTissue/Cell TypeSpeciesKm (mM)Vmax (mmol/L of cell water/min)Experimental Condition
SGLT1 Small IntestineRat~0.4-High-affinity transport
GLUT1 Xenopus oocytesXenopus laevis20-21-Equilibrium exchange flux
GLUT2 HepatocytesRat~17-Low-affinity transport
Overall Transport Newborn Pig Red Blood CellsPig15.2 - 18.2-Efflux at 15°C and 22°C
Overall Transport Isolated Rat HepatocytesRat18.1 ± 5.986.2 ± 9.7Exchange entry
Overall Transport Isolated Rat HepatocytesRat17.6 ± 3.578.8 ± 5.3Exchange exit

Table 2: In Vivo and In Vitro Studies Using 3-O-Methyl-D-glucose

Study TypeModelKey FindingsReference
In Vivo Chronically catheterized rats>94% of 3-OMG is absorbed by active transport at luminal concentrations of 50-400 mM.[11][12]
In Vivo Methotrexate-treated rats3-OMG absorption correlates with maltase activity, indicating its utility as a marker for intestinal injury and recovery.[8]
In Vivo Rats with short bowel syndromeUrinary recovery of 3-OMG correlates with dietary carbohydrate absorption and in vitro glucose flux.
In Vitro (Everted Sac) Rats administered retinyl palmitateIncreased absorption of 3-OMG, suggesting enhancement of SGLT1-mediated transport.[13]
In Vitro (Ussing Chamber) Diabetic ratsUsed to measure jejunal and ileal short-circuit currents to determine maximal transport capacity and carrier affinity.[9][10]

Signaling and Transport Pathways

The intestinal absorption of this compound is primarily mediated by the coordinated action of SGLT1 on the apical membrane and GLUT2 on the basolateral membrane of enterocytes.

Intestinal_Glucose_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Lumen 3-OMG / Glucose SGLT1 SGLT1 Sodium-Glucose Cotransporter 1 Lumen->SGLT1 2 Na+ GLUT2_apical GLUT2 (High Glucose) Facilitated Diffusion Lumen->GLUT2_apical High Luminal Glucose GLUT2_basolateral GLUT2 Facilitated Diffusion SGLT1->GLUT2_basolateral 3-OMG/Glucose GLUT2_apical->GLUT2_basolateral Blood 3-OMG / Glucose GLUT2_basolateral->Blood NaK_ATPase Na+/K+ ATPase K_ion_in K+ NaK_ATPase->K_ion_in ATP -> ADP NaK_ATPase->Blood 3 Na+ Na_ion Na+ K_ion_out K+ Blood->NaK_ATPase 2 K+

Caption: Intestinal transport of 3-OMG/glucose via SGLT1 and GLUT2.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Everted Gut Sac Technique

This ex vivo method allows for the study of intestinal transport in a system that maintains the structural and functional integrity of the intestinal segment.

Everted_Gut_Sac_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate intestinal segment (e.g., jejunum) from rat clean Flush with ice-cold saline isolate->clean evert Evert the segment over a glass rod clean->evert ligate Ligate one end to form a sac evert->ligate fill Fill the sac with Krebs buffer (serosal fluid) ligate->fill incubate Incubate in oxygenated Krebs buffer containing radiolabeled 3-OMG (mucosal fluid) at 37°C fill->incubate sample Collect serosal fluid samples at timed intervals incubate->sample measure Measure radioactivity in serosal and mucosal samples sample->measure calculate Calculate transport rate (e.g., µmol/cm²/hr) measure->calculate

Caption: Workflow for the everted gut sac experiment.

Protocol:

  • Animal Preparation: Fast a male Sprague-Dawley rat (200-250 g) overnight with free access to water. Anesthetize the animal with an appropriate anesthetic.

  • Intestinal Segment Isolation: Perform a midline abdominal incision and carefully isolate a segment of the jejunum.

  • Cleaning and Eversion: Gently flush the isolated segment with ice-cold Krebs-Ringer bicarbonate buffer. Carefully evert the intestine over a glass rod (3.0 mm diameter).[14]

  • Sac Preparation: Tie one end of the everted segment with a silk suture to create a sac of approximately 4-5 cm in length.[14]

  • Filling the Sac: Fill the sac with 1-2 mL of pre-warmed (37°C) and oxygenated Krebs buffer. This will serve as the serosal fluid.

  • Incubation: Place the everted sac in a beaker containing oxygenated Krebs buffer (pH 6.8) with a known concentration of radiolabeled 3-OMG.[14] This constitutes the mucosal fluid. Maintain the temperature at 37°C and continuously bubble with 95% O₂ and 5% CO₂.[14]

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), remove the sac from the mucosal fluid, gently blot it dry, and collect the serosal fluid.

  • Analysis: Measure the concentration of radiolabeled 3-OMG in the serosal and mucosal fluids using liquid scintillation counting.

  • Viability Check: The viability of the gut sac can be confirmed by measuring the transport of actively transported substances like glucose, where the serosal concentration should be higher than the mucosal concentration at the end of the experiment.[14]

In Vivo Intestinal Perfusion

This in vivo technique allows for the study of intestinal absorption under more physiological conditions with intact blood supply and innervation.[9][15]

In_Vivo_Perfusion_Workflow cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize the rat cannulate Cannulate the proximal and distal ends of the intestinal segment anesthetize->cannulate flush Flush the segment with warm saline cannulate->flush perfuse Perfuse the segment with a solution containing 3-OMG at a constant flow rate (e.g., 0.75 ml/min) flush->perfuse collect Collect the perfusate at the distal end perfuse->collect measure Measure 3-OMG concentration in the initial and collected perfusate collect->measure calculate Calculate the absorption rate based on the disappearance of 3-OMG from the perfusate measure->calculate Ussing_Chamber_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate a segment of intestine strip Strip away the muscle layers to obtain the mucosal-submucosal sheet isolate->strip mount Mount the tissue between the two halves of the Ussing chamber strip->mount add_buffer Add oxygenated Krebs buffer to both mucosal and serosal chambers mount->add_buffer equilibrate Allow the tissue to equilibrate add_buffer->equilibrate add_3OMG Add radiolabeled 3-OMG to the mucosal chamber equilibrate->add_3OMG monitor Monitor transepithelial electrical resistance (TEER) to assess tissue integrity equilibrate->monitor sample Collect samples from the serosal chamber at timed intervals add_3OMG->sample measure Measure radioactivity to determine the flux of 3-OMG sample->measure

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose as a Marker for Assessing Glucose Transport Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-O-MG) is a non-metabolizable analog of glucose, making it an invaluable tool for the specific assessment of glucose transport capacity across cell membranes. Unlike other glucose analogs such as 2-deoxy-D-glucose (2-DG), 3-O-MG is transported into the cell by glucose transporters (GLUTs) but is not subsequently phosphorylated and trapped intracellularly.[1][2] This characteristic allows for the direct measurement of glucose transport rates without the confounding influence of downstream metabolic processes.[2][3] Consequently, 3-O-MG serves as a precise marker for studying the activity of glucose transporters, investigating the mechanisms of insulin resistance, and evaluating the efficacy of therapeutic agents designed to modulate glucose uptake.

These application notes provide detailed protocols for the use of 3-O-MG in both in vitro and in vivo settings, summarize key quantitative data, and illustrate the relevant biological pathways and experimental workflows.

Principle of the Assay

The core principle of the 3-O-MG glucose transport assay lies in its ability to competitively inhibit the transport of glucose and to be transported by the same carriers. By using a radiolabeled form of 3-O-MG (e.g., ¹⁴C- or ³H-labeled), its uptake into cells or tissues can be quantified over a short period. Since 3-O-MG is not metabolized, the initial rate of its accumulation within the cell directly reflects the glucose transport activity.[2] This allows for a clear and direct assessment of the functionality of glucose transporters.

Applications in Research and Drug Development

  • Elucidating Glucose Transport Mechanisms: 3-O-MG is instrumental in dissecting the kinetics and regulation of various glucose transporter isoforms.

  • Screening for Modulators of Glucose Transport: In drug discovery, 3-O-MG assays are employed to screen for compounds that enhance or inhibit glucose uptake, which is particularly relevant for the development of therapeutics for metabolic diseases like diabetes.

  • Investigating Insulin Signaling: The assay is a cornerstone in studying the insulin signaling cascade and its effect on GLUT4 translocation and glucose transport in insulin-sensitive tissues such as muscle and adipose tissue.[4][5]

  • Clinical Diagnostics: The 3-O-MG uptake assay in erythrocytes is a reproducible and accurate laboratory test for diagnosing Glucose Transporter Protein Syndrome (GTPS), a condition caused by impaired GLUT1 function.[6]

Data Presentation

Table 1: Comparative Properties of Glucose Analogs for Transport Assays
Feature3-O-Methyl-D-glucose (3-O-MG)2-Deoxy-D-glucose (2-DG)
Transport Transported by GLUTsTransported by GLUTs
Metabolism Not metabolized or phosphorylated[1][2][7]Phosphorylated to 2-DG-6-phosphate, trapping it in the cell[1][2]
Measurement Rate of transportAccumulation of phosphorylated product
Key Advantage Directly measures transport activitySignal accumulates, potentially increasing sensitivity
Consideration Rapid equilibration requires short incubation times[1][2]Measures both transport and phosphorylation
Table 2: Quantitative Data from 3-O-MG Uptake Studies
ParameterValueContextReference
Km for 3-O-MG uptake ~6.5 mM (at 22°C)In 2-cell mouse embryos, morulae, and blastocysts[8]
Km for 3-O-MG uptake 6 mM to 17 mM (at 37°C)Increase from 2-cell embryos to blastocysts[8]
Vmax for 3-O-MG uptake ~5-fold increaseFrom 2-cell to morula stage in mouse embryos[8]
Erythrocyte 3-O-MG Uptake in GTPS 44 +/- 8% of controlsDiagnosis of Glucose-Transporter-Protein Syndrome[6]
Inhibition of Glucose-induced Insulin Release More marked at low D-glucose concentrationsIn rat pancreatic islets[9]
In vivo Brain Glucose Drop To 42% of control within 2.5 minAfter intravenous administration of 2 g/kg 3-O-MG in rats[10]

Experimental Protocols

Protocol 1: In Vitro 3-O-MG Uptake Assay in Adherent Cells (e.g., 3T3-L1 Adipocytes)

This protocol is designed to measure insulin-stimulated glucose transport in cultured cells.

Materials:

  • 3T3-L1 cells differentiated into adipocytes in 12-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • Insulin solution (100 nM in KRH buffer)

  • [¹⁴C]3-O-Methyl-D-glucose solution (e.g., 0.5 µCi/mL in KRH buffer with unlabeled 3-O-MG to a final concentration of 10 mM)

  • Phloretin or Cytochalasin B solution (as a transport inhibitor for determining non-specific uptake)

  • Ice-cold PBS

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM. Incubate the cells in serum-free DMEM for 2-4 hours at 37°C to lower basal glucose uptake.

  • Insulin Stimulation: Wash the cells twice with KRH buffer. Incubate the cells with either KRH buffer (basal) or 100 nM insulin in KRH buffer (stimulated) for 30 minutes at 37°C. For inhibitor controls, add phloretin or cytochalasin B during this step.

  • Initiate Uptake: Remove the stimulation buffer and add the [¹⁴C]3-O-MG solution to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial transport rate before equilibrium is reached.[1][2]

  • Terminate Uptake: To stop the transport, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Subtract the non-specific uptake (from inhibitor-treated wells) from all other values.

Protocol 2: In Vivo Assessment of Glucose Transport Using 3-O-MG in a Murine Model

This protocol describes a method to assess tissue-specific glucose transport in mice.

Materials:

  • Mice (e.g., C57BL/6J)

  • [¹⁴C]3-O-Methyl-D-glucose (sterile, injectable solution)

  • Insulin (for stimulated conditions) or saline (for basal conditions)

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenization buffer

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Animal Preparation: Fast mice overnight (e.g., 6 hours) to establish a baseline metabolic state.

  • Basal vs. Stimulated Conditions: For insulin-stimulated glucose uptake, administer an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg body weight). For basal conditions, inject an equivalent volume of sterile saline.

  • 3-O-MG Administration: 30 minutes after the insulin or saline injection, administer an intravenous (IV) or intraperitoneal (IP) bolus of [¹⁴C]3-O-MG (e.g., 10-15 µCi per mouse).

  • Timed Blood and Tissue Collection: At a defined time point after 3-O-MG injection (e.g., 30-60 minutes), anesthetize the mouse and collect a blood sample via cardiac puncture to determine plasma [¹⁴C]3-O-MG concentration. Immediately following blood collection, perfuse the mouse with ice-cold PBS to remove blood from the tissues. Rapidly dissect tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain).

  • Tissue Processing: Weigh the collected tissues and homogenize them in an appropriate buffer.

  • Quantification: Take an aliquot of the tissue homogenate and dissolve it in lysis buffer. Measure the radioactivity in the tissue lysate and plasma samples using a scintillation counter.

  • Data Analysis: Calculate the tissue-specific glucose transport index by normalizing the tissue [¹⁴C]3-O-MG concentration (CPM/mg tissue) to the plasma [¹⁴C]3-O-MG concentration (CPM/µL plasma) over the uptake period.

Visualizations

Signaling Pathways and Experimental Workflow

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3-Kinase IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates/ activates AS160 AS160 Akt->AS160 phosphorylates/ inhibits GLUT4_translocation GLUT4 Translocation to Plasma Membrane AS160->GLUT4_translocation inhibition removed GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose/3-O-MG Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental_Workflow start Differentiated Cells (e.g., 3T3-L1 Adipocytes) serum_starve Serum Starvation (2-4 hours) start->serum_starve insulin_stim Insulin Stimulation (30 minutes) serum_starve->insulin_stim basal Basal (No Insulin) serum_starve->basal add_3OMG Add [¹⁴C]3-O-MG (5-10 minutes) insulin_stim->add_3OMG basal->add_3OMG wash Terminate Uptake (Ice-cold PBS wash) add_3OMG->wash lyse Cell Lysis wash->lyse count Scintillation Counting lyse->count analyze Data Analysis count->analyze

Caption: Workflow for an in vitro this compound uptake assay.

Logical_Relationship glucose Glucose glut Glucose Transporter (GLUT) glucose->glut three_omg This compound (3-O-MG) three_omg->glut competes transport Cellular Uptake glut->transport metabolism Glycolysis & Further Metabolism transport->metabolism for Glucose no_metabolism No Metabolism transport->no_metabolism for 3-O-MG

Caption: Logical relationship of 3-O-MG and glucose transport versus metabolism.

References

Troubleshooting & Optimization

Common experimental artifacts with 3-O-Methyl-D-glucopyranose.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Methyl-D-glucopyranose (3-OMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 3-OMG, including troubleshooting common artifacts and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OMG) and what is its primary application in research?

A1: this compound is a synthetic, non-metabolizable analog of D-glucose.[1][2] Its primary application is in the study of glucose transport across cell membranes. Because it is recognized and transported by glucose transporters (GLUTs) but not significantly metabolized intracellularly, it allows for the specific measurement of glucose uptake rates.[3][4] It is a valuable tool for investigating glucose metabolism and insulin response, contributing to research in areas like diabetes.[5]

Q2: How should this compound be stored?

A2: For long-term stability, this compound should be stored desiccated at 4°C.[5] Some suppliers recommend storage at room temperature away from light and moisture. Always refer to the manufacturer's specific storage instructions.

Q3: Is this compound completely metabolically inert?

A3: While 3-OMG is largely considered non-metabolizable, some studies have shown minimal metabolic conversion into acidic products in certain tissues.[6][7] However, the vast majority (typically >90-97%) remains as unmetabolized 3-OMG.[6][7] For most glucose transport assays, this minimal metabolism is not considered a significant artifact.

Q4: Can 3-OMG be used in both in vitro and in vivo experiments?

A4: Yes, 3-OMG is versatile and can be used in a wide range of experimental systems. It is commonly used in vitro with cultured cells to measure glucose uptake.[8] It is also well-suited for in vivo studies in animal models to assess glucose transport in various tissues.[4][7]

Q5: What are the key differences between 3-OMG and 2-deoxy-D-glucose (2-DG) for glucose uptake assays?

A5: Both are glucose analogs used to measure glucose uptake, but they have a key difference in their intracellular fate. 2-DG is transported into the cell and phosphorylated by hexokinase to 2-deoxy-glucose-6-phosphate, which is then trapped inside the cell. In contrast, 3-OMG is transported but not phosphorylated, meaning it can equilibrate across the cell membrane.[9] This makes 3-OMG suitable for measuring the kinetics of glucose transport, while 2-DG is often used for endpoint assays of glucose uptake.

Troubleshooting Guide

Issue 1: High background signal or non-specific binding in my glucose uptake assay.

  • Possible Cause: Incomplete washing of cells after incubation with radiolabeled 3-OMG.

  • Troubleshooting Steps:

    • Ensure rapid and thorough washing of cells with ice-cold phosphate-buffered saline (PBS) or a suitable stop solution immediately after the uptake period.

    • Increase the number of wash steps.

    • Use a stop solution containing a glucose transport inhibitor, such as phloretin or mercuric chloride, to halt any further transport during the washing steps.[10]

Issue 2: My results show a very rapid plateau in 3-OMG uptake, making it difficult to measure initial transport rates.

  • Possible Cause: 3-OMG equilibrates quickly across the cell membrane, especially in cells with high glucose transporter expression.[9]

  • Troubleshooting Steps:

    • Shorten the incubation time. It may be necessary to measure uptake at very early time points (e.g., in seconds) to capture the initial linear phase of transport.[11]

    • Perform the assay at a lower temperature (e.g., 4°C) to slow down the transport rate.[8][11]

    • Reduce the concentration of 3-OMG used in the assay.

Issue 3: I am observing unexpected physiological effects in my cells or animal models after 3-OMG administration.

  • Possible Cause: Although generally considered inert, high concentrations of 3-OMG can have off-target effects. For instance, high concentrations (30-80 mM) have been shown to inhibit glucose-induced insulin release in pancreatic islets.[12] It can also inhibit the utilization of D-glucose.[8][12]

  • Troubleshooting Steps:

    • Conduct dose-response experiments to determine the optimal concentration of 3-OMG that allows for reliable transport measurement without causing significant off-target effects.

    • Review the literature for known effects of 3-OMG in your specific cell type or animal model.

    • If studying insulin secretion or glucose metabolism, be aware of the potential inhibitory effects of high 3-OMG concentrations and design experiments accordingly.

Issue 4: Variability in results between experiments.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding density and ensure cells are in a consistent growth phase for each experiment.

    • Precisely control incubation times and temperatures.

    • Ensure accurate and consistent preparation of all solutions, including the radiolabeled 3-OMG.

    • Run appropriate controls in every experiment, such as a negative control with a known transport inhibitor.

Quantitative Data Summary

Table 1: Metabolic Stability of [14C]3-O-Methyl-D-glucose in Rat Tissues

TissueUnmetabolized 3-OMG (%)Acidic Metabolites (%)
Brain97 - 100%1 - 3%
Heart>90%3 - 6%
Liver>90%4 - 7%
Plasma>99%<1%

Data summarized from studies on the in vivo metabolism of [14C]3-OMG in rats. The majority of the compound remains unmetabolized after 60 minutes.[6][7]

Table 2: Kinetic Parameters (Km) for 3-O-Methyl-D-glucose Transport by Different Glucose Transporters (GLUTs)

TransporterCell Type/SystemKm for 3-OMG (mM)
GLUT13T3-L1 cells~20
GLUT3Mouse blastocyst6.3 ± 0.5
GLUT43T3-L1 cells~7

Km values represent the concentration of 3-OMG at which transport is at half its maximal velocity. These values can vary depending on the experimental system.[13][14]

Experimental Protocols

Key Experiment: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Cultured Adherent Cells

This protocol provides a general framework for measuring glucose transport using radiolabeled ([³H] or [¹⁴C]) 3-OMG.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • Radiolabeled 3-O-Methyl-D-glucose ([³H]3-OMG or [¹⁴C]3-OMG)

  • Unlabeled 3-O-Methyl-D-glucose

  • Stop solution (e.g., ice-cold PBS with 0.2 mM phloretin)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Seed cells in multi-well plates and grow to near confluence.

    • On the day of the assay, wash the cells twice with warm KRH buffer.

    • Starve the cells of glucose by incubating in glucose-free KRH buffer for a specified period (e.g., 30-60 minutes) at 37°C. This step helps to bring glucose transporters to the cell surface.

  • Uptake Initiation:

    • Prepare the uptake solution containing radiolabeled 3-OMG at the desired final concentration in KRH buffer.

    • To start the uptake, remove the starvation buffer and add the uptake solution to each well.

  • Uptake Termination:

    • After the desired incubation time (this needs to be optimized and can be very short, from seconds to a few minutes), rapidly terminate the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold stop solution.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Calculate the rate of 3-OMG uptake (e.g., in pmol/mg protein/min).

    • For inhibition studies, include a condition with a known glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific uptake.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3OMG_ext 3-O-Methyl-D-glucose GLUT Glucose Transporter (GLUT) 3OMG_ext->GLUT Binding 3OMG_int 3-O-Methyl-D-glucose (Accumulates) GLUT->3OMG_int Transport Metabolism No Significant Metabolism 3OMG_int->Metabolism

Caption: Signaling pathway of 3-O-Methyl-D-glucose transport.

G Start Start: Seed Cells Wash1 Wash with Assay Buffer Start->Wash1 Starve Glucose Starvation Wash1->Starve Initiate Add Radiolabeled 3-OMG Starve->Initiate Incubate Incubate (Time-course) Initiate->Incubate Stop Terminate with Stop Solution Incubate->Stop Wash2 Wash Cells (Ice-cold) Stop->Wash2 Lyse Lyse Cells Wash2->Lyse Quantify Scintillation Counting Lyse->Quantify Analyze Data Analysis Quantify->Analyze

Caption: Experimental workflow for a 3-OMG uptake assay.

References

Optimizing incubation times for 3-O-Methyl-D-glucopyranose uptake experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and resolve common issues encountered during 3-O-Methyl-D-glucopyranose (3-OMG) uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OMG) and why is it used in uptake experiments?

A1: this compound is a non-metabolizable analog of glucose. It is recognized and transported into the cell by glucose transporters (GLUTs), similar to glucose. However, unlike glucose or other analogs like 2-deoxy-D-glucose (2-DG), 3-OMG is not phosphorylated or otherwise metabolized intracellularly.[1][2][3] This property makes it an ideal tool for specifically studying the transport step of glucose uptake, as the measured signal directly reflects transporter activity without influence from downstream metabolic pathways.[1][2]

Q2: Why is optimizing the incubation time so critical for 3-OMG assays?

A2: Because 3-OMG is not trapped inside the cell by phosphorylation, it will move across the cell membrane in both directions until it reaches an equilibrium.[1][2] The initial uptake is linear, but this phase can be very short. To accurately measure the rate of transport, it is crucial to perform measurements within this linear range before the system approaches equilibrium.[1] Incubating for too long will lead to an underestimation of the initial uptake rate as the net influx slows down.

Q3: What is the primary difference between using 3-OMG and 2-Deoxy-D-glucose (2-DG) for uptake assays?

A3: The key difference lies in their intracellular fate.

  • 3-OMG: Enters the cell via GLUTs and remains free in the cytoplasm, allowing for bidirectional movement across the membrane until equilibrium is reached. It measures transport kinetics.[1][2]

  • 2-DG: Enters the cell via GLUTs and is immediately phosphorylated by hexokinase to become 2-deoxy-D-glucose-6-phosphate (2-DG6P). This phosphorylated form cannot be further metabolized and is trapped within the cell.[1][4] Therefore, 2-DG measures cumulative glucose uptake (unidirectional transport) over the incubation period.[1][4]

Q4: What key factors influence the optimal incubation time for a 3-OMG experiment?

A4: Several factors can significantly alter the rate of 3-OMG uptake and thus the optimal incubation window:

  • Cell Type: Different cell lines express varying levels of glucose transporters. Cells with high GLUT expression (e.g., erythrocytes with GLUT1) will have a much faster uptake rate, requiring very short incubation times (on the order of seconds).[5][6][7]

  • Temperature: Lowering the incubation temperature (e.g., to 4°C) slows down the transport process, which can extend the linear uptake phase and make the timing of the experiment more manageable.[5][7]

  • Substrate Concentration: The concentration of 3-OMG used in the assay will affect the transport kinetics.

  • Cell Health and Confluency: Healthy, sub-confluent cells generally provide more consistent and optimal results. Overly confluent or stressed cells may exhibit altered transporter activity.[8]

Troubleshooting Guide

Problem: My uptake results are not linear over time; the curve flattens out too quickly.

  • Potential Cause: Your incubation times are too long, and the transport process is reaching equilibrium.[1] The initial, linear rate of uptake occurs very rapidly.

  • Solution:

    • Perform a detailed time-course experiment. Use much shorter and more frequent time points. For some cell types, this may mean intervals of 5-30 seconds.[5][6][7]

    • Lower the assay temperature. Conducting the incubation on ice or at 4°C can slow down transport, expanding the window for linear uptake.[5][7]

    • Plot your data (uptake vs. time) and use linear regression to identify the time points that fall on a straight line. Use an incubation time within this range for all subsequent experiments.

Problem: I have high variability and poor reproducibility between my replicate wells.

  • Potential Causes:

    • Inconsistent cell seeding leading to different cell numbers per well.[8]

    • Incomplete or inconsistent washing, leaving residual extracellular radiolabeled 3-OMG.[8]

    • Pipetting inaccuracies, especially with small volumes or during the rapid "stop" step.[9]

    • "Edge effects" in multi-well plates, where wells on the perimeter behave differently.[8]

  • Solutions:

    • Cell Seeding: Use a cell counter for accurate seeding and ensure a uniform suspension when plating. Allow cells to adhere and distribute evenly before starting the experiment.

    • Washing: Perform washing steps thoroughly but gently with ice-cold stop solution or buffer to remove all extracellular tracer. Aspirate completely after each wash.

    • Pipetting: Use calibrated pipettes. When possible, prepare a master mix of reagents to add to replicate wells to minimize pipetting variations.

    • Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to create a more uniform environment across the plate.[8]

    • Normalization: After lysis, reserve an aliquot of the cell lysate to perform a protein assay (e.g., BCA). Normalize the radioactivity counts (DPM) to the protein concentration of each well to correct for variations in cell number.[8]

Problem: The background signal in my negative control wells is unacceptably high.

  • Potential Cause: The most common cause is insufficient washing to remove all extracellular radiolabeled 3-OMG before cell lysis.[8]

  • Solutions:

    • Increase Wash Steps: Increase the number of washes with ice-cold stop buffer (e.g., from 3 times to 4 or 5 times).

    • Optimize Stop Solution: Ensure your stop solution is effective. An ice-cold buffer containing a transport inhibitor like mercuric chloride or phloretin can be used to halt uptake instantly.[5]

    • Check for Cell Lysis: Ensure cells are not lysing during the washing steps, as this would release intracellular tracer that could contaminate other wells. Perform washes gently.

Problem: I am not observing any significant 3-OMG uptake, or the signal is too low.

  • Potential Causes:

    • The chosen cell line has very low expression of glucose transporters.

    • The glucose starvation step was omitted or was not effective.[8]

    • The specific activity of the radiolabeled 3-OMG is too low.

    • Cells are unhealthy or were passaged too many times.

  • Solutions:

    • Positive Control Cell Line: Use a cell line known to have high glucose transporter expression (e.g., L6 myotubes, 3T3-L1 adipocytes, or erythrocytes) as a positive control to validate the assay protocol.[8]

    • Glucose Starvation: Do not skip this step. Incubating cells in a glucose-free buffer (like Krebs-Ringer-HEPES or PBS) for 30-60 minutes prior to the assay is critical to promote the translocation of GLUTs to the plasma membrane.[8][9]

    • Check Reagents: Verify the concentration and specific activity of your radiolabeled 3-OMG stock.

    • Cell Health: Use cells at a low passage number and ensure they are healthy and at the correct confluency before beginning the experiment.[8]

Data Presentation: Incubation Parameters

The optimal incubation time is highly dependent on the experimental system. A preliminary time-course experiment is mandatory.

Table 1: Example Incubation Parameters for 3-OMG Uptake in Human Erythrocytes This table summarizes typical conditions for a cell type with very rapid transport.

ParameterValue / ConditionSource
Cell TypeHuman Erythrocytes (Red Blood Cells)[5]
3-OMG Concentration0.5 mmol/L[5][7]
Radiolabel¹⁴C-labeled 3-OMG (1 µCi/mL)[7]
Temperature4°C[5][7]
Time Points for Initial Rate 5, 10, 15, 20, 25, 30 seconds [5]
Time Point for Equilibrium 25 minutes [5]
Stop SolutionIce-cold PBS with 100 µmol/L mercuric chloride and 50 µmol/L phloretin[5]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)

This protocol is essential for establishing the linear range of 3-OMG uptake in your specific cell model.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in ~80-90% confluency on the day of the assay.

  • Glucose Starvation: On the day of the experiment, wash cells twice with a warm, glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). Then, incubate the cells in the same buffer for 30-60 minutes at 37°C.[8]

  • Preparation: During starvation, prepare the uptake solution containing radiolabeled 3-OMG at the desired specific activity and concentration. Also prepare an ice-cold stop solution. Place both the cell plate and the stop solution on ice to cool down if performing a cold assay.

  • Initiate Uptake: Remove the starvation buffer and initiate the uptake by adding the pre-warmed (or pre-cooled) 3-OMG uptake solution to the wells.

  • Timed Incubation: Terminate the uptake at various short time points (e.g., for adherent cells, this might be 1, 2, 5, 10, and 20 minutes; for erythrocytes, this will be in seconds).

  • Terminate Uptake: To stop, rapidly aspirate the uptake solution and immediately wash the cells three times with a generous volume of ice-cold stop solution.[8]

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1% SDS).[8]

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the radioactivity (DPM), normalized to protein content, against time. Identify the time points that form a linear relationship to determine your optimal incubation time.

Visualizations

G cluster_prep Preparation cluster_exp Time-Course Experiment cluster_time 4. Stop Uptake at Multiple Time Points cluster_analysis Analysis seed 1. Seed Cells in Plate starve 2. Glucose Starve Cells (30-60 min) seed->starve add_3omg 3. Add Radiolabeled 3-OMG starve->add_3omg t1 T1 add_3omg->t1 t2 T2 t3 T3 t4 T... lyse 5. Lyse Cells & Measure Radioactivity t4->lyse plot 6. Plot Uptake vs. Time lyse->plot identify 7. Identify Linear Range for Optimal Time plot->identify G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular omg_out 3-OMG glut GLUT Transporter omg_out->glut Equilibrates dg_out 2-DG dg_out->glut Transport omg_in 3-OMG glut->omg_in dg_in 2-DG glut->dg_in hk Hexokinase dg_in->hk Phosphorylation dg6p 2-DG-6P (Trapped) hk->dg6p

References

Technical Support Center: Enhancing the Affinity of 3-O-Methyl-D-glucopyranose for Glucose Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low affinity of 3-O-Methyl-D-glucopyranose (3-OMG) for glucose transporters (GLUTs).

Frequently Asked Questions (FAQs)

Q1: Why does this compound (3-OMG) exhibit low affinity for glucose transporters (GLUTs)?

A1: The affinity of glucose for GLUTs is highly dependent on the hydrogen bonds formed between the hydroxyl (-OH) groups of the glucose molecule and specific amino acid residues within the transporter's binding site.[1][2] For GLUT1, the hydroxyl groups at positions C1, C3, C4, and C6 are all important for binding.[1] 3-OMG has a methyl (-OCH3) group at the C3 position instead of a hydroxyl group. This substitution prevents the formation of a critical hydrogen bond at this position, thereby reducing its binding affinity.[1]

Q2: Can 3-OMG still be used to measure glucose transport?

A2: Yes, 3-OMG is a non-metabolizable glucose analog that is transported by GLUTs, albeit with a lower affinity than D-glucose.[3] Because it is not phosphorylated and trapped inside the cell like 2-deoxy-D-glucose (2-DG), it is often used to measure glucose transport under equilibrium exchange conditions.[4][5]

Q3: What are the key amino acid residues in the GLUT1 binding pocket that interact with glucose?

A3: The crystal structure of GLUT1 has revealed several key residues that form hydrogen bonds with glucose. While the exact interactions can vary between GLUT isoforms, for GLUT1, residues such as Gln282, Gln283, and Asn286 are crucial for coordinating the glucose molecule.[6][7] Understanding these interactions is fundamental to designing analogs with improved affinity.

Q4: What are the main strategies to improve the affinity of a glucose analog like 3-OMG for GLUTs?

A4: The primary strategy is structure-based drug design, which involves modifying the chemical structure of the analog to create more favorable interactions with the GLUT binding pocket. This can include:

  • Replacing the methyl group: Substituting the C3-methyl group with other chemical moieties that can act as hydrogen bond donors or acceptors.

  • Modifying other positions: Introducing modifications at other positions of the glucose ring that can interact with adjacent amino acid residues in the binding pocket to compensate for the loss of the C3-hydroxyl interaction.

  • Conformational locking: Introducing chemical modifications that lock the molecule in a conformation that is more favorable for binding.

Q5: Which experimental assays are recommended for assessing the affinity of new 3-OMG analogs?

A5: The gold standard is the radiolabeled glucose uptake assay, using either [3H]- or [14C]-labeled 2-deoxy-D-glucose (2-DG) or 3-O-methyl-D-glucose (3-OMG).[8][9][10] Non-radioactive methods, such as fluorescent (e.g., 2-NBDG) or bioluminescent glucose uptake assays, are also available and offer higher throughput.[11][12] Competition binding assays can also be used to determine the inhibition constant (Ki) of the new analogs against the transport of a known substrate.

Troubleshooting Guides

Issue 1: Low transport of 3-OMG or its analog in a cell-based assay.
Possible Cause Troubleshooting Steps
Low GLUT expression in the cell line. Verify the expression levels of the target GLUT isoform (e.g., GLUT1, GLUT4) in your cell line using techniques like Western blotting or qPCR.[11]
Incorrect assay conditions. Optimize incubation times, temperature, and buffer composition. Ensure that the glucose starvation step is sufficient to deplete intracellular glucose.[13]
Compound instability. Ensure the analog is properly stored and handled. Prepare fresh dilutions for each experiment.[11]
Cell health issues. Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overgrown cells may exhibit altered transport activity.[13]
Issue 2: High background or variability in glucose uptake assays.
Possible Cause Troubleshooting Steps
Incomplete washing. Ensure thorough but gentle washing of cells to remove all extracellular radiolabeled or fluorescent glucose analog. This is a common source of high background.[13]
Inconsistent cell numbers. Use a cell counter to ensure consistent cell seeding density. Consider normalizing glucose uptake data to the total protein content in each well.[13]
High basal glucose uptake. Optimize the serum starvation period. For some cell lines, overnight starvation may be too harsh; shorter periods (2-4 hours) or low-serum media may be necessary.[11]
Non-specific binding of fluorescent analogs. Be aware that fluorescent glucose analogs like 2-NBDG can exhibit non-specific binding and may not always accurately reflect GLUT-mediated transport.[14] It is crucial to include appropriate controls, such as known GLUT inhibitors (e.g., cytochalasin B), to confirm the specificity of the uptake.[11][14]

Quantitative Data Summary

The following tables summarize the kinetic parameters for glucose and this compound with various GLUT isoforms.

Table 1: Michaelis-Menten Constant (Km) for Glucose and this compound in different GLUT Isoforms.

TransporterSubstrateKm (mM)Expression SystemReference(s)
GLUT1 D-Glucose~3Xenopus oocytes[15]
3-O-Methyl-D-glucose26.2Xenopus oocytes[5]
GLUT2 D-Glucose~17Xenopus oocytes[15][16]
GLUT3 D-GlucoseNot specifiedNot specified
GLUT4 D-Glucose~5-6Various[15]
3-O-Methyl-D-glucose4.3Xenopus oocytes[5]

Table 2: Inhibition Constants (Ki) of various compounds for GLUT1.

InhibitorKiAssay SystemReference(s)
Cytochalasin B Not specifiedNot specified
Amitriptyline 0.56 mMResealed erythrocytes[17]
Nortriptyline 1.43 mMResealed erythrocytes[17]
Desipramine 0.88 mMResealed erythrocytes[17]
Imipramine 1.12 mMResealed erythrocytes[17]

Experimental Protocols

Protocol 1: Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This protocol is adapted for measuring glucose uptake in adherent cells grown in a 24-well plate.

Materials:

  • Cells cultured in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer (glucose-free)

  • [³H]-2-deoxy-D-glucose (0.5 µCi/mL)

  • Unlabeled 2-deoxy-D-glucose (10 µM final concentration)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to the desired confluency.

  • Glucose Starvation: Wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in KRH buffer for 30-60 minutes at 37°C.[13]

  • Initiate Uptake: Remove the starvation buffer and add KRH buffer containing [³H]-2-DG and unlabeled 2-DG. Incubate for 10-15 minutes at 37°C.[13]

  • Terminate Uptake: To stop the reaction, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.[13]

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: Site-Directed Mutagenesis to Identify Key Binding Residues

This protocol outlines a general workflow for identifying amino acid residues in a GLUT transporter that are critical for ligand binding.

Materials:

  • GLUT transporter cDNA in an expression vector

  • Site-directed mutagenesis kit

  • Xenopus oocytes or a suitable mammalian cell line for expression

  • Reagents for glucose uptake assay (see Protocol 1)

Procedure:

  • Identify Target Residues: Based on homology modeling or existing crystal structures, identify putative residues in the binding pocket that may interact with the ligand.[18]

  • Perform Mutagenesis: Use a site-directed mutagenesis kit to create point mutations in the GLUT cDNA, typically changing the target residue to an alanine or a cysteine.[7][19]

  • Express Mutant Transporters: Inject the mutant mRNA into Xenopus oocytes or transfect the mutant cDNA into a mammalian cell line.[18]

  • Assess Transporter Function: Perform a glucose uptake assay to measure the transport activity of the mutant transporters compared to the wild-type transporter.[18] A significant reduction in transport activity suggests that the mutated residue is important for function.

  • Characterize Ligand Binding: If transport is maintained, assess the affinity of your 3-OMG analog for the mutant transporter using a competition binding assay to determine if the mutation affects the binding of your specific compound.

Visualizations

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Affinity Assessment cluster_2 Structure-Activity Relationship (SAR) Analysis cluster_3 Iterative Optimization a Design 3-OMG Analog b Chemical Synthesis a->b c Purification & Characterization b->c d Cell-Based Glucose Uptake Assay c->d e Competition Binding Assay d->e f Determine Km/Ki e->f g Analyze Affinity Data f->g h Identify Key Structural Features for Binding g->h i Refine Analog Design h->i i->a Optimization Loop

Caption: Workflow for designing and evaluating 3-OMG analogs with enhanced GLUT affinity.

Rational_Drug_Design_Cycle target_id Target Identification (GLUT Binding Pocket) lead_gen Lead Generation (3-OMG Scaffold) target_id->lead_gen Structural Information lead_opt Lead Optimization (Chemical Modification) lead_gen->lead_opt Initial Compound preclinical In Vitro Testing (Affinity Assays) lead_opt->preclinical Modified Analogs preclinical->lead_opt SAR Data

Caption: The iterative cycle of rational drug design to improve ligand affinity.

Signaling_Pathway cluster_Metabolism Cellular Metabolism extracellular Extracellular Glucose/Analog glut GLUT Transporter extracellular->glut intracellular Intracellular Glucose/Analog glut->intracellular Transport glycolysis Glycolysis intracellular->glycolysis Metabolized (if glucose) energy ATP Production glycolysis->energy

Caption: Simplified overview of glucose transport and subsequent metabolism.

References

Potential for underestimation of glucose absorption with 3-O-Methyl-D-glucopyranose.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-O-Methyl-D-glucopyranose (3-O-MG) in glucose absorption experiments. This resource is designed to help you address specific issues you may encounter and ensure the accurate interpretation of your results.

FAQs: Understanding this compound

Q1: What is this compound (3-O-MG) and why is it used to measure glucose uptake?

This compound is a non-metabolizable analog of glucose. It is recognized and transported by the same glucose transporter proteins (GLUTs) as glucose. However, unlike glucose, 3-O-MG is not phosphorylated or further metabolized inside the cell.[1] This property allows it to be used as a specific marker for the rate of glucose transport across the cell membrane, independent of subsequent metabolic steps.

Q2: How does the transport of 3-O-MG differ from that of glucose and 2-deoxy-D-glucose (2-DG)?

  • D-Glucose: Transported into the cell and immediately enters metabolic pathways, starting with phosphorylation by hexokinase.

  • 2-Deoxy-D-glucose (2-DG): Transported and phosphorylated by hexokinase, trapping it inside the cell as 2-deoxy-glucose-6-phosphate. It is not significantly metabolized further.[2]

  • 3-O-Methyl-D-glucose (3-O-MG): Transported into the cell but is not a substrate for hexokinase and therefore is not phosphorylated or metabolized.[3] This means it can move back out of the cell, and its intracellular concentration will eventually equilibrate with the extracellular concentration.[3]

Q3: What are the main advantages of using 3-O-MG?

The primary advantage of 3-O-MG is that it isolates the transport step of glucose uptake. Since it is not metabolized, its rate of entry into the cell directly reflects the activity of glucose transporters.

Q4: What are the key limitations that can lead to an underestimation of glucose absorption with 3-O-MG?

Several factors can contribute to an underestimation of the true glucose transport rate when using 3-O-MG:

  • Competitive Inhibition: Glucose and 3-O-MG compete for binding to glucose transporters. If glucose is present in the experimental medium, it will reduce the uptake of 3-O-MG.[2]

  • Rapid Equilibration: Because 3-O-MG is not trapped intracellularly, it can be transported back out of the cell. This rapid equilibration means that uptake measurements are only linear for a short period.[3] Incubations that are too long will not reflect the initial, maximal transport rate.

  • Differential Affinity for GLUT Isoforms: Glucose transporters have different affinities (Km values) for glucose and its analogs. The affinity of GLUT transporters for 3-O-MG is generally lower (higher Km) than for D-glucose, meaning that at the same concentration, less 3-O-MG will be transported compared to glucose.

Troubleshooting Guide

This guide addresses common problems encountered during 3-O-MG uptake assays.

Problem Potential Causes Recommended Solutions
Low Signal/Low 3-O-MG Uptake 1. Low Glucose Transporter Expression: The cell line or tissue may have low levels of GLUT expression. 2. Suboptimal Assay Conditions: Incubation time is too short or temperature is too low. 3. Inhibitor in Medium: Components of the culture medium (e.g., from serum) may be inhibiting glucose transport.1. Confirm GLUT Expression: Use Western blotting or qPCR to verify the expression of relevant GLUT isoforms. Consider using a positive control cell line with known high GLUT expression. 2. Optimize Incubation: Perform a time-course experiment to determine the linear range of 3-O-MG uptake for your specific experimental model. Ensure the incubation temperature is optimal (typically 37°C). 3. Serum Starvation: Serum-starve cells for a period before the assay to remove potential inhibitors and to bring GLUTs to a basal state.
High Background Signal 1. Inadequate Washing: Insufficient washing of cells after incubation with radiolabeled 3-O-MG.[4] 2. Non-specific Binding: Radiolabeled 3-O-MG may be binding non-specifically to the cell surface or the culture plate.1. Improve Washing Technique: Increase the number and volume of washes with ice-cold stop buffer (e.g., PBS). Ensure complete aspiration of the wash buffer between steps.[4] 2. Use a Stop Solution with Inhibitors: Include a high concentration of a glucose transport inhibitor like cytochalasin B or phloretin in the ice-cold stop buffer to prevent further transport during washing.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Inaccurate Timing: Variations in the start and stop times of the 3-O-MG incubation for different samples. 3. Temperature Fluctuations: Inconsistent temperature across the plate during incubation.1. Ensure Uniform Cell Plating: Use a single-cell suspension and mix thoroughly before plating. Visually inspect plates for even cell distribution. 2. Standardize Timing: Use a multi-channel pipette to add and remove solutions simultaneously. For manual additions, maintain a consistent and staggered timing schedule. 3. Maintain Consistent Temperature: Use a water bath or a temperature-controlled incubator for the uptake step. Ensure the plate is uniformly exposed to the set temperature.
No Response to Stimuli (e.g., Insulin) 1. Insulin Resistance: The cells may be insulin resistant. 2. Inactive Insulin: The insulin stock may have degraded. 3. Insufficient Stimulation Time: The pre-incubation time with insulin may be too short.1. Assess Insulin Signaling: Check for insulin-stimulated phosphorylation of key signaling proteins like Akt. 2. Use Fresh Insulin: Prepare fresh insulin solutions for each experiment. 3. Optimize Stimulation Time: Perform a time-course experiment for insulin stimulation (e.g., 15, 30, 45 minutes) to find the optimal duration for your cell type.

Data Presentation: Comparison of Kinetic Parameters

The affinity of glucose transporters for 3-O-MG is a critical factor that can influence uptake rates and potentially lead to underestimation of glucose transport capacity. The Michaelis-Menten constant (Km) is an inverse measure of affinity; a higher Km indicates lower affinity.

Glucose Transporter Isoform Substrate Reported Km (mM) Reference
GLUT1 2-Deoxy-D-glucose6.9[5]
3-O-Methyl-D-glucose21[5]
GLUT2 2-Deoxy-D-glucose11.2[5]
3-O-Methyl-D-glucose42[5]
GLUT3 2-Deoxy-D-glucose1.4[5]
3-O-Methyl-D-glucose10.6[5]
GLUT4 2-Deoxy-D-glucose4.6[5]
3-O-Methyl-D-glucose4.5[5]

Note: Km values can vary depending on the experimental system and conditions.

Experimental Protocols

Protocol 1: 3-O-MG Uptake Assay in Adherent Cultured Cells (e.g., Adipocytes, Myotubes)
  • Cell Seeding: Plate cells in 12- or 24-well plates and culture until they reach the desired confluence or differentiation state.

  • Serum Starvation: Wash cells twice with warm phosphate-buffered saline (PBS). Replace the culture medium with serum-free medium (e.g., DMEM with 0.2% BSA) and incubate for 2-4 hours.

  • Pre-stimulation: Wash cells once with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer and incubate for 30 minutes at 37°C. For experiments involving stimuli, add the desired concentration of the stimulus (e.g., 100 nM insulin) during the last 15-30 minutes of this step.

  • Initiate Uptake: Remove the pre-stimulation buffer and add KRH buffer containing radiolabeled 3-O-MG (e.g., [3H]3-O-MG or [14C]3-O-MG) at the desired concentration and specific activity. For non-specific uptake control, add a glucose transport inhibitor (e.g., 20 µM cytochalasin B) to a subset of wells 15 minutes prior to and during the uptake step.

  • Incubation: Incubate for a short, predetermined time (typically 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

  • Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop buffer (PBS containing 20 µM cytochalasin B and 0.2 mM phloretin).

  • Cell Lysis: Add 0.5 mL of 0.1 M NaOH or 1% SDS to each well and incubate for at least 30 minutes at room temperature with gentle agitation to lyse the cells.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from a parallel plate or from the lysate before adding scintillation fluid.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Normalize the specific uptake to the protein concentration and the incubation time.

Mandatory Visualizations

Experimental_Workflow_3OMG_Uptake cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed Cells differentiate Differentiate (if needed) seed_cells->differentiate serum_starve Serum Starve differentiate->serum_starve pre_stim Pre-stimulation (e.g., with/without insulin) serum_starve->pre_stim initiate_uptake Add Radiolabeled 3-O-MG pre_stim->initiate_uptake incubate Incubate (1-5 min) initiate_uptake->incubate terminate_uptake Terminate with Cold Stop Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count protein_assay Protein Assay lyse_cells->protein_assay calculate_uptake Calculate Specific Uptake scintillation_count->calculate_uptake protein_assay->calculate_uptake

Caption: Workflow for a 3-O-Methyl-D-glucose uptake assay in cultured cells.

Signaling_Pathway_Insulin_Glucose_Uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates GLUT4_pm GLUT4 PI3K PI3-Kinase IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (inactivates GAP activity) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Fuses with Membrane Insulin Insulin Insulin->IR Binds Glucose_3OMG Glucose / 3-O-MG Glucose_3OMG->GLUT4_pm Transport

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose/3-O-MG uptake.

Logical_Relationship_Underestimation cluster_factors Factors Influencing Uptake Measurement Comp_Inhibition Competitive Inhibition by Glucose Underestimation Potential for Underestimation of Glucose Transport Rate Comp_Inhibition->Underestimation Rapid_Equil Rapid Equilibration (Efflux of 3-O-MG) Rapid_Equil->Underestimation Lower_Affinity Lower Affinity of GLUTs for 3-O-MG (Higher Km) Lower_Affinity->Underestimation

Caption: Factors contributing to the potential underestimation of glucose transport using 3-O-MG.

References

Troubleshooting guide for inconsistent 3-O-Methyl-D-glucopyranose assay results.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-O-Methyl-D-glucopyranose Assay

Welcome to the troubleshooting guide for the this compound (3-OMG) assay. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent or unreliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format.

Q1: Why is my standard curve not linear or showing a low R² value?

A1: A non-linear standard curve is a common issue that can arise from several factors.[1]

  • Pipetting Inaccuracy: Inconsistent pipetting of standards, samples, or reagents is a primary source of error. Ensure your pipettes are calibrated regularly and that you are using proper pipetting techniques to minimize variability.[2]

  • Improper Reagent Preparation: Reagents that are expired, improperly stored, or incorrectly prepared can lead to inconsistent reactions.[1] Always use fresh reagents when possible and verify preparation protocols.

  • Incorrect Wavelength: Ensure your spectrophotometer or plate reader is set to the correct wavelength for the chromogen used in your assay. For many glucose oxidase/peroxidase (GOPOD) based assays, this is typically 510 nm.[3][4]

  • Standard Degradation: Ensure that the this compound stock solution is stored correctly (typically at 4°C) and that fresh dilutions are made for each experiment.[5]

Q2: What is causing high background noise or absorbance in my blank wells?

A2: High background can mask the true signal from your samples and reduce the dynamic range of the assay.

  • Reagent Contamination: The GOPOD reagent buffer or other components may become contaminated over time.[3] If the reagent appears to have a strong pink color before the assay begins, it may be compromised.[3] Prepare fresh reagents to see if the issue resolves.

  • Contaminated Glassware/Plasticware: Residual detergents or other contaminants on cuvettes, tubes, or microplates can interfere with the reaction. Use clean, high-quality labware.

  • Incubation Time: Exceeding the recommended incubation time can lead to increased background signal. Adhere strictly to the protocol's specified incubation period.[6]

Q3: My sample readings are highly variable between replicates. What can I do?

A3: Poor precision across replicates points to inconsistencies in the assay setup.[1]

  • Inadequate Mixing: Ensure all solutions are mixed thoroughly after adding reagents, both in the initial preparation and within each well of the microplate.[2] Avoid introducing bubbles.

  • Temperature Fluctuations: Inconsistent temperatures during the incubation step can affect the rate of the enzymatic reaction. Use an incubator that maintains a stable temperature.[7] For GOPOD assays, this is often between 37°C and 50°C.[3][8]

  • "Edge Effects" in Microplates: Wells on the outer edges of a microplate can be subject to faster evaporation and temperature changes. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., water or buffer) to create a humidity barrier.

Q4: My results are consistently lower or higher than expected. What are the potential causes?

A4: Inaccurate results can stem from sample-specific issues or systematic errors in the procedure.

  • Sample Interference: Components within the sample matrix, such as proteins, fats, or other reducing agents, can interfere with the enzymatic reaction.[1][9] Samples with high protein or fat content may require a clarification step, for instance, using Carrez reagents.[9]

  • Incorrect Dilution: Ensure your sample dilutions are accurate and fall within the linear range of your standard curve. If readings are too high, dilute the sample further. If they are too low, a more concentrated sample may be needed.

  • pH of the Sample: The pH of your sample can alter the pH of the final reaction mixture, affecting enzyme activity. The GOPOD assay is typically buffered to a pH of around 7.4.[3][9] If your samples are highly acidic or basic, they may need to be neutralized.

  • Metabolic Stability of 3-OMG: 3-O-Methyl-D-glucose is generally considered metabolically stable and is not significantly phosphorylated by brain homogenates.[10][11] However, very high concentrations of yeast hexokinase have been shown to convert it to acidic products.[10][11] While unlikely to be a factor in most in vitro assays, it's a crucial consideration for in vivo studies.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Non-Linear Standard Curve Pipetting errors, improper reagent preparation, incorrect wavelength.Calibrate pipettes, prepare fresh reagents, verify spectrophotometer settings.[1][2]
High Background Absorbance Reagent contamination, dirty labware, excessive incubation time.Use fresh reagents, ensure clean glassware/plasticware, adhere to protocol timing.[3]
High Replicate Variability Inadequate mixing, temperature instability, microplate edge effects.Ensure thorough mixing, use a calibrated incubator, avoid using outer wells of the plate.
Inaccurate Results (Low/High) Sample matrix interference, incorrect sample dilution, sample pH.Perform sample clarification if necessary, adjust dilutions, neutralize sample pH if needed.[9][12]

Experimental Protocols & Methodologies

Key Protocol: Colorimetric 3-OMG Assay using Glucose Oxidase-Peroxidase (GOPOD)

This method is highly specific for β-D-glucose and its analogs that can be processed by glucose oxidase.[4]

1. Reagent Preparation:

  • GOPOD Reagent Buffer: Prepare a buffer solution containing potassium dihydrogen orthophosphate and p-hydroxybenzoic acid. Adjust the pH to 7.4 with sodium hydroxide. Sodium azide may be added as a preservative.[3][9]

  • GOPOD Enzyme Reagent: This typically contains a freeze-dried mixture of glucose oxidase, peroxidase, and a chromogen like 4-aminoantipyrine.[3] Reconstitute this reagent in the GOPOD buffer according to the manufacturer's instructions immediately before use.

  • 3-OMG Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water. This stock can be stored at 4°C.[5]

2. Standard Curve Preparation:

  • Perform serial dilutions of the 3-OMG stock solution to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

  • The '0' standard will serve as your reagent blank.

3. Assay Procedure:

  • Pipette a small volume (e.g., 10-20 µL) of each standard and your unknown samples into separate wells of a 96-well microplate.

  • Add a larger volume (e.g., 200 µL) of the freshly prepared GOPOD enzyme reagent to each well.

  • Mix gently, for example, by tapping the plate or using an orbital shaker for 30 seconds.

  • Incubate the plate at a constant temperature (e.g., 37°C or 50°C) for a specified time (e.g., 20 minutes).[3] Protect the plate from light during incubation.

  • Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.[3][4]

4. Data Analysis:

  • Subtract the absorbance of the reagent blank from all standard and sample readings.

  • Plot the corrected absorbance values for the standards against their known concentrations.

  • Perform a linear regression to generate a standard curve and determine the equation of the line (y = mx + c) and the R² value.

  • Use this equation to calculate the concentration of 3-OMG in your unknown samples based on their absorbance values.

Visual Guides & Workflows

G A A E E A->E F F E->F B B D D B->D D->E C C C->D G G F->G H H G->H I I H->I J J I->J

// Nodes Start [label="Inconsistent\nAssay Results", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

CheckCurve [label="Is the Standard Curve\nLinear (R² > 0.99)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

FixCurve [label="Troubleshoot Standards:\n1. Check Pipetting\n2. Prepare Fresh Standards\n3. Verify Wavelength", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckBlank [label="Is the Blank\nAbsorbance High?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

FixBlank [label="Troubleshoot Background:\n1. Prepare Fresh Reagents\n2. Use Clean Labware\n3. Check Incubation Time", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckReplicates [label="Is Well-to-Well\nVariability High?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

FixReplicates [label="Improve Precision:\n1. Ensure Thorough Mixing\n2. Stabilize Temperature\n3. Avoid Plate Edge Effects", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckSamples [label="Are Sample Values\nUnexpectedly Low/High?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

FixSamples [label="Investigate Sample Matrix:\n1. Test for Interference\n2. Perform Sample Cleanup\n3. Adjust Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Results Should\nImprove", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckCurve; CheckCurve -> FixCurve [label="No"]; FixCurve -> CheckCurve [style=dashed]; CheckCurve -> CheckBlank [label="Yes"];

CheckBlank -> FixBlank [label="Yes"]; FixBlank -> CheckBlank [style=dashed]; CheckBlank -> CheckReplicates [label="No"];

CheckReplicates -> FixReplicates [label="Yes"]; FixReplicates -> CheckReplicates [style=dashed]; CheckReplicates -> CheckSamples [label="No"];

CheckSamples -> FixSamples [label="Yes"]; FixSamples -> CheckSamples [style=dashed]; CheckSamples -> End [label="No"]; } Diagram 2: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Investigating the Impact of 3-O-Methyl-D-glucopyranose on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-O-Methyl-D-glucopyranose (3-O-MG) and its impact on insulin secretion in pancreatic islets.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 3-O-MG.

Problem Potential Cause Recommended Solution
No inhibition of glucose-stimulated insulin secretion (GSIS) observed with 3-O-MG. Suboptimal concentration of 3-O-MG: The inhibitory effect of 3-O-MG is dose-dependent.Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Concentrations in the range of 30-80 mM have been shown to be effective in inhibiting GSIS in rat pancreatic islets[1].
High glucose concentration: The inhibitory action of 3-O-MG is more pronounced at lower glucose concentrations[1].Consider using a sub-maximal stimulating concentration of glucose to better observe the inhibitory effect of 3-O-MG.
Unexpected increase in basal insulin secretion. Hyperosmolarity effects: High concentrations of 3-O-MG could potentially induce non-specific effects due to changes in osmolarity.Include an osmotic control in your experiment, such as mannitol, at the same concentration as 3-O-MG to rule out non-specific osmotic effects.
Difficulty distinguishing between inhibition of glucose transport and metabolism. 3-O-MG's dual mechanism: 3-O-MG is primarily known as a competitive inhibitor of glucose transport, but at high concentrations, it can also inhibit glucokinase, the enzyme responsible for the first step of glucose metabolism in pancreatic beta-cells[1].To isolate the effect on transport, use radiolabeled 3-O-MG to directly measure its uptake. To assess the impact on metabolism, measure the oxidation of radiolabeled glucose in the presence of 3-O-MG[1].
Variability in results between experiments. Inconsistent islet quality: The health and viability of isolated pancreatic islets are crucial for reproducible results.Ensure a consistent islet isolation procedure and allow for a recovery period before experimentation. Assess islet viability using methods like dithizone (DTZ) staining.
Differences in incubation times: The timing of pre-incubation and stimulation periods can affect the outcome.Standardize all incubation times across experiments. A typical protocol involves a pre-incubation period in low glucose followed by a stimulation period with high glucose and the experimental compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in insulin secretion studies?

A1: this compound (3-O-MG) is a non-metabolizable analog of D-glucose[2][3]. This means it is transported into the cell by the same glucose transporters (GLUTs) as glucose but is not subsequently broken down through glycolysis. This property makes it a valuable tool to study glucose transport independently of glucose metabolism[4].

Q2: How does 3-O-MG affect insulin secretion?

A2: At high concentrations (30-80 mM), 3-O-MG has been shown to inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic islets[1]. This inhibition is thought to occur through two main mechanisms:

  • Competitive inhibition of glucose transport: By competing with glucose for uptake through GLUT transporters, 3-O-MG can reduce the amount of glucose entering the beta-cell, thereby lessening the stimulus for insulin secretion.

  • Inhibition of glucokinase: 3-O-MG can directly inhibit the enzyme glucokinase, which is the primary glucose sensor in pancreatic beta-cells and catalyzes the first, rate-limiting step of glucose metabolism[1]. By inhibiting glucokinase, 3-O-MG reduces the metabolic signals that lead to insulin release.

Q3: What are the expected effects of 3-O-MG on ion channels in pancreatic beta-cells?

A3: The inhibition of glucose metabolism by 3-O-MG indirectly affects ion channel activity. In the presence of stimulatory glucose, 3-O-MG has been observed to increase the outflow of potassium ions (measured as 86Rb+ efflux) and decrease the net uptake of calcium ions (45Ca2+)[1]. This is consistent with a reduction in the ATP/ADP ratio, which would lead to the opening of ATP-sensitive potassium (KATP) channels, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels.

Q4: Can 3-O-MG be used in both in vivo and ex vivo experiments?

A4: Yes, 3-O-MG can be used in both experimental settings. Ex vivo studies with isolated islets are common for dissecting the direct effects on beta-cell function. In vivo studies can also be performed to investigate its impact on systemic glucose homeostasis, though careful consideration of the dose and potential systemic effects is necessary.

Q5: Are there differences in the effects of 3-O-MG between rodent and human islets?

A5: While the fundamental mechanisms of GSIS are conserved, there are known differences in the expression and abundance of glucose transporters between rodent and human pancreatic beta-cells[5]. These differences could potentially lead to variations in the efficacy of 3-O-MG as a competitive inhibitor of glucose transport. Therefore, it is important to validate the effects of 3-O-MG in the specific model system being used.

III. Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on various parameters of pancreatic islet function.

ParameterGlucose Concentration3-O-MG Concentration% Inhibition (approximate)SpeciesReference
Insulin Release 8.3 mM80 mM50%Rat[1]
16.7 mM80 mM30%Rat[1]
D-[U-14C]glucose Oxidation 8.3 mM80 mM60%Rat[1]
D-[5-3H]glucose Utilization 8.3 mM80 mM40%Rat[1]
45Ca Net Uptake 16.7 mM80 mM75%Rat[1]

IV. Experimental Protocols & Methodologies

Static Insulin Secretion Assay with Isolated Pancreatic Islets

This protocol describes a method to assess the effect of 3-O-MG on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound (stock solution)

  • D-glucose (stock solution)

  • Multi-well plates (e.g., 24-well)

  • Insulin assay kit (e.g., ELISA, RIA)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into each well of a multi-well plate. Pre-incubate the islets in KRB buffer with low glucose for 60-90 minutes at 37°C to allow them to equilibrate to a basal state.

  • Experimental Incubation: Carefully remove the pre-incubation buffer and replace it with the experimental buffers:

    • Basal: KRB with low glucose.

    • Stimulated: KRB with high glucose.

    • Inhibition: KRB with high glucose + desired concentration of 3-O-MG.

    • Control for 3-O-MG: KRB with low glucose + desired concentration of 3-O-MG.

  • Incubate the plate at 37°C for 60 minutes.

  • Sample Collection: At the end of the incubation period, gently collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate insulin assay kit according to the manufacturer's instructions.

  • (Optional) Insulin Content: To normalize secreted insulin to the total insulin content, lyse the islets in each well with an acid-ethanol solution and measure the insulin content.

V. Signaling Pathways and Experimental Workflows

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

GSIS_Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic Beta-Cell cluster_Secretion Secretion Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis & Mitochondrial Respiration G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Ca2+ Influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_rel Insulin Release Insulin_exocytosis->Insulin_rel

Caption: The canonical pathway of glucose-stimulated insulin secretion in pancreatic beta-cells.

Inhibitory Effect of this compound on GSIS

OMG_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic Beta-Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT OMG_ext 3-O-MG OMG_ext->GLUT Competitive Inhibition inhibition_node1 Inhibition OMG_ext->inhibition_node1 Glucokinase Glucokinase GLUT->Glucokinase Reduced Glucose Phosphorylation ATP_ADP ↓ ATP/ADP Ratio Glucokinase->ATP_ADP Insulin_exocytosis Insulin Granule Exocytosis (Inhibited) ATP_ADP->Insulin_exocytosis Reduced Stimulus inhibition_node1->Glucokinase inhibition_node2 Inhibition

Caption: Mechanism of this compound (3-O-MG) inhibition of insulin secretion.

Experimental Workflow for Studying 3-O-MG Effects

Experimental_Workflow Islet_Isolation 1. Pancreatic Islet Isolation Islet_Culture 2. Overnight Culture/Recovery Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Experimental_Groups 4. Experimental Incubation (Basal, Stimulated, 3-O-MG) Pre_incubation->Experimental_Groups Supernatant_Collection 5. Supernatant Collection Experimental_Groups->Supernatant_Collection Insulin_Assay 6. Insulin Quantification (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis 7. Data Analysis & Interpretation Insulin_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing the impact of 3-O-MG on insulin secretion.

References

Stability of 3-O-Methyl-D-glucopyranose in different buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-O-Methyl-D-glucopyranose in various buffer solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is generally stable in neutral aqueous solutions at ambient temperatures. However, its stability is significantly influenced by pH and temperature. It is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the glycosidic bond and the formation of glucose and methanol. Under alkaline conditions, degradation can also occur, although typically at a slower rate than in strong acidic conditions.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway is hydrolysis of the glycosidic bond. Under acidic conditions, the reaction is proton-catalyzed and proceeds via a mechanism similar to acetal hydrolysis.[1] In alkaline solutions, degradation can also occur, potentially through different mechanisms involving the hydroxyl groups.

Q3: Which analytical methods are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a commonly used and effective method for quantifying this compound and its potential degradation products.[2][3][4][5] This method is suitable for stability-indicating assays as it can separate the parent compound from its degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.

Q4: How does temperature affect the stability of this compound?

As with most chemical reactions, the rate of degradation of this compound increases with temperature. This effect is more pronounced in both acidic and alkaline solutions. For long-term storage of solutions, refrigeration or freezing is recommended to minimize degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high degradation in a neutral buffer. 1. The actual pH of the buffer is lower than intended due to incorrect preparation or contamination.2. Microbial contamination leading to enzymatic degradation.3. Presence of catalytic impurities in the buffer components.1. Verify the pH of the buffer solution with a calibrated pH meter. Prepare fresh buffer if necessary.2. Filter-sterilize the buffer and handle it under aseptic conditions. Consider adding a bacteriostatic agent if compatible with the experiment.3. Use high-purity reagents (e.g., HPLC grade) for buffer preparation.
Inconsistent stability results between experimental repeats. 1. Inaccurate buffer preparation leading to pH variability.2. Fluctuation in incubation temperature.3. Inconsistent sample handling and analysis timing.1. Standardize the buffer preparation procedure and ensure accurate pH measurement.2. Use a calibrated incubator or water bath with stable temperature control.3. Establish a strict timeline for sample collection, quenching (if necessary), and analysis.
No degradation observed under forced degradation conditions (e.g., 0.1 M HCl at 60°C). 1. Insufficient stress duration or temperature.2. The compound is more stable than anticipated under the tested conditions.1. Increase the duration of the stress study or elevate the temperature (e.g., to 80°C).2. Increase the concentration of the stressor (e.g., use 1 M HCl). Note that overly harsh conditions may lead to unrealistic degradation pathways.[6]
Appearance of multiple unknown peaks in the HPLC chromatogram. 1. Complex degradation pathways leading to multiple products.2. Interaction with excipients or other components in the formulation.3. Sample contamination.1. Use a gradient elution method in HPLC to improve the separation of peaks. Employ a mass spectrometer (LC-MS) for identification of the unknown peaks.2. Analyze a placebo/blank formulation under the same stress conditions to identify peaks originating from excipients.3. Ensure clean glassware and high-purity solvents for sample preparation.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical behavior of glycosides and should be used as a general guide. Actual results may vary based on specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound at 60°C

Buffer (0.1 M)pHIncubation Time (hours)% Degradation (Illustrative)
HCl-KCl2.024~15-25%
Acetate4.024~5-10%
Phosphate7.024< 1%
Borate9.024~2-5%
NaOH12.024~10-20%

Table 2: Effect of Temperature on the Stability of this compound in Acidic Buffer (pH 2.0)

Temperature (°C)Incubation Time (hours)% Degradation (Illustrative)
2524< 2%
4024~5-8%
6024~15-25%
8024> 40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.0

  • HPLC grade water

  • Calibrated pH meter, water bath, and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Incubate the stock solution (in neutral buffer, e.g., pH 7.0 phosphate buffer) at an elevated temperature (e.g., 80°C).

    • Withdraw samples at predetermined time points.

  • Photostability:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Amino (NH₂) or a suitable carbohydrate analysis column

Chromatographic Conditions (Example):

  • Column: Amino Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes

Procedure:

  • Prepare standard solutions of this compound at various concentrations to establish a calibration curve.

  • Prepare samples from the forced degradation study, ensuring they are neutralized and diluted to fall within the range of the calibration curve.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peak for this compound based on its retention time and the calibration curve.

  • Monitor for the appearance of new peaks, which indicate degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL 3-OMG in H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_stock->alkali Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (pH 7.0, 80°C) prep_stock->thermal Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling alkali->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Alkali hplc HPLC-RID Analysis sampling->hplc neutralize->hplc quantify Quantify % Degradation hplc->quantify pathway Identify Degradation Products quantify->pathway

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic start High Degradation in Neutral Buffer? check_ph Verify Buffer pH start->check_ph Yes ph_ok pH Correct? check_ph->ph_ok check_contamination Check for Microbial Contamination contam_present Contamination Found? check_contamination->contam_present check_reagents Use High-Purity Reagents reagents_pure Reagents Pure? check_reagents->reagents_pure ph_ok->check_contamination Yes solution_ph Solution: Remake Buffer ph_ok->solution_ph No contam_present->check_reagents No solution_contam Solution: Filter-Sterilize contam_present->solution_contam Yes solution_reagents Solution: Re-run with Pure Reagents reagents_pure->solution_reagents No end Problem Resolved reagents_pure->end Yes solution_ph->end solution_contam->end solution_reagents->end

Caption: Troubleshooting Decision Tree for Unexpected Degradation.

References

Technical Support Center: Minimizing Off-Target Effects of 3-O-Methyl-D-glucopyranose in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-O-Methyl-D-glucopyranose (3-OMG) in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OMG) and what is its primary use in cellular assays?

A1: this compound is a non-metabolizable analog of D-glucose. Its primary application in cellular assays is to study glucose transport kinetics across cell membranes. Because it is transported into the cell by glucose transporters (GLUTs) but not subsequently phosphorylated and metabolized, it allows for the specific measurement of glucose uptake without the confounding effects of downstream metabolic pathways.

Q2: What are the known off-target effects of 3-OMG?

A2: While 3-OMG is primarily used as a competitive inhibitor of glucose transport, it can exert off-target effects, particularly at high concentrations. The most well-documented off-target effects include:

  • Inhibition of Glucose-Induced Insulin Release: At high concentrations (30-80 mM), 3-OMG has been shown to inhibit the release of insulin from pancreatic islet cells that is normally stimulated by glucose.[1]

  • Alteration of Gene Expression: 3-OMG can induce the expression of certain genes, such as Thioredoxin-Interacting Protein (TXNIP), independently of its metabolism.[2][3] This effect is mediated through a carbohydrate response element (ChoRE) in the gene's promoter region.[2]

  • Minimal Phosphorylation: Although generally considered non-metabolizable, some studies have shown that 3-OMG can be phosphorylated to a minor extent in certain tissues like the heart and liver, but not in pancreatic islets.[4][5]

Q3: What concentration range of 3-OMG is recommended to minimize off-target effects?

A3: The optimal concentration of 3-OMG depends on the cell type and the specific GLUT transporters being studied. It is crucial to use the lowest effective concentration to inhibit glucose transport while minimizing off-target effects. Based on available data, concentrations in the low millimolar range are often sufficient to competitively inhibit glucose uptake. For example, a concentration of 0.5 mmol/L has been used in erythrocyte uptake assays.[6] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How can I control for the off-target effects of 3-OMG in my experiments?

A4: Several control experiments are essential:

  • Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve 3-OMG) to account for any effects of the solvent itself.[7]

  • Alternative Glucose Transport Inhibitors: Use other well-characterized GLUT inhibitors with different mechanisms of action (e.g., Cytochalasin B, Phloretin) as a comparison to ensure the observed effects are specific to glucose transport inhibition.[7]

  • Gene and Protein Expression Analysis: If you suspect off-target effects on gene expression, perform qPCR or Western blotting to measure the expression levels of known target genes like TXNIP.

  • Metabolic Assays: To confirm that 3-OMG is not being significantly metabolized in your cell type, you can perform metabolic flux analysis or measure the levels of downstream glycolytic intermediates.

Troubleshooting Guides

Issue 1: High background signal in glucose uptake assay.

  • Possible Cause: Incomplete washing of cells, leading to residual extracellular radiolabeled or fluorescent glucose analog.

  • Troubleshooting & Optimization:

    • Ensure thorough and consistent washing of cells with ice-cold PBS or an appropriate wash buffer after the uptake incubation.[7]

    • Aspirate the wash buffer completely between each wash step.

    • Consider increasing the number of washes.

  • Possible Cause: Non-specific binding of the glucose analog to the cell surface or culture plate.

  • Troubleshooting & Optimization:

    • Include a control with a potent glucose transport inhibitor (like Cytochalasin B) to determine the level of non-specific uptake.

    • Ensure that the assay is performed in a buffer that does not contain components that may interfere with the assay.

  • Possible Cause: High basal glucose uptake due to growth factors in the serum.

  • Troubleshooting & Optimization:

    • Perform serum starvation for an appropriate period (e.g., 2-16 hours) before the assay to reduce basal glucose uptake.[7]

Issue 2: Inconsistent results between replicate wells.

  • Possible Cause: Uneven cell seeding density.

  • Troubleshooting & Optimization:

    • Ensure a homogenous single-cell suspension before seeding.

    • Verify cell density and even distribution across the plate after seeding.[7]

  • Possible Cause: "Edge effects" in multi-well plates due to temperature and humidity gradients.

  • Troubleshooting & Optimization:

    • Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a more uniform environment.[7]

  • Possible Cause: Inconsistent incubation times for critical steps.

  • Troubleshooting & Optimization:

    • Stagger the addition of reagents to ensure that all wells have the same incubation time, especially for the glucose analog uptake step.[7]

Data Presentation

Table 1: On-Target Activity of this compound (3-OMG) on Glucose Transporters (GLUTs)

This table summarizes the Michaelis-Menten constant (Km) for the equilibrium exchange of 3-OMG with various GLUT isoforms. A lower Km value indicates a higher affinity of the transporter for 3-OMG.

Glucose TransporterKm for 3-OMG Equilibrium Exchange (mM)Reference(s)
GLUT121[8]
GLUT242[8]
GLUT310.6[8]
GLUT44.5[8]

Table 2: Potential Off-Target Effects of this compound (3-OMG)

This table provides a summary of observed off-target effects of 3-OMG at different concentrations. Quantitative IC50 or EC50 values for these off-target effects are not extensively reported in the literature, so descriptive information is provided.

Off-Target EffectEffective ConcentrationCell/Tissue TypeNotesReference(s)
Inhibition of Glucose-Induced Insulin Release30 - 80 mMRat Pancreatic IsletsCauses a rapid and sustained inhibition of insulin secretion.[1]
Induction of Thioredoxin-Interacting Protein (TXNIP) Gene Expression25 mMINS-1 Beta Cells, 293 Cells, Primary Human IsletsThis effect is independent of glucose metabolism and occurs via a Carbohydrate Response Element (ChoRE).[2]
Minor PhosphorylationNot specifiedRat Heart, Rat LiverA small percentage of 3-OMG may be phosphorylated. This is not observed in pancreatic islets.[4][5]

Experimental Protocols

Protocol 1: Competitive Glucose Uptake Assay using Radiolabeled 2-Deoxy-D-glucose ([³H]-2-DG)

This protocol is designed to measure the inhibitory effect of 3-OMG on glucose uptake.

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Serum Starvation: On the day of the assay, wash the cells twice with warm, serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours.

  • Inhibitor Pre-incubation: Remove the serum-free medium and add fresh serum-free medium containing various concentrations of 3-OMG or a vehicle control. Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing [³H]-2-DG (final concentration ~0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration to be optimized for the cell line, typically in the low mM range). Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Quickly stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis buffer).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Compare the glucose uptake in the 3-OMG-treated wells to the vehicle-treated wells to determine the percentage of inhibition.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis seed 1. Seed Cells starve 2. Serum Starve seed->starve preincubate 3. Pre-incubate with 3-OMG or Vehicle starve->preincubate uptake 4. Add Radiolabeled 2-Deoxy-D-glucose preincubate->uptake stop 5. Stop Uptake & Wash Cells uptake->stop lyse 6. Lyse Cells stop->lyse count 7. Scintillation Count lyse->count analyze 8. Normalize & Analyze count->analyze

Experimental workflow for a competitive glucose uptake assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT GLUT intracellular_glucose Intracellular Glucose GLUT->intracellular_glucose intracellular_omg Intracellular 3-OMG GLUT->intracellular_omg omg 3-OMG omg->GLUT competes with glucose Glucose glucose->GLUT glycolysis Glycolysis intracellular_glucose->glycolysis metabolized no_metabolism No Metabolism intracellular_omg->no_metabolism ChREBP ChREBP intracellular_omg->ChREBP activates MondoA MondoA:MAX intracellular_omg->MondoA activates ChoRE ChoRE ChREBP->ChoRE binds MondoA->ChoRE binds TXNIP_gene TXNIP Gene ChoRE->TXNIP_gene activates TXNIP_mRNA TXNIP mRNA TXNIP_gene->TXNIP_mRNA transcription TXNIP_protein TXNIP Protein TXNIP_mRNA->TXNIP_protein translation

Signaling pathway for 3-OMG's on-target and off-target effects.

troubleshooting_logic cluster_high_bg High Background Signal cluster_inconsistent Inconsistent Replicates cluster_no_effect No or Low Inhibition start Unexpected Results in 3-OMG Cellular Assay check_washing Review Washing Protocol start->check_washing check_seeding Verify Cell Seeding start->check_seeding check_concentration Perform Dose-Response start->check_concentration check_serum Optimize Serum Starvation check_washing->check_serum check_inhibitor_control Include Potent Inhibitor Control check_serum->check_inhibitor_control check_edge_effects Avoid Edge Effects check_seeding->check_edge_effects check_timing Standardize Incubation Times check_edge_effects->check_timing check_cell_health Assess Cell Viability check_concentration->check_cell_health check_transporter_expression Confirm GLUT Expression check_cell_health->check_transporter_expression

Troubleshooting logic for common issues in 3-OMG assays.

References

How to correct for non-specific binding of 3-O-Methyl-D-glucopyranose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucopyranose. Our focus is to help you correct for non-specific binding in your experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (3-OMG) is a non-metabolizable analog of D-glucose.[1] This means it is recognized and transported into cells by glucose transporters (GLUTs), but it is not further processed in glycolysis. This characteristic makes it an excellent tool for specifically studying glucose transport mechanisms without the confounding effects of downstream metabolic pathways.[1]

Q2: What is non-specific binding and why is it a problem in this compound assays?

A2: Non-specific binding refers to the adherence of this compound to entities other than the glucose transporters you are studying. This can include the cell membrane, proteins, or even the walls of your experimental apparatus. High non-specific binding can lead to an overestimation of glucose uptake, masking the true specific, transporter-mediated uptake and reducing the overall accuracy of your results.

Q3: How can I determine the level of non-specific binding in my experiment?

A3: The most common method to determine non-specific binding is to measure the uptake of radiolabeled this compound in the presence of a potent glucose transporter inhibitor, such as Cytochalasin B.[2][3][4] Cytochalasin B blocks the active transport of glucose analogs through GLUTs.[2][4] Therefore, any uptake measured in the presence of a saturating concentration of Cytochalasin B is considered non-specific.[2]

Q4: How is specific uptake calculated?

A4: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • Total Uptake: Measured in the absence of an inhibitor.

  • Non-Specific Uptake: Measured in the presence of an inhibitor (e.g., Cytochalasin B).

  • Specific Uptake = Total Uptake - Non-Specific Uptake

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure your results. Here are some common causes and solutions:

Potential Cause Recommended Solution
Inadequate Blocking Pre-incubate your cells with a blocking agent like bovine serum albumin (BSA). BSA can help to saturate non-specific binding sites on the cell surface and experimental vessels.
Suboptimal Inhibitor Concentration Ensure you are using a saturating concentration of your glucose transporter inhibitor (e.g., Cytochalasin B). Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Insufficient Washing After the uptake incubation, it is crucial to perform thorough and rapid washing steps with ice-cold buffer to remove any unbound extracellular this compound.[5]
Incorrect Buffer Composition The pH and ionic strength of your buffers can influence non-specific interactions. Optimize the pH and consider adjusting the salt concentration to minimize electrostatic interactions.
Cell Health and Confluency Unhealthy or overly confluent cells may exhibit altered membrane properties, leading to increased non-specific binding. Ensure your cells are healthy and at an appropriate density.[5]

Experimental Protocols

Protocol: Measuring Specific Uptake of [14C]-3-O-Methyl-D-glucopyranose

This protocol provides a framework for a typical glucose uptake assay using radiolabeled this compound in cultured cells (e.g., adipocytes).

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes) in 12-well plates

  • [14C]-3-O-Methyl-D-glucopyranose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cytochalasin B

  • Bovine Serum Albumin (BSA)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum Starvation: To lower basal glucose uptake, wash the cells twice with serum-free medium and then incubate in serum-free medium for 2-4 hours or overnight, depending on the cell line.

  • Pre-incubation: Wash the cells twice with KRH buffer.

  • Inhibitor Treatment (for non-specific binding determination):

    • To one set of wells, add KRH buffer containing a final concentration of 20 µM Cytochalasin B.

    • To the other set of wells (for total binding), add KRH buffer with the vehicle control (e.g., DMSO).

    • Incubate for 20 minutes at 37°C.

  • Initiate Uptake: Add KRH buffer containing [14C]-3-O-Methyl-D-glucopyranose (final concentration and specific activity to be optimized for your experiment) to all wells.

  • Incubation: Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to ensure initial linear uptake rates.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA) to normalize the uptake data.

Data Presentation

The following table provides an example of how to present your data to clearly distinguish between total, non-specific, and specific uptake.

Condition [14C]-3-OMG Uptake (cpm/mg protein)
Total Uptake 15,800
Non-Specific Uptake (+ Cytochalasin B) 2,100
Specific Uptake 13,700

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture Culture and Differentiate Cells Serum_Starvation Serum Starve Cells Cell_Culture->Serum_Starvation Preincubation Pre-incubate with/without Inhibitor Serum_Starvation->Preincubation Initiate_Uptake Add [14C]-3-O-Methyl-D-glucopyranose Preincubation->Initiate_Uptake Terminate_Uptake Wash with Ice-Cold Buffer Initiate_Uptake->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Quantification Scintillation Counting Cell_Lysis->Quantification Normalization Normalize to Protein Content Quantification->Normalization Calculation Calculate Specific Uptake Normalization->Calculation G Total Total Uptake Specific Specific Uptake (Transporter-Mediated) Total->Specific NonSpecific Non-Specific Uptake (Binding to Membrane, etc.) Total->NonSpecific Inhibitor Add Glucose Transporter Inhibitor (e.g., Cytochalasin B) Inhibitor->Specific Blocks

References

Technical Support Center: 3-O-Methyl-D-glucopyranose (3-OMG) in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-O-Methyl-D-glucopyranose (3-OMG) in long-term experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and limitations encountered during chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (3-OMG) is a synthetic, non-metabolizable analog of D-glucose. It is actively transported into cells by the same glucose transporters (GLUTs) as glucose but is not phosphorylated by hexokinase, the first step in glycolysis.[1][2] This property allows it to equilibrate across the cell membrane, making it a valuable tool for studying glucose transport kinetics independently of downstream metabolic processes.[2][3] It is commonly used in both in vitro and in vivo studies to assess glucose uptake capacity.

Q2: Is 3-OMG completely metabolically inert in long-term studies?

While largely considered non-metabolizable, studies have shown that 3-OMG is not entirely inert, especially in long-term in vivo applications. A small percentage of administered 3-OMG can be converted into acidic metabolites in various tissues. This metabolic conversion, although minor, may become significant in chronic studies with repeated administration, potentially leading to the accumulation of these byproducts.

Quantitative Analysis of 3-OMG Metabolism in Rat Tissues (In Vivo)

TissueUnmetabolized 3-OMG (%)Acidic Metabolites (%)
Brain97-100%1-3%
Heart>90%3-6%
Liver>90%4-7%
Plasma>99%<1%

Data extracted from studies on rats after 60 minutes of [14C]methylglucose administration.[4][5]

Q3: What are the potential off-target effects of 3-OMG in long-term studies?

Long-term exposure to 3-OMG may lead to several off-target effects that researchers should consider:

  • Inhibition of Insulin Secretion: At high concentrations (30-80 mM), 3-OMG has been shown to cause a sustained and not easily reversible inhibition of glucose-induced insulin release from pancreatic islet cells.[6] This effect is more pronounced at lower glucose concentrations.[6]

  • Inhibition of Glucose Phosphorylation: 3-OMG can inhibit the phosphorylation of D-glucose by hexokinase and glucokinase.[6] This long-term inhibitory action can impair the overall metabolic and secretory response to glucose.[6]

  • Alteration of Gene Expression: 3-OMG has been found to stimulate the expression of the thioredoxin-interacting protein (TXNIP) gene, a key regulator of cellular redox status and beta-cell apoptosis.[1] This effect is independent of glucose metabolism and occurs through a carbohydrate response element (ChoRE) in the TXNIP promoter.[1]

  • Impact on Ion Fluxes: Studies in pancreatic islets have shown that 3-OMG can lead to increased Rubidium outflow and decreased Calcium outflow and net uptake, suggesting an influence on ion channel activity.[6]

Summary of 3-OMG Effects on Glucose-Stimulated Insulin Release

3-OMG ConcentrationEffect on Insulin ReleaseMechanism
High (30-80 mM)Rapid, sustained, and not rapidly reversible inhibitionImpaired D-glucose phosphorylation, altered ion fluxes
Low to ModeratePreferential inhibition of the first phase of insulin releaseAltered initial rate of D-glucose entry into islet B-cells

Data is based on studies conducted on rat pancreatic islets.[6]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in long-term in vivo studies.

Possible Cause 1: Accumulation of Acidic Metabolites In chronic studies involving repeated 3-OMG administration, the minor metabolic conversion to acidic products could lead to their accumulation, potentially altering the local tissue microenvironment or cellular function.

Troubleshooting Steps:

  • Metabolite Analysis: If feasible, perform periodic analysis of tissue or plasma samples to quantify the levels of 3-OMG and its potential acidic metabolites using techniques like gas chromatography-mass spectrometry (GC/MS).[3]

  • Dose and Frequency Optimization: Consider adjusting the dosing regimen to minimize accumulation. This may involve reducing the frequency of administration or the overall dose.

  • Control Groups: Include appropriate control groups to differentiate the effects of 3-OMG from other experimental variables.

Possible Cause 2: Altered Insulin Sensitivity or Pancreatic Function The inhibitory effects of 3-OMG on insulin secretion and glucose metabolism could lead to changes in systemic glucose homeostasis over time.

Troubleshooting Steps:

  • Monitor Blood Glucose and Insulin Levels: Regularly monitor fasting and postprandial blood glucose and insulin levels in your animal models to detect any changes in glucose tolerance or insulin sensitivity.

  • Islet Function Assays: At the end of the study, consider performing ex vivo islet function assays to assess any long-term impact on pancreatic beta-cell function.

Problem 2: Variability in in vitro glucose uptake assays with 3-OMG.

Possible Cause 1: Rapid Equilibration of 3-OMG Unlike 2-deoxy-D-glucose (2-DG), 3-OMG is not trapped intracellularly and rapidly equilibrates across the cell membrane. This can make the timing of the uptake measurement critical.[2]

Troubleshooting Steps:

  • Optimize Incubation Time: The incubation time with radiolabeled 3-OMG should be short to measure the initial rate of uptake before equilibrium is reached.[2] This may require time-course experiments to determine the linear range of uptake for your specific cell type.

  • Consistent Timing: Ensure precise and consistent timing for the addition and removal of the 3-OMG solution for all samples.

Possible Cause 2: Interference from Other Substances The presence of other sugars or compounds that interact with glucose transporters can interfere with 3-OMG uptake.

Troubleshooting Steps:

  • Control for Competing Substrates: Be aware of any other hexoses in your culture medium that could compete with 3-OMG for transport.

  • Vehicle Controls: Always include appropriate vehicle controls to account for any effects of the solvent used to dissolve test compounds.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol provides a general framework for measuring glucose transport in cultured cells. Optimization for specific cell types is recommended.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells)

  • Radiolabeled [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (or other stimulants)

  • Phloretin or Cytochalasin B (as inhibitors for control wells)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) to reduce basal glucose uptake.

  • Stimulation: Incubate cells with or without a stimulant (e.g., insulin) in KRH buffer for a specified time to induce glucose transporter translocation.

  • Uptake Initiation: Add KRH buffer containing a known concentration of [³H]-3-O-Methyl-D-glucose and unlabeled 3-OMG to each well. For control wells, add an inhibitor like phloretin.

  • Incubation: Incubate for a short, optimized period (e.g., 5-10 minutes) at the appropriate temperature to measure initial uptake rates.

  • Uptake Termination: Rapidly wash the cells with ice-cold KRH buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well and express the results as glucose uptake per mg of protein.

Protocol 2: Chronic In Vivo Administration of 3-O-Methyl-D-glucose in a Mouse Model

This protocol outlines a general procedure for long-term administration of 3-OMG to mice. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 3-O-Methyl-D-glucose

  • Sterile saline or other appropriate vehicle

  • Animal model (e.g., C57BL/6 mice)

  • Administration equipment (e.g., gavage needles, syringes)

Procedure:

  • Dose Preparation: Dissolve 3-OMG in a sterile vehicle at the desired concentration. Ensure complete dissolution.

  • Acclimatization: Acclimate the animals to the housing conditions and handling for at least one week before the start of the study.

  • Administration: Administer the 3-OMG solution via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.

  • Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, food and water intake, and overall health.

  • Metabolic Phenotyping: At regular intervals throughout the study, perform metabolic assessments such as glucose and insulin tolerance tests to evaluate the long-term effects of 3-OMG on systemic glucose homeostasis.

  • Tissue Collection: At the end of the study, collect blood and tissues for analysis of 3-OMG and metabolite levels, gene expression, and other relevant endpoints.

Visualizations

Signaling_Pathway 3-OMG 3-OMG GLUT GLUT 3-OMG->GLUT Transport ChoRE ChoRE GLUT->ChoRE Metabolism-Independent Signaling Cascade TXNIP_Gene TXNIP_Gene ChoRE->TXNIP_Gene Binds to Promoter TXNIP_mRNA TXNIP_mRNA TXNIP_Gene->TXNIP_mRNA Transcription TXNIP_Protein TXNIP_Protein TXNIP_mRNA->TXNIP_Protein Translation Cellular_Effects Cellular_Effects TXNIP_Protein->Cellular_Effects Redox Regulation, Apoptosis

Caption: Signaling pathway of 3-OMG-induced TXNIP expression.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis a Seed Cells in Multi-well Plate b Serum Starve Cells a->b c Stimulate with Insulin (or other agent) b->c d Add Radiolabeled 3-OMG c->d e Incubate (Short Duration) d->e f Wash with Ice-Cold Buffer e->f g Lyse Cells f->g h Scintillation Counting g->h i Normalize to Protein Concentration h->i

Caption: Experimental workflow for a 3-OMG glucose uptake assay.

Troubleshooting_Logic node_q node_q start Inconsistent In Vivo Results q1 Is there evidence of metabolite accumulation? start->q1 a1 Optimize dose/frequency. Perform metabolite analysis. q1->a1 Yes q2 Are there changes in systemic glucose homeostasis? q1->q2 No a1->q2 a2 Monitor blood glucose/insulin. Conduct islet function assays. q2->a2 Yes q3 Could gene expression changes be influencing the phenotype? q2->q3 No a2->q3 a3 Analyze tissue for changes in TXNIP expression. q3->a3 Yes end Refined Experimental Design q3->end No a3->end

Caption: Troubleshooting logic for long-term 3-OMG in vivo studies.

References

Validation & Comparative

A Comparative Guide to Radiolabeled vs. Non-Radiolabeled 3-O-Methyl-D-glucopyranose for Cellular Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of radiolabeled and non-radiolabeled 3-O-Methyl-D-glucopyranose (3-OMG) for use in cellular glucose transport research. 3-OMG is a non-metabolizable analog of glucose, making it an invaluable tool for studying the kinetics of glucose transporters, such as the GLUT family, without the confounding effects of downstream metabolic pathways.[1][2] The choice between using a radiolabeled or a non-radiolabeled form of 3-OMG depends on the specific experimental goals, available equipment, and safety considerations. This guide presents a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most appropriate tool for their studies.

At a Glance: Key Differences

FeatureRadiolabeled this compoundNon-Radiolabeled this compound
Detection Method Scintillation Counting, AutoradiographyMass Spectrometry (LC-MS, GC-MS), Enzymatic Assays, NMR
Sensitivity Very high (picomolar to nanomolar range)High, but generally lower than radiolabeled methods
Primary Advantage High sensitivity allows for the use of low tracer concentrations, minimizing potential off-target effects.[3]No radioactivity, eliminating the need for specialized licenses, handling protocols, and radioactive waste disposal.[4]
Primary Disadvantage Requires specialized equipment, handling protocols, and radioactive waste disposal.May require higher concentrations, potentially leading to off-target effects; detection can be more complex.
Common Radioisotopes 3H, 14C, 11CStable isotopes (e.g., 13C) can be used for specific applications.

Performance Comparison: A Deeper Dive

The primary function of 3-OMG in research is to act as a competitive substrate for glucose transporters to elucidate transport kinetics. While both radiolabeled and non-radiolabeled forms serve this purpose, their performance characteristics can differ.

One of the key concerns when using a glucose analog is whether it accurately reflects the transport of D-glucose. Studies have shown that 3-OMG has a lower affinity for glucose transporters compared to D-glucose, but the maximal transport rates are often comparable.[5] A direct comparison of absorption rates between radiolabeled D-glucose and radiolabeled 3-OMG in vivo has indicated that 3-OMG provides reasonable estimates of glucose absorption.[6]

A critical aspect of performance is the determination of kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).

ParameterRadiolabeled this compoundNon-Radiolabeled this compound
Km (Affinity) Data available from various cell types. For example, in newborn pig red blood cells, the Km for [14C]3-OMG efflux was determined to be 15.2 mM and 18.2 mM at 15°C and 22°C, respectively.[1]In isolated rat hepatocytes, the Km for 3-OMG exchange entry was estimated to be 18.1 +/- 5.9 mM.[7]
Vmax (Maximal Transport Rate) Data available from various cell types.In isolated rat hepatocytes, the Vmax for 3-OMG exchange entry was estimated to be 86.2 +/- 9.7 mmol/litre of cell water per min.[7]

Note: A direct, head-to-head comparison of Km and Vmax for radiolabeled versus non-radiolabeled 3-OMG within the same experimental system is not extensively documented in the reviewed literature. The provided values are from different studies and cell types and should be interpreted with caution.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Erythrocytes

This protocol is adapted from a method used for the diagnosis of Glucose Transporter-Protein Syndrome.[8]

Materials:

  • [14C]-3-O-Methyl-D-glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stop solution (ice-cold PBS containing 100 µM mercuric chloride and 50 µM phloretin)

  • Cell lysis buffer

  • Scintillation cocktail

  • Erythrocyte suspension

Procedure:

  • Prepare a working solution of [14C]-3-OMG in PBS.

  • Pre-warm the erythrocyte suspension to the desired temperature (e.g., 37°C).

  • Initiate the uptake by adding the [14C]-3-OMG working solution to the cell suspension.

  • At specific time points, terminate the uptake by adding an aliquot of the cell suspension to the ice-cold stop solution.

  • Wash the cells with ice-cold PBS to remove extracellular radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Add scintillation cocktail to the cell lysate.

  • Quantify the intracellular radioactivity using a scintillation counter.

Non-Radiolabeled this compound Uptake Assay using LC-MS

This is a generalized protocol for a non-radiolabeled uptake assay with detection by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., methanol/acetonitrile/water mixture)

  • Internal standard (e.g., a stable isotope-labeled version of 3-OMG)

  • LC-MS system

Procedure:

  • Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with a warm, glucose-free buffer.

  • Add a solution of 3-OMG in the glucose-free buffer to the cells and incubate for a specific time course.

  • To terminate the uptake, rapidly aspirate the 3-OMG solution and wash the cells multiple times with ice-cold PBS.

  • Add ice-cold lysis buffer containing an internal standard to each well to lyse the cells and precipitate proteins.

  • Collect the cell lysates and centrifuge to pellet the protein precipitate.

  • Analyze the supernatant containing the intracellular 3-OMG by LC-MS.

  • Quantify the amount of 3-OMG by comparing its peak area to that of the internal standard.

Visualizing the Workflow

Signaling Pathway of GLUT1-mediated 3-O-Methyl-D-glucose Transport

GLUT1_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3OMG_ext This compound GLUT1 GLUT1 Transporter 3OMG_ext->GLUT1 Binding 3OMG_int This compound GLUT1->3OMG_int Translocation Detection Detection 3OMG_int->Detection Quantification Radiolabeled_Workflow Start Start: Cell Culture Incubate Incubate with Radiolabeled 3-OMG Start->Incubate Stop Terminate Uptake (Stop Solution) Incubate->Stop Wash Wash Cells (Remove Extracellular Label) Stop->Wash Lyse Lyse Cells Wash->Lyse Scintillation Add Scintillation Cocktail Lyse->Scintillation Count Quantify Radioactivity (Scintillation Counter) Scintillation->Count NonRadiolabeled_Workflow Start Start: Cell Culture Incubate Incubate with Non-Radiolabeled 3-OMG Start->Incubate Wash Wash Cells (Remove Extracellular 3-OMG) Incubate->Wash Lyse Lyse Cells & Add Internal Standard Wash->Lyse Centrifuge Centrifuge & Collect Supernatant Lyse->Centrifuge LCMS Analyze by LC-MS Centrifuge->LCMS

References

A Comparative Guide to Glucose Transport Markers: Validating 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-O-Methyl-D-glucopyranose (3-OMG) as a marker for glucose transport against other commonly used alternatives. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate marker for your research needs.

Introduction to Glucose Transport Markers

Measuring the uptake of glucose into cells is fundamental for studying cellular metabolism, insulin resistance, and the efficacy of therapeutic agents. Since glucose is rapidly metabolized upon entering the cell, non-metabolizable or slowly metabolizable glucose analogs are employed to accurately quantify transport rates. An ideal glucose transport marker should be recognized by glucose transporters, be transported into the cell, but not be significantly metabolized further, allowing for its accumulation and measurement as a direct proxy for transporter activity.

This guide focuses on the validation of this compound (3-OMG) and compares its performance with two other widely used glucose transport markers: 2-deoxy-D-glucose (2-DG) and the fluorescent analog 2-NBDG.

Comparison of Glucose Transport Markers

Key Properties and Mechanisms

This compound is a glucose analog that is transported by GLUT proteins but is not phosphorylated by hexokinase, meaning it does not enter the glycolytic pathway.[1] This characteristic allows it to equilibrate across the cell membrane, making it a true marker of glucose transport kinetics.[2] In contrast, 2-deoxy-D-glucose is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[2] This phosphorylated form is not a substrate for further glycolytic enzymes and thus accumulates inside the cell. This "trapping" mechanism makes 2-DG a marker of both glucose transport and phosphorylation.[2] The fluorescent glucose analog 2-NBDG has been widely used for its ease of detection; however, recent studies suggest that its uptake may occur through mechanisms independent of glucose transporters, raising concerns about its reliability as a specific marker for glucose transport.[1][3]

Data Presentation: Quantitative Comparison
FeatureThis compound (3-OMG)2-deoxy-D-glucose (2-DG)2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
Transport Mechanism Facilitated diffusion via GLUTs.[4]Facilitated diffusion via GLUTs.[5]May involve mechanisms independent of GLUTs.[1][3]
Metabolism Not phosphorylated; remains as 3-OMG.[1]Phosphorylated to 2-DG-6-Phosphate; trapped intracellularly.[2]Not significantly metabolized.
Measurement Principle Measures bidirectional transport across the membrane.[2]Measures unidirectional transport and phosphorylation.[2]Measures intracellular accumulation via fluorescence.
Km for GLUT1 ~20-26 mM[6][7]~1.5-5 mM[5][7]Not reliably determined due to non-specific uptake.[3]
Km for GLUT4 ~4.3 mM[6]Data not readily availableNot reliably determined.
Detection Method Radiolabeling ([³H] or [¹⁴C]), GC-MS.[8]Radiolabeling ([³H] or [¹⁴C]), Colorimetric/Fluorometric enzymatic assays.[9]Fluorescence microscopy, flow cytometry, plate readers.
Advantages - Directly measures transport.- Not metabolized.- Good for kinetic studies.- High sensitivity with radioactive labels.- Non-radioactive assays available.- Widely used and well-documented.- Non-radioactive.- Enables single-cell and real-time imaging.
Disadvantages - Requires radiolabeling for high sensitivity.- Rapid equilibration can make timing of measurements critical.[2]- Conflates transport with phosphorylation.- Radioactive methods require special handling.- Lacks specificity for glucose transporters.- Bulky fluorescent tag may alter transport kinetics.[10]

Signaling Pathway and Experimental Workflow Visualizations

Insulin Signaling Pathway for GLUT4 Translocation

The following diagram illustrates the canonical insulin signaling pathway leading to the translocation of GLUT4-containing vesicles to the plasma membrane, a key event in glucose uptake in muscle and adipose tissues.

Insulin_Signaling_Pathway cluster_PM Plasma Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160/TBC1D4 Akt->AS160 phosphorylates & inhibits Rab Rab GTPases AS160->Rab GAP activity GSV GLUT4 Storage Vesicles (GSV) Rab->GSV promotes GLUT4_PM GLUT4 Translocation to Plasma Membrane GSV->GLUT4_PM fusion Glucose_Uptake Glucose Uptake GLUT4_PM->Glucose_Uptake

Caption: Insulin-mediated GLUT4 translocation pathway.

General Experimental Workflow for Glucose Uptake Assay

This diagram outlines the typical steps involved in a cell-based glucose uptake assay using a glucose analog.

Glucose_Uptake_Workflow start Seed cells in multi-well plate culture Culture cells to desired confluency start->culture starve Starve cells in glucose-free medium culture->starve treat Treat with compounds/vehicle (e.g., Insulin) starve->treat add_marker Add glucose transport marker (e.g., [³H]3-OMG, 2-DG) treat->add_marker incubate Incubate for a defined period add_marker->incubate stop Stop uptake with ice-cold buffer incubate->stop wash Wash cells to remove extracellular marker stop->wash lyse Lyse cells wash->lyse detect Detect marker uptake (Scintillation counting, enzymatic assay, etc.) lyse->detect end Analyze data detect->end

Caption: A generalized workflow for cell-based glucose uptake assays.

Experimental Protocols

[³H]-3-O-Methyl-D-glucose Uptake Assay

This protocol is adapted for adherent cells in a 24-well plate format and measures the rate of glucose transport.

Materials:

  • Cells of interest cultured in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • [³H]-3-O-Methyl-D-glucose (specific activity ~80 Ci/mmol)

  • Unlabeled 3-O-Methyl-D-glucose

  • Test compounds (e.g., insulin) and inhibitors (e.g., cytochalasin B)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with warm KRH buffer.

  • Incubate cells in KRH buffer for 1-2 hours at 37°C to serum-starve.

  • Aspirate the buffer and add KRH buffer containing the test compound (e.g., 100 nM insulin) or vehicle for the desired pre-incubation time (e.g., 30 minutes).

  • To initiate uptake, add KRH buffer containing [³H]-3-OMG (final concentration ~0.1 mM, 1 µCi/mL). For non-specific uptake control, add a high concentration of unlabeled 3-OMG (e.g., 100 mM) or cytochalasin B (e.g., 20 µM).

  • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The timing is critical as 3-OMG rapidly equilibrates.[2]

  • To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 250 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate from parallel wells for normalization.

Colorimetric 2-deoxy-D-glucose Uptake Assay

This non-radioactive protocol is suitable for a 96-well plate format.

Materials:

  • Cells of interest cultured in a 96-well plate

  • Glucose-free DMEM or KRH buffer

  • 2-deoxy-D-glucose (2-DG)

  • Test compounds (e.g., insulin)

  • Lysis buffer

  • Neutralization buffer

  • Detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a colorimetric substrate (e.g., WST-8 or MTT). Many commercial kits are available.

  • Microplate reader

Procedure:

  • Seed 50,000-80,000 cells per well in a 96-well plate and culture overnight.[3]

  • Wash cells twice with glucose-free buffer.

  • Incubate cells in glucose-free buffer for 1-2 hours at 37°C.

  • Treat cells with the desired compounds (e.g., 100 nM insulin) or vehicle in glucose-free buffer for 30 minutes.

  • Add 2-DG to a final concentration of 1 mM and incubate for 20-30 minutes at 37°C.

  • Aspirate the 2-DG solution and wash the cells three times with PBS.

  • Lyse the cells according to the manufacturer's protocol of the assay kit.

  • Add the detection reagent mix to each well. This mix will contain enzymes that oxidize the accumulated 2-DG6P, leading to the reduction of NADP+ to NADPH, which in turn reduces a chromogenic substrate.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., ~450 nm) using a microplate reader.

2-NBDG Fluorescent Glucose Uptake Assay

This protocol is for analyzing glucose uptake using fluorescence microscopy or a plate reader.

Materials:

  • Cells cultured on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate

  • Glucose-free medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Test compounds (e.g., insulin)

  • Ice-cold PBS

  • Fluorescence microscope or microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Culture cells to the desired confluency.

  • Wash cells twice with glucose-free medium.

  • Incubate cells in glucose-free medium for 1 hour at 37°C.[11]

  • Treat cells with test compounds or vehicle in glucose-free medium for the desired time.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C, protected from light.

  • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.[11]

  • Add fresh PBS or imaging buffer to the cells.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The mean fluorescence intensity (MFI) can be quantified.[6]

Conclusion

The validation of this compound as a reliable glucose transport marker is well-supported by its biochemical properties. Its primary advantage lies in its ability to measure glucose transport directly, without the confounding factor of subsequent metabolic steps. This makes 3-OMG a superior choice for detailed kinetic studies of glucose transporter function.

While 2-deoxy-D-glucose remains a widely used and valuable tool, particularly with the availability of non-radioactive assay formats, it is essential to recognize that it measures a combination of transport and phosphorylation. The fluorescent analog 2-NBDG offers the convenience of live-cell imaging but should be used with caution due to evidence of non-specific uptake mechanisms that can lead to misinterpretation of glucose transporter activity.

For researchers and drug development professionals aiming to accurately quantify glucose transport, 3-OMG, despite often requiring the use of radioisotopes, stands out as a robust and reliable marker. The choice of marker should ultimately be guided by the specific research question, the cell system being studied, and the available detection instrumentation.

References

Cross-Validation of 3-O-Methyl-D-glucopyranose Results with Other Glucose Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-O-Methyl-D-glucopyranose (3-OMG) with other commonly used glucose analogs for studying glucose transport and metabolism. The information presented herein is intended to assist researchers in selecting the appropriate analog for their experimental needs and in cross-validating their findings.

Introduction to Glucose Analogs

Glucose analogs are structurally similar to D-glucose and are utilized to study glucose transport and metabolism. These molecules are recognized by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), allowing for their entry into cells. However, subtle structural modifications distinguish their metabolic fates, making them valuable tools for dissecting specific cellular processes.

This compound (3-OMG) is a non-metabolizable glucose analog. It is transported into the cell by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway. Consequently, 3-OMG is not phosphorylated and does not enter glycolysis, allowing for the specific measurement of glucose transport rates.[1][2]

2-Deoxy-D-glucose (2-DOG) is another widely used glucose analog. Like glucose, it is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized and accumulates intracellularly.[3][4][5] This trapping mechanism makes 2-DOG suitable for measuring glucose uptake.

L-Glucose is the stereoisomer of D-glucose and is generally not recognized by glucose transporters. It serves as a valuable negative control to account for non-specific uptake and passive diffusion.

Phlorizin and Phloretin are natural compounds that act as inhibitors of glucose transport. Phlorizin is a potent inhibitor of SGLT transporters, while its aglycone, phloretin, also inhibits GLUT transporters.[6] They are often used to differentiate between transporter-mediated and non-transporter-mediated glucose uptake.

Quantitative Comparison of Glucose Analog Transport Kinetics

The selection of a glucose analog can significantly impact experimental outcomes due to differences in their affinity (Km) and maximum transport velocity (Vmax) for various glucose transporters. The following table summarizes key kinetic parameters for 3-OMG and 2-DOG with respect to major GLUT isoforms.

AnalogTransporterKm (mM)Vmax (relative to Glucose)Key CharacteristicsReference(s)
3-O-Methyl-D-glucose (3-OMG) GLUT126.2-Not phosphorylated; used to measure transport rate.[7]
GLUT44.3-Higher affinity for GLUT4 than GLUT1.[7]
2-Deoxy-D-glucose (2-DOG) GLUT11-7-Phosphorylated and trapped intracellularly; measures uptake.
GLUT3~1.4-High affinity for the neuronal glucose transporter.[8]
GLUT10~0.3-Very high affinity transporter.[8]

Note: Km and Vmax values can vary depending on the expression system and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for measuring glucose uptake using 3-OMG and 2-DOG.

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay

This protocol is designed to measure the rate of glucose transport into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, myocytes)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin or Cytochalasin B (inhibitors)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and culture to the desired confluency.

  • Wash the cells twice with warm KRPH buffer.

  • Starve the cells in serum-free medium for 2-4 hours to bring glucose transporters to the basal state.

  • To determine non-specific uptake, pre-incubate a subset of wells with a glucose transport inhibitor (e.g., 40 µM phloretin) for 15 minutes.

  • Initiate glucose transport by adding KRPH buffer containing a known concentration of radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake is typically linear for a short duration as 3-OMG equilibrates across the membrane.[1]

  • Terminate the transport by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Calculate specific uptake by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake.

Protocol 2: Non-Radiolabeled 2-Deoxy-D-glucose Uptake Assay (Colorimetric/Fluorometric)

This protocol offers a safer alternative to radiolabeled assays for measuring glucose uptake.

Materials:

  • Cultured cells

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-glucose (2-DOG)

  • Cell lysis buffer

  • Reagents for enzymatic detection of 2-DG-6P (e.g., Glucose-6-Phosphate Dehydrogenase, NADP⁺, and a colorimetric or fluorometric substrate)

  • Microplate reader

Procedure:

  • Culture and prepare cells as described in Protocol 1 (Steps 1-3).

  • To a subset of wells, add a glucose transport inhibitor for non-specific uptake measurement.

  • Initiate glucose uptake by adding KRH buffer containing a known concentration of 2-DOG (e.g., 1 mM).

  • Incubate for 10-20 minutes at 37°C.

  • Terminate the uptake by aspirating the 2-DOG solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the enzymatic reaction mixture to the cell lysates. This mixture typically contains G6PDH, which oxidizes the accumulated 2-DG-6P and reduces NADP⁺ to NADPH.

  • The generated NADPH is then used to reduce a chromogenic or fluorogenic substrate.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Quantify the amount of 2-DG-6P by comparing the signal to a standard curve.

  • Normalize the results to the protein concentration of the cell lysates.

Signaling Pathways and Mechanisms of Action

The choice of glucose analog can also be influenced by its downstream effects on cellular signaling pathways.

3-O-Methyl-D-glucose and Insulin Signaling

3-OMG is primarily a tool for studying glucose transport and is not known to directly activate intracellular signaling cascades in the same manner as glucose. However, by competing with glucose for transport, it can indirectly influence glucose-dependent signaling. For instance, in pancreatic β-cells, high concentrations of 3-OMG can inhibit glucose-induced insulin release by competing for transport and potentially inhibiting glucose phosphorylation.[2] This highlights the importance of considering the cellular context and the concentration of the analog used.

Simplified Overview of 3-OMG's Effect on Insulin Secretion cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport 3OMG_ext 3-O-Methyl-D-glucose 3OMG_ext->GLUT Competitive Transport Insulin_release Insulin Secretion 3OMG_ext->Insulin_release Inhibition Glucose_int Intracellular Glucose GLUT->Glucose_int 3OMG_int Intracellular 3-OMG GLUT->3OMG_int Metabolism Glycolysis & Metabolism Glucose_int->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Ca_influx->Insulin_release 3OMG_int->Metabolism No Metabolism

Figure 1. 3-OMG competitively inhibits glucose transport, reducing insulin secretion.

2-Deoxy-D-glucose and Cellular Signaling

2-DOG, by inhibiting glycolysis, has more profound effects on cellular signaling. The accumulation of 2-DG-6P inhibits hexokinase and phosphoglucose isomerase, leading to a depletion of intracellular ATP.[3][4][5] This energy stress can activate various signaling pathways, including:

  • AMP-activated protein kinase (AMPK): A key sensor of cellular energy status.

  • Wnt/β-catenin signaling: 2-DOG has been shown to down-regulate this pathway, which is often hyperactive in cancer.[9]

  • Induction of autophagy: As a response to metabolic stress.

Mechanism of Action and Signaling Effects of 2-Deoxy-D-glucose cluster_extracellular Extracellular Space cluster_cell Cell 2DOG_ext 2-Deoxy-D-glucose GLUT GLUT Transporter 2DOG_ext->GLUT Transport 2DOG_int Intracellular 2-DOG GLUT->2DOG_int Hexokinase Hexokinase 2DOG_int->Hexokinase Phosphorylation 2DG6P 2-DOG-6-Phosphate (Accumulates) Hexokinase->2DG6P Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ↓ ATP Levels Glycolysis->ATP_depletion Signaling Downstream Signaling (e.g., AMPK activation, ↓ Wnt/β-catenin) ATP_depletion->Signaling Experimental Workflow for Cross-Validation of Glucose Analog Results Start Hypothesis: Treatment affects glucose transport/uptake Cell_Culture Prepare and Culture Cells Start->Cell_Culture Treatment Apply Experimental Treatment Cell_Culture->Treatment Assay_Choice Choose Glucose Analog Assay Treatment->Assay_Choice 3OMG_Assay Perform 3-OMG Uptake Assay (Measures Transport) Assay_Choice->3OMG_Assay Transport Focus 2DOG_Assay Perform 2-DOG Uptake Assay (Measures Uptake) Assay_Choice->2DOG_Assay Uptake Focus Data_Analysis_3OMG Analyze 3-OMG Data 3OMG_Assay->Data_Analysis_3OMG Data_Analysis_2DOG Analyze 2-DOG Data 2DOG_Assay->Data_Analysis_2DOG Comparison Compare and Cross-Validate Results Data_Analysis_3OMG->Comparison Data_Analysis_2DOG->Comparison Conclusion Draw Conclusions on the Effect of Treatment on Glucose Handling Comparison->Conclusion

References

A Comparative Analysis of Cellular Uptake and Retention: 3-O-Methyl-D-glucopyranose vs. D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in cellular transport and metabolism of glucose analogs is critical for designing effective experiments and novel therapeutics. This guide provides an objective comparison of 3-O-Methyl-D-glucopyranose (3-OMG) and D-glucose, focusing on their distinct mechanisms of cellular uptake and intracellular retention.

D-glucose is the primary carbohydrate energy source for most mammalian cells. Its transport across the plasma membrane is a tightly regulated process, primarily mediated by the facilitative glucose transporter (GLUT) and sodium-glucose cotransporter (SGLT) families. In contrast, this compound is a synthetic, non-metabolizable analog of D-glucose.[1] This key difference makes 3-OMG an invaluable tool for isolating and studying the glucose transport process itself, independent of subsequent metabolic pathways.[2]

Cellular Uptake: A Shared Pathway with Different Affinities

Both D-glucose and 3-OMG are transported across the cell membrane by GLUT proteins.[3] These transporters facilitate the movement of hexoses down their concentration gradient. However, the affinity of these transporters can vary for each molecule. The transport kinetics, defined by the Michaelis constant (Kₘ) — which represents the substrate concentration at half-maximal transport velocity (Vₘₐₓ) — differ among GLUT isoforms for both glucose and its analogs.

While comprehensive kinetic data for 3-OMG across all GLUT isoforms is less abundant than for D-glucose, available studies indicate that they compete for the same transport mechanism.[4][5] For instance, GLUT1, a widely expressed isoform, transports both molecules.[6] Similarly, GLUT3, the primary neuronal glucose transporter, also recognizes 3-OMG.[7]

Table 1: Comparative Transport Kinetics for Select GLUT Isoforms

Transporter Substrate Kₘ (mM) Notes
GLUT1 D-glucose ~3 High-affinity transport.[6]
3-O-Methyl-D-glucose 20-21 Lower affinity compared to D-glucose.[6][7]
GLUT3 D-glucose ~1.4 (for 2-deoxy-glucose) Very high-affinity, crucial for neuronal tissue.[6][7]
3-O-Methyl-D-glucose 10.6 Lower affinity compared to D-glucose.[7]

Note: Kinetic values can vary based on the expression system (e.g., Xenopus oocytes, mammalian cells) and experimental conditions. Data for 2-deoxy-glucose is often used as a proxy for D-glucose affinity.

Cellular Retention: The Decisive Role of Phosphorylation

The most significant difference between D-glucose and 3-OMG lies in their intracellular fate, which directly dictates their retention within the cell.

D-glucose: Upon entering the cell, D-glucose is rapidly phosphorylated at the C6 position by the enzyme hexokinase (or glucokinase in the liver and pancreas) to form glucose-6-phosphate (G6P).[8][9] This process consumes one molecule of ATP. The addition of the negatively charged phosphate group effectively traps the molecule intracellularly for two main reasons:

  • GLUT transporters do not recognize or transport G6P.[10]

  • The anionic nature of G6P prevents it from passively diffusing back across the nonpolar cell membrane.[11]

This metabolic trapping maintains a steep concentration gradient for D-glucose, continuously driving its facilitated diffusion into the cell as long as extracellular glucose is available and transporters are present.[10]

This compound: The defining structural feature of 3-OMG is the methyl group substituting the hydroxyl group at the C3 position.[1] This modification prevents 3-OMG from being recognized as a substrate by hexokinase.[1][12] Consequently, it is not phosphorylated upon cellular entry.[13][14]

Because it is not metabolically trapped, 3-OMG can be transported back out of the cell via the same GLUT transporters it used for entry. This bidirectional movement continues until its concentration inside the cell reaches equilibrium with the extracellular concentration.[13][14] This property makes 3-OMG an excellent probe for measuring the rate of glucose transport in isolation, as its accumulation reflects the transport activity rather than the combined rate of transport and metabolism.[2]

Table 2: Summary of Cellular Uptake and Retention Characteristics

Feature D-glucose This compound
Transport Mechanism Facilitated diffusion (GLUTs), Active co-transport (SGLTs) Facilitated diffusion (GLUTs)
Intracellular Phosphorylation Yes, by Hexokinase/Glucokinase No, not a substrate for Hexokinase.[12]
Metabolic Fate Enters glycolysis as Glucose-6-Phosphate Not metabolized.[2][12]
Cellular Retention High (Trapped as Glucose-6-Phosphate)[8] Low (Equilibrates across the membrane)[13][14]
Primary Research Use Studying cellular metabolism, energy production Measuring glucose transport rates independent of metabolism.[1][2]

Visualizing the Difference: Transport and Intracellular Fate

The distinct intracellular pathways of D-glucose and 3-OMG are illustrated below. D-glucose is transported and immediately trapped by phosphorylation, committing it to metabolic pathways. In contrast, 3-OMG enters and exits freely, reaching an equilibrium.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_ext D-Glucose GLUT GLUT Transporter Glucose_ext->GLUT OMG_ext 3-O-Methyl-D-glucose OMG_ext->GLUT Glucose_int D-Glucose GLUT->Glucose_int OMG_int 3-O-Methyl-D-glucose GLUT->OMG_int Equilibration Hexokinase Hexokinase + ATP Glucose_int->Hexokinase Phosphorylation G6P Glucose-6-Phosphate (Trapped) Hexokinase->G6P Metabolism Glycolysis & Other Pathways G6P->Metabolism

Caption: Cellular transport and fate of D-glucose vs. 3-O-Methyl-D-glucose.

Experimental Protocols

Measuring the uptake of these molecules typically involves radiolabeled tracers. Below is a generalized protocol for a competitive glucose uptake assay in cultured cells.

Protocol: Radiolabeled Hexose Uptake Assay

Objective: To measure and compare the uptake of [³H]3-O-Methyl-D-glucose or [³H]D-glucose in adherent cell culture.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well).

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free balanced salt solution).

  • Radiolabeled substrate: [³H]3-OMG or [³H]D-glucose.

  • Unlabeled ("cold") 3-OMG and D-glucose for competition and standard curves.

  • Cytochalasin B (a potent glucose transport inhibitor, for determining non-specific uptake).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Methodology:

  • Cell Preparation: Seed cells in multi-well plates and grow to a confluent monolayer.

  • Glucose Starvation: On the day of the experiment, wash the cells twice with warm, glucose-free KRH buffer. Incubate the cells in this buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.

  • Initiate Uptake: Remove the starvation buffer. Add KRH buffer containing the radiolabeled substrate (e.g., 1 µCi/mL [³H]3-OMG) and varying concentrations of unlabeled substrate.

    • Total Uptake: Wells with only the radiolabeled substrate.

    • Non-specific Uptake: Wells with radiolabeled substrate plus a high concentration of Cytochalasin B (e.g., 10-20 µM) to block GLUT-mediated transport.

    • Competition: Wells with radiolabeled substrate and increasing concentrations of unlabeled D-glucose or 3-OMG.

  • Incubation: Incubate the plate at 37°C for a short, defined period. For 3-OMG, this time must be kept short (e.g., 1-5 minutes) to measure the initial linear rate of uptake before equilibrium is reached.[13][14] For D-glucose (or analogs like 2-deoxyglucose), longer times may be used as the product is trapped.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with a large volume of ice-cold PBS. The cold temperature and removal of the substrate effectively halt the transport process.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add scintillation cocktail, mix thoroughly, and measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay) to normalize the data.

    • Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

    • Express results as pmol or nmol of substrate per mg of protein per minute.

    • For competition experiments, plot uptake versus the concentration of the unlabeled competitor to determine inhibition constants (Kᵢ).

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical radiolabeled glucose uptake assay.

G start 1. Seed & Culture Cells to Confluence starve 2. Wash & Glucose Starve (e.g., KRH buffer, 30-60 min) start->starve uptake 3. Initiate Uptake (Add radiolabeled substrate +/- inhibitors) starve->uptake incubate 4. Incubate (e.g., 37°C for 1-5 min) uptake->incubate stop 5. Terminate Transport (Rapid wash with ice-cold PBS) incubate->stop lyse 6. Lyse Cells (e.g., 0.1% SDS) stop->lyse quantify 7. Quantify Radioactivity (Liquid Scintillation Counting) lyse->quantify analyze 8. Normalize & Analyze Data (pmol/mg protein/min) quantify->analyze

Caption: Workflow for a typical radiolabeled glucose uptake experiment.

References

A Comparative Analysis of 3-O-Methyl-D-glucopyranose Across Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of glucose transport is paramount. 3-O-Methyl-D-glucopyranose (3-O-MG), a non-metabolizable glucose analog, serves as a critical tool for dissecting this fundamental biological process. This guide provides a comprehensive comparative analysis of 3-O-MG's performance across various cell types, supported by experimental data and detailed protocols to facilitate its application in your research.

3-O-MG is readily transported into cells via glucose transporters (GLUTs) but is not subsequently phosphorylated, allowing it to equilibrate across the cell membrane. This unique characteristic makes it an ideal probe for specifically studying the transport step of glucose uptake, independent of downstream metabolic events. This guide will delve into the kinetic parameters of 3-O-MG transport, compare its utility to other glucose analogs, and provide detailed experimental methodologies.

Quantitative Comparison of 3-O-MG Transport Kinetics

The efficiency of 3-O-MG transport, characterized by the Michaelis constant (Km) and maximum velocity (Vmax), varies significantly across different cell types, largely reflecting the expression and activity of various GLUT isoforms. The following table summarizes key kinetic parameters of 3-O-MG uptake in several well-characterized cell lines and primary cells.

Cell Type/TissuePredominant GLUT Isoform(s)Km (mM)Vmax (nmol/min/mg protein or other units)Key Findings & Notes
Rat Adipocytes (Basal) GLUT1, GLUT4~3.5~0.13 mmol/s/L intracellular waterInsulin stimulation significantly increases Vmax.
Rat Adipocytes (Insulin-stimulated) GLUT4 (translocated)~2.5 - 5.0~0.8 mmol/s/L intracellular waterDemonstrates the insulin-responsive nature of GLUT4-mediated transport.
Rat Hepatocytes GLUT2~18.1 ± 5.986.2 ± 9.7 mmol/L cell water/min (exchange entry)The high Km of GLUT2 allows for glucose sensing and bidirectional transport depending on blood glucose levels.[1]
Rat Red Blood Cells GLUT12.3 ± 0.48 (zero-trans uptake)0.055 ± 0.003 µmol/mL cell water/min (zero-trans uptake)A classic model for studying GLUT1-mediated transport.[2]
Xenopus Oocytes (expressing rat GLUT1) GLUT126.23.5 nmol/min/cellProvides a system to study the intrinsic properties of a specific GLUT isoform in isolation.[3]
Xenopus Oocytes (expressing rat GLUT4) GLUT44.30.7 nmol/min/cellHighlights the higher affinity (lower Km) of GLUT4 for glucose compared to GLUT1.[3]
L6 Muscle Cells GLUT1, GLUT4Not specifiedUptake increased 6.5-fold under hypoxic conditionsHypoxia upregulates GLUT1 expression and consequently 3-O-MG uptake.[4]

Comparative Performance: 3-O-MG vs. Other Glucose Analogs

The choice of glucose analog is critical for experimental design. Here, we compare 3-O-MG with other commonly used analogs.

Glucose AnalogMechanism of ActionKey AdvantagesKey Disadvantages
This compound (3-O-MG) Transported, not phosphorylated.Isolates the transport step; allows for equilibrium measurements.Rapid equilibration can make initial rate measurements challenging.
2-Deoxy-D-glucose (2-DG) Transported and phosphorylated, but not further metabolized.Trapped intracellularly, allowing for accumulation and easier measurement of initial uptake rates.Does not distinguish between transport and phosphorylation; can have metabolic effects.
Phloretin Inhibitor of facilitative glucose transport.Useful for determining the contribution of GLUT-mediated transport.Not a transport substrate; acts as an inhibitor.
Phlorizin Inhibitor of sodium-glucose cotransporters (SGLTs).Specific inhibitor for SGLT-mediated transport.Does not inhibit facilitative glucose transporters (GLUTs).

Experimental Protocols

Protocol 1: [14C]3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

This protocol provides a general framework for measuring 3-O-MG uptake in cultured adherent cells.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 12- or 24-well)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • [14C]3-O-Methyl-D-glucose (radiolabeled)

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin or Cytochalasin B (inhibitors)

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Starvation (Optional): For studies involving insulin stimulation, serum-starve the cells for 2-4 hours in serum-free medium.

  • Pre-incubation: Gently wash the cells twice with warm KRH buffer. Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.

  • Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing [14C]3-O-MG (final concentration typically 0.1-1 mM, with a specific activity of ~0.5 µCi/mL). For inhibitor controls, add phloretin (e.g., 50 µM) or cytochalasin B (e.g., 10 µM) during the pre-incubation and uptake steps.

  • Uptake Termination: After a short incubation period (typically 1-5 minutes to measure initial uptake rates), rapidly terminate the transport by washing the cells three times with ice-cold KRH buffer containing an inhibitor (e.g., 20 µM cytochalasin B).

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well (from a parallel plate) to normalize the uptake data (e.g., cpm/µg protein).

Visualizing the Workflow and Underlying Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the signaling pathways influenced by glucose transport.

G Experimental Workflow for 3-O-MG Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture 1. Culture adherent cells starvation 2. Serum starve (optional) cell_culture->starvation pre_incubation 3. Pre-incubate with KRH buffer starvation->pre_incubation initiate_uptake 4. Add [14C]3-O-MG pre_incubation->initiate_uptake terminate_uptake 5. Terminate with cold buffer + inhibitor initiate_uptake->terminate_uptake lysis 6. Lyse cells terminate_uptake->lysis quantification 7. Scintillation counting lysis->quantification normalization 8. Normalize to protein content quantification->normalization

Caption: Workflow for a typical 3-O-MG uptake experiment.

G Insulin Signaling Pathway and GLUT4 Translocation insulin Insulin ir Insulin Receptor insulin->ir irs IRS ir->irs P pi3k PI3K irs->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pip3->akt pdk1->akt P as160 AS160 akt->as160 P (inhibition) glut4_vesicle GLUT4 Vesicle as160->glut4_vesicle Inhibits translocation glut4_pm GLUT4 at Plasma Membrane glut4_vesicle->glut4_pm Translocation glucose_uptake Glucose (3-O-MG) Uptake glut4_pm->glucose_uptake

Caption: Insulin-stimulated GLUT4 translocation pathway.

G AMPK Signaling and Potential Crosstalk with Glucose Transport energy_stress Energy Stress (e.g., Hypoxia) amp_atp Increased AMP/ATP Ratio energy_stress->amp_atp lkb1 LKB1 amp_atp->lkb1 ampk AMPK lkb1->ampk P glut1_expression Increased GLUT1 Expression ampk->glut1_expression glut1_translocation GLUT1 Translocation ampk->glut1_translocation glucose_uptake Glucose (3-O-MG) Uptake glut1_expression->glucose_uptake glut1_translocation->glucose_uptake

Caption: AMPK pathway influencing glucose uptake.

Conclusion

This compound is an indispensable tool for the precise measurement of glucose transport across the plasma membrane. Its application across a wide range of cell types has provided invaluable insights into the regulation of glucose homeostasis. By understanding its kinetic properties and employing robust experimental protocols, researchers can effectively utilize 3-O-MG to unravel the complexities of glucose transporter function in both health and disease, paving the way for novel therapeutic strategies in metabolic disorders and oncology.

References

A study on the competition between 3-O-methyl-D-glucose and 2-deoxy-D-glucose for uptake in cells.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used glucose analogs, 3-O-methyl-D-glucose (3-OMG) and 2-deoxy-D-glucose (2-DG), in the context of competitive cellular uptake studies. Understanding the distinct properties and experimental applications of these molecules is crucial for designing and interpreting research related to glucose transport and metabolism.

Fundamental Differences in Cellular Fate

3-O-methyl-D-glucose and 2-deoxy-D-glucose are both structural analogs of D-glucose and are transported into cells via the same family of glucose transporters (GLUTs). However, their subsequent metabolic fates within the cell are fundamentally different, a distinction that governs their use in experimental biology.

2-deoxy-D-glucose (2-DG) is transported into the cell and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2][3] This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its charge, is trapped within the cell.[1][2] This intracellular accumulation makes radiolabeled 2-DG an excellent tool for measuring the rate of glucose uptake and glycolysis.

3-O-methyl-D-glucose (3-OMG) , in contrast, is transported into the cell but is not a substrate for hexokinase and therefore is not phosphorylated.[1][2] As a result, 3-OMG equilibrates across the cell membrane, moving in and out of the cell via GLUT transporters.[1][2] This property makes it a suitable competitor for studying the transport kinetics of other glucose analogs without the confounding factor of intracellular metabolism.

Competitive Interaction at the Glucose Transporter

The shared affinity of 3-OMG and 2-DG for GLUT transporters forms the basis of their competitive interaction. In a competitive uptake assay, the presence of increasing concentrations of unlabeled 3-OMG will progressively inhibit the uptake of a fixed concentration of labeled 2-DG. This competition is a direct reflection of their binding to the same transport protein.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TwoDG 2-deoxy-D-glucose (2-DG) GLUT GLUT Transporter TwoDG->GLUT Binds & Transported ThreeOMG 3-O-methyl-D-glucose (3-OMG) ThreeOMG->GLUT Binds & Transported ThreeOMG->GLUT Competition TwoDGuptake 2-DG GLUT->TwoDGuptake ThreeOMGuptake 3-OMG GLUT->ThreeOMGuptake TwoDG6P 2-DG-6P (Trapped) TwoDGuptake->TwoDG6P Phosphorylation (Hexokinase) ThreeOMGuptake->GLUT Efflux

Caption: Competitive uptake of 2-DG and 3-OMG via a GLUT transporter.

Quantitative Comparison of Transporter Affinity

Glucose AnalogGLUT1GLUT2GLUT3GLUT4
2-deoxy-D-glucose (Km in mM) 6.911.21.44.6
3-O-methyl-D-glucose (Km in mM) 214210.64.5

Note: These values are compiled from various studies and experimental systems and should be considered as approximations.

Signaling Pathways Regulating Glucose Transporter Translocation

The number of GLUT transporters on the cell surface is a critical determinant of the rate of glucose uptake. This is dynamically regulated by various signaling pathways that control the translocation of GLUT-containing vesicles to the plasma membrane.

PI3K/Akt Pathway in GLUT4 and GLUT1 Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of GLUT4 translocation in response to insulin.[4][5][6] This pathway is also implicated in the regulation of GLUT1.[7][8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates (inactivates) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits (when active) GLUT4_vesicle->GLUT4_pm Translocation Insulin Insulin Insulin->InsulinReceptor

Caption: Insulin-stimulated GLUT4 translocation via the PI3K/Akt pathway.

AMPK Pathway in GLUT1 Regulation

AMP-activated protein kinase (AMPK) is a key energy sensor in cells and its activation, often under conditions of metabolic stress, can stimulate GLUT1-mediated glucose uptake.[7][8][9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLUT1_pm GLUT1 AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP GLUT1_vesicle GLUT1 Vesicle AMPK->GLUT1_vesicle Promotes Translocation GLUT1_vesicle->GLUT1_pm MetabolicStress Metabolic Stress (e.g., hypoxia) MetabolicStress->AMP Increases AMP:ATP ratio

Caption: AMPK-mediated translocation of GLUT1 to the plasma membrane.

Experimental Protocols

Competitive Glucose Uptake Assay Using Radiolabeled 2-DG

This protocol is adapted from studies investigating the competitive inhibition of 2-DG uptake by 3-OMG.[10]

Objective: To determine the inhibitory effect of 3-O-methyl-D-glucose on the uptake of 2-deoxy-D-glucose in cultured cells.

Materials:

  • Cultured cells (e.g., Clone 9, L929 fibroblasts, or other cell lines expressing GLUT transporters).[10][11]

  • Cell culture medium (e.g., DMEM).

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or other suitable uptake buffer.

  • Radiolabeled 2-deoxy-D-[³H]glucose or 2-deoxy-D-[¹⁴C]glucose.

  • Unlabeled 2-deoxy-D-glucose.

  • Unlabeled 3-O-methyl-D-glucose.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail.

  • Scintillation counter.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination and Lysis cluster_analysis Analysis A 1. Seed cells in multi-well plates and grow to confluence B 2. Wash cells with warm uptake buffer A->B C 3. Pre-incubate with varying concentrations of 3-OMG B->C D 4. Add radiolabeled 2-DG and incubate C->D E 5. Stop uptake by washing with ice-cold PBS D->E F 6. Lyse cells E->F G 7. Measure radioactivity by scintillation counting F->G H 8. Determine protein concentration for normalization G->H I 9. Calculate specific uptake and inhibition H->I

Caption: Workflow for a competitive glucose uptake assay.

Procedure:

  • Cell Culture: Seed cells in 24-well or 12-well plates and culture until they reach approximately 90% confluence.

  • Serum Starvation (Optional): For studies involving insulin stimulation, serum-starve the cells for 3-4 hours prior to the assay.

  • Washing: Gently wash the cell monolayers twice with pre-warmed KRPH buffer.

  • Pre-incubation with Inhibitor: Add KRPH buffer containing various concentrations of unlabeled 3-OMG (e.g., 0, 2, 4, 8, 16, 32 mM) to the respective wells.[10] Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add radiolabeled 2-DG to each well to a final concentration of, for example, 0.2 mM.[10] Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer an aliquot of the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Use another aliquot of the cell lysate to determine the protein concentration in each well for normalization of the uptake data.

  • Data Analysis: Calculate the specific uptake of 2-DG at each concentration of 3-OMG. Plot the percentage of inhibition of 2-DG uptake against the concentration of 3-OMG to determine the IC50 value.

Conclusion

3-O-methyl-D-glucose and 2-deoxy-D-glucose are invaluable tools for dissecting the mechanisms of cellular glucose transport. While 2-DG allows for the measurement of glucose uptake and accumulation, 3-OMG serves as a specific competitor to elucidate the kinetics of transport through GLUTs. A thorough understanding of their distinct properties and the signaling pathways that regulate their transporters is paramount for the design of robust experiments and the accurate interpretation of their results in both basic research and drug development.

References

Safety Operating Guide

Proper Disposal of 3-O-Methyl-D-glucopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of daily operations. This guide provides detailed, step-by-step procedures for the proper disposal of 3-O-Methyl-D-glucopyranose, a methylated sugar commonly used in biochemical research. While generally considered non-hazardous, adherence to institutional and local regulations is paramount to ensure safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. All handling of this compound should be conducted in a well-ventilated area to minimize inhalation exposure.

Disposal Protocol for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department. As a derivative of D-glucose, it is generally not classified as a hazardous substance.

Step 1: Waste Characterization and Institutional Policy Review

The first and most critical step is to consult your organization's chemical hygiene plan and waste disposal protocols.[1] Many institutions have specific procedures for the disposal of all chemical waste, regardless of its perceived hazard level. If a Safety Data Sheet (SDS) is available for the specific this compound product you are using, refer to Section 13 for explicit disposal considerations. In the absence of a specific SDS, the disposal of non-hazardous sugars and sugar alcohols is the guiding principle.[2][3][4][5]

Step 2: Disposal of Solid this compound

If your institution's guidelines permit, solid, non-hazardous chemical waste such as this compound can often be disposed of in the regular trash.[3][4][5]

Experimental Protocol for Solid Waste Disposal:

  • Ensure Purity: Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated, it must be treated as hazardous waste.

  • Secure Packaging: Place the solid waste in a sturdy, sealed container to prevent spills. It is recommended to use at least two layers of packaging.[5]

  • Proper Labeling: Clearly label the outer container as "Non-Hazardous Waste" and identify the contents as "this compound".

  • Direct Disposal: Laboratory personnel should transport the securely packaged and labeled container directly to the designated dumpster or waste collection area. Do not leave chemical waste in laboratory trash cans that are handled by custodial staff.[2][3][5]

Step 3: Disposal of Aqueous Solutions of this compound

Disposal of non-hazardous liquid waste down the sanitary sewer may be permissible, but often requires prior approval from your institution's EHS department.[2]

Experimental Protocol for Aqueous Waste Disposal:

  • Obtain Approval: Contact your EHS department to confirm if the disposal of aqueous this compound solutions via the sanitary sewer is allowed and to inquire about any concentration limits.

  • Neutralize if Necessary: While this compound solutions are expected to be near neutral pH, if they have been used in acidic or basic conditions, neutralize the solution to a pH between 6.0 and 9.0.

  • Dilution: Flush the solution down the drain with copious amounts of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Maintain Records: Keep a record of the date, chemical identity, approximate concentration, and volume of the disposed solution as per your laboratory's standard operating procedures.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established and are highly dependent on local regulations, the following table summarizes the key disposal parameters based on general guidelines for non-hazardous laboratory waste.

ParameterGuidelineSource
Physical State Solid or Aqueous SolutionGeneral Laboratory Practice
Hazard Classification Generally Non-HazardousSDS for related compounds
Solid Disposal Method Securely packaged in regular trash (institutional approval required)[3][5]
Aqueous Disposal Method Sanitary sewer with copious water dilution (EHS approval required)[2]
pH for Aqueous Disposal 6.0 - 9.0General EHS Guidelines

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_guidelines Consult Institutional EHS Guidelines and SDS start->consult_guidelines is_solid Is the waste solid? consult_guidelines->is_solid is_contaminated Is the solid waste contaminated with hazardous material? is_solid->is_contaminated Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No package_solid Securely package in a sealed and labeled container is_contaminated->package_solid No hazardous_waste Dispose as Hazardous Waste (Follow institutional protocol) is_contaminated->hazardous_waste Yes dispose_trash Dispose in designated non-hazardous solid waste (or regular trash if permitted) package_solid->dispose_trash end End of Disposal dispose_trash->end ehs_approval Obtain EHS approval for sewer disposal? is_aqueous->ehs_approval Yes is_aqueous->hazardous_waste No (e.g., organic solvent) neutralize_dilute Neutralize to pH 6-9 and dilute with copious water ehs_approval->neutralize_dilute Yes ehs_approval->hazardous_waste No dispose_sewer Dispose down the sanitary sewer neutralize_dilute->dispose_sewer dispose_sewer->end hazardous_waste->end

Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-O-Methyl-D-glucopyranose. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under standard regulations, it is crucial to follow good laboratory practices and use appropriate personal protective equipment to minimize any potential risks associated with handling the powder form, such as irritation from inhalation or contact with eyes and skin.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Use Case
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields to protect against dust particles.[1]
Skin Protection Impermeable GlovesWear chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.
Lab CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask or RespiratorUse an approved/certified respirator (e.g., N95 dust mask) if user operations generate dust, especially in poorly ventilated areas.[2][3]
General Hygiene Hand WashingAlways wash hands thoroughly after handling the compound.[2][4]

Safe Handling and Storage Protocol

Adherence to a strict operational workflow is critical for maintaining a safe laboratory environment when working with this compound.

2.1. Preparation and Handling

  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[2][4]

  • Personal Protective Equipment (PPE) : Before handling, ensure all recommended PPE is correctly worn as detailed in the table above.

  • Avoid Dust Formation : Handle the compound carefully to avoid generating dust.[2][5]

  • Grounding : If handling large quantities, ensure all equipment is properly grounded to prevent static discharge.[2]

2.2. Storage

  • Store the compound in a tightly sealed container.[2][4]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][4] Specific storage temperatures of 0-8°C or -20°C have been noted for long-term stability.[6][7]

Accidental Release and Disposal Plan

3.1. Accidental Release Measures

  • Evacuate : Keep unnecessary personnel away from the spill area.[1]

  • Ventilate : Ensure adequate ventilation of the area.

  • Containment : Prevent the powder from entering drains or waterways.[4]

  • Clean-up : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2][5] Avoid creating dust clouds during clean-up.

  • Decontamination : Thoroughly clean the contaminated surface after the material has been removed.[2]

3.2. Disposal

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4] This should be done through an approved waste disposal plant.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound (Avoid Dust) prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete disp_waste Collect Waste in Labeled Container handle_exp->disp_waste Generate Waste cleanup_store Store in Tightly Sealed Container in Cool, Dry Place cleanup_decon->cleanup_store cleanup_store->prep_ppe For Next Use disp_dispose Dispose via Approved Waste Facility disp_waste->disp_dispose

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.